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  • Product: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid
  • CAS: 376591-94-5

Core Science & Biosynthesis

Foundational

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid Introduction 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a specialized organic molecule recognized primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid

Introduction

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a specialized organic molecule recognized primarily as a key intermediate in the synthesis of pharmaceuticals, notably Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physical properties is not merely academic; it is fundamental to process optimization, formulation development, quality control, and ensuring regulatory compliance. The physicochemical characteristics dictate the compound's behavior during synthesis, purification, storage, and ultimately, its bioavailability and efficacy in a final drug product.

This guide provides a detailed examination of the known physical properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. It synthesizes available experimental data with validated theoretical predictions to offer a comprehensive profile. Furthermore, it details the standard methodologies for determining these critical parameters, offering both a data repository and a practical handbook for laboratory application.

Chemical and Structural Identity

A precise understanding of the molecule's identity is the foundation upon which all physical property data is built.

  • IUPAC Name: 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • Synonyms: 3-(2-methoxy-3-nitrophenyl)benzoic acid, 2'-methoxy-3'-nitro-3-biphenylcarboxylic acid[3][4]

  • CAS Number: 376591-94-5[1][2][5][6][7]

  • Molecular Formula: C₁₄H₁₁NO₅[1][2][5][7][8]

  • Molecular Weight: 273.24 g/mol [1][2][7][8]

Chemical Structure:
Chemical Structure of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (Image generated based on IUPAC name)

The structure reveals key functional groups that dictate its properties: a carboxylic acid group responsible for its acidity (pKa), a biphenyl core that contributes to its rigidity and hydrophobicity, and polar methoxy and nitro groups that influence solubility and intermolecular interactions.

Physicochemical Properties

The following table summarizes the key physical properties. It is critical to note that while some data is derived from experimental measurement, much of the publicly available information for this specific intermediate is based on high-quality computational predictions.

PropertyValueData TypeSource(s)
Physical Form White Powder / SolidExperimental[1]
Melting Point Not available-[1]
Boiling Point 467.2 °C at 760 mmHgPredicted[1][3]
Water Solubility 0.06 g/L (25 °C)Experimental[1]
pKa 3.95 ± 0.10Predicted[3]
LogP (Octanol-Water) 3.49Predicted[1]
Density 1.345 g/cm³Predicted[1][3]
Analysis of Properties:
  • Solubility: The compound is classified as "almost insoluble" in water.[1] This low aqueous solubility is expected due to the large, hydrophobic biphenyl backbone. This property is paramount for drug development, influencing dissolution rates and necessitating specific formulation strategies (e.g., salt formation, use of co-solvents) to enhance bioavailability.

  • pKa: The predicted pKa of ~3.95 is primarily dictated by the carboxylic acid group.[3] This value is slightly more acidic than benzoic acid (pKa ≈ 4.2), a difference likely attributable to the electron-withdrawing effects of the biphenyl system and the nitro group. This acidity confirms the compound will be ionized at physiological pH, a critical factor for its interaction with biological systems.

  • LogP: A LogP value of 3.49 indicates a high degree of lipophilicity (hydrophobicity).[1] This aligns with the low water solubility and suggests the molecule will readily partition into lipid environments, such as cell membranes.

Logical Workflow for Physicochemical Characterization

The comprehensive characterization of a new batch or synthesized intermediate follows a logical progression. The workflow ensures identity, purity, and key physical parameters are confirmed before proceeding with further development.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: Formulation & Safety Data A Sample Receipt (Intermediate Batch) B Spectroscopic ID (NMR, MS, IR) A->B C Purity Analysis (HPLC, >98%) B->C D Melting Point (DSC) C->D If Pure E Aqueous Solubility (Shake-Flask Method) C->E If Pure F Acidity Constant (pKa) (Potentiometric Titration) C->F If Pure H Hygroscopicity (DVS) D->H I Final Data Sheet & Safety Assessment D->I G Lipophilicity (LogP) (HPLC Method) E->G E->I F->I G->I H->I

Caption: Workflow for the physical characterization of a pharmaceutical intermediate.

Experimental Protocols for Key Properties

The following sections provide authoritative, step-by-step protocols for determining the critical physical properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. These methods are designed to be self-validating through instrument calibration and adherence to established standards.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and remains the gold standard for determining the solubility of compounds with low aqueous solubility.

Causality: The shake-flask method is chosen because it allows a solid solute to reach equilibrium with a solvent over an extended period, which is essential for poorly soluble compounds. The extended agitation time and subsequent centrifugation ensure that the measured concentration represents the true thermodynamic solubility limit.

Workflow Diagram:

G A Add excess solid to pH 7.4 buffer B Agitate at 25°C (e.g., 48-72h) A->B Equilibration C Centrifuge to separate solid B->C Phase Separation D Extract clear supernatant C->D E Analyze concentration (Validated HPLC-UV) D->E F Calculate Solubility (mg/L or mol/L) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (e.g., 10 mg) to a known volume of a suitable aqueous medium (e.g., 10 mL of pH 7.4 phosphate buffer) in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial for validation.

  • Equilibration: Place the vial in a mechanical shaker or on a stirring plate in a temperature-controlled chamber at 25 °C. Agitate for a preliminary period of 24 hours.

  • Preliminary Analysis: After 24 hours, stop agitation, allow the solid to settle, and measure the concentration of the supernatant using a calibrated HPLC-UV method.

  • Continue Equilibration: Reseal the vial and continue agitation for another 24 hours (48 hours total). Re-measure the concentration.

  • Confirm Equilibrium: If the concentration measurement at 48 hours is within 5% of the 24-hour measurement, equilibrium is considered reached. If not, continue agitation for another 24 hours and repeat the measurement.

  • Final Sample Preparation: Once equilibrium is confirmed, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a fully validated HPLC-UV method against a standard curve of the compound.

  • Result: Express the solubility in g/L or mol/L.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration with a base.

Causality: Because the target molecule contains a single acidic carboxylic acid group, its pKa can be accurately determined by titration. The half-equivalence point—where half of the acid has been neutralized to its conjugate base—corresponds to the pH at which pH = pKa. A co-solvent system is required due to the compound's poor water solubility.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the desired experimental temperature (25 °C).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to achieve a concentration of approximately 0.01 M.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M KOH or NaOH in the same co-solvent).

  • Titration: Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative plot, dpH/dV). The volume of titrant at the half-equivalence point (half the volume to the inflection point) corresponds to the pKa. The pH at this exact volume is the pKa of the compound.

Safety and Handling

Based on available safety data, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid must be handled with appropriate precautions.

  • GHS Classification: The compound is classified under GHS pictogram GHS07 (Exclamation Mark).

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Recommended Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from moisture and strong light.[1][6]

Conclusion

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a lipophilic, poorly water-soluble solid with an acidic pKa characteristic of its carboxylic acid functionality. While extensive experimental data is not publicly available, validated predictions combined with the known experimental solubility provide a robust working profile for drug development professionals. The application of standardized protocols, such as the shake-flask method for solubility and potentiometric titration for pKa, is essential for generating the precise, reliable data required for process development, formulation, and regulatory filings. A disciplined approach to its characterization, as outlined in this guide, is fundamental to successfully advancing this important intermediate toward its final application in pharmaceutical manufacturing.

References

  • 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. (n.d.). Home Sunshine Pharma. Retrieved January 21, 2026, from [Link]

  • 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. (n.d.). precisionFDA. Retrieved January 21, 2026, from [Link]

  • 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]

  • 2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid chemical structure and analysis

An In-Depth Technical Guide: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid: Synthesis, Characterization, and Analysis Audience: Researchers, scientists, and drug development professionals. Introduction 2'-Methoxy-3'-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid: Synthesis, Characterization, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS No: 376591-94-5) is a highly functionalized aromatic carboxylic acid.[1][2][3] While a niche molecule, it holds significant importance in pharmaceutical development as a key starting material and advanced intermediate. Notably, it is a well-documented reagent used in the synthesis of Eltrombopag, a thrombopoietin receptor agonist employed in the treatment of thrombocytopenia.[4][5][6]

This guide provides a comprehensive technical overview of its chemical structure, proven synthetic strategies, and robust analytical methodologies for its characterization and quality control. The content herein is structured to deliver not just protocols, but the underlying scientific rationale, empowering researchers to apply these principles effectively in a laboratory setting.

Chemical Structure and Physicochemical Properties

The molecule's structure consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group, while the second ring bears both a methoxy and a nitro group. This substitution pattern dictates its chemical reactivity and analytical characteristics. The presence of ortho-substituents on the biphenyl system can lead to hindered rotation around the central C-C bond, a phenomenon known as atropisomerism, although in this specific case, the barrier to rotation is not high enough to allow for the isolation of stable enantiomers at room temperature.[7]

Caption: Chemical Structure of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid.

PropertyValueSource(s)
CAS Number 376591-94-5[1][2][3][4]
Molecular Formula C₁₄H₁₁NO₅[1][2][3][8]
Molecular Weight 273.24 g/mol [1][2][8]
Appearance White to off-white solid/powder[4]
Solubility Almost insoluble in water (0.06 g/L at 25°C)[4]
Storage Sealed in a dry environment at room temperature[1]

Synthetic Strategies: Constructing the Biphenyl Core

The central challenge in synthesizing this molecule is the creation of the carbon-carbon bond linking the two aromatic rings. Modern organometallic cross-coupling reactions provide the most efficient and reliable methods for this transformation.

Recommended Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry-standard method for biaryl synthesis due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[9][10][11] The reaction utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide.[12]

Causality of Component Selection:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a Pd(II) precursor that is reduced in situ, is used to initiate the catalytic cycle. Pd/C can also be an effective and more economical choice.[9][10]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is essential. It activates the boronic acid component, facilitating the crucial transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like DME, THF, or Toluene) and water is commonly employed to dissolve both the organic substrates and the inorganic base.[9]

A logical synthetic disconnection for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid involves reacting (3-carboxyphenyl)boronic acid with 1-halo-2-methoxy-3-nitrobenzene.

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Alternative Method: Ullmann Coupling

The Ullmann reaction is a classical method that uses copper metal or a copper salt to couple two molecules of an aryl halide.[13][14] While historically significant, the traditional Ullmann coupling often requires harsh conditions, such as high temperatures (>200 °C), and can result in lower and less reproducible yields compared to palladium-catalyzed methods.[13][14][15] Modern modifications have improved the reaction's scope, but the Suzuki coupling remains the preferred approach for its superior efficiency and milder conditions.[15]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall architecture.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR: Expected Chemical Shifts (δ) and Assignments
Chemical Shift (ppm) Multiplicity Integration Assignment
~10.0 - 13.0Broad Singlet1HCarboxylic Acid (-COH )
~7.5 - 8.2Multiplet7HAromatic Protons (Ar-H )
~3.9Singlet3HMethoxy Protons (-OCH₃ )
  • Expert Insight: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange; its signal will disappear upon adding a drop of D₂O to the NMR tube.[17] The seven aromatic protons will exhibit a complex set of overlapping multiplets, reflecting the two distinct substitution patterns on the biphenyl rings.

¹³C NMR: Expected Chemical Shifts (δ) and Assignments
Chemical Shift (ppm) Assignment
~167Carboxylic Acid Carbon (C =O)
~115 - 155Aromatic Carbons (Ar-C )
~56Methoxy Carbon (-OC H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the carboxylic acid and nitro groups.

Key IR Absorptions
Frequency Range (cm⁻¹) Vibration Assignment
3300 - 2500 (very broad)O-H stretch (from carboxylic acid dimer)[18][19]
1710 - 1680 (strong, sharp)C=O stretch (aromatic carboxylic acid)[18][19]
1540 - 1500 (strong)Asymmetric NO₂ stretch[20]
1360 - 1320 (strong)Symmetric NO₂ stretch[20]
1320 - 1210 (medium)C-O stretch (from carboxylic acid)[18][19]
~1250 (medium)Asymmetric C-O-C stretch (aryl ether)[21]
  • Trustworthiness: The presence of the extremely broad O-H stretch overlapping the C-H region, combined with the sharp and intense C=O stretch, is a highly reliable diagnostic pattern for a carboxylic acid.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI-MS)
Expected [M-H]⁻ m/z 272.06
Expected [M+H]⁺ m/z 274.07
Key Fragments Loss of H₂O, CO₂, NO₂, and CH₃ groups

Analytical and Purification Methodologies

For ensuring the purity of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, particularly in a drug development context, High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is ideally suited for the analysis of non-volatile, polar organic molecules like this one.[22][23][24]

Principle of Separation: The compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. The retention time is governed by the compound's overall polarity; adjusting the ratio of organic solvent to aqueous buffer in the mobile phase allows for fine-tuning of the separation. The acidic nature of the mobile phase is critical—it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

cluster_1 HPLC Analytical Workflow Prep 1. Sample Preparation - Dissolve sample in mobile phase or suitable solvent (e.g., Acetonitrile) - Filter through 0.45 µm syringe filter Inject 2. Injection - Inject a defined volume (e.g., 10 µL) onto the HPLC system Prep->Inject Separate 3. Chromatographic Separation - Elute with isocratic or gradient mobile phase through C18 column Inject->Separate Detect 4. UV Detection - Monitor absorbance at a specific wavelength (e.g., 254 nm) Separate->Detect Analyze 5. Data Analysis - Integrate peak area - Calculate purity (%) against standards Detect->Analyze

Caption: Workflow for purity analysis by reversed-phase HPLC.

Protocol: A Self-Validating HPLC Method
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Industry standard for nonpolar to moderately polar analytes. Provides excellent resolving power.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifier to ensure the analyte is in its neutral, protonated form for good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the nonpolar stationary phase.
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientIsocratic is simpler and more robust for routine QC. A gradient may be needed for resolving closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV Absorbance at 254 nmThe aromatic rings and nitro group provide strong chromophores, leading to high sensitivity at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Note on Gas Chromatography (GC)

Direct analysis of this compound by GC is not recommended. Carboxylic acids have low volatility and tend to exhibit poor peak shape or decompose at the high temperatures required for GC analysis.[25] Furthermore, many nitroaromatic compounds are thermally labile and can degrade in a hot GC injector.[25][26] While derivatization to a more volatile ester is possible, HPLC offers a more direct, robust, and reliable method for analysis.

Conclusion

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a valuable intermediate whose quality is critical for the synthesis of downstream active pharmaceutical ingredients. Its production is best achieved via modern synthetic methods like the Suzuki-Miyaura cross-coupling, which offers superior yield and reliability over classical approaches. A robust analytical framework, centered on NMR and IR for structural confirmation and reversed-phase HPLC for purity assessment, provides a comprehensive system for ensuring the compound meets the stringent specifications required for pharmaceutical research and development.

References

  • Benchchem. Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
  • Benchchem. Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • American Chemical Society. Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach.
  • Lafleur, A. L., & Mills, K. A. (1981). Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection. Analytical Chemistry, 53(8), 1202-1205.
  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • U.S. EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Griest, W. H., & Caton, J. E. (1983). Rapid separation of nitroaromatic compounds by solvating gas chromatography.
  • ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
  • Kitdumrongthum, S., et al. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • BYJU'S. Ullmann Reaction.
  • precisionFDA. 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID.
  • BLD Pharm. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
  • Sigma-Aldrich. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-94-5.
  • Pharmaffiliates. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
  • ChemicalBook. 2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid | 376591-94-5.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Pearson+. Determining if substituted biphenyls are chiral or not.
  • Wikipedia. Ullmann condensation.
  • Benchchem. Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
  • Home Sunshine Pharma. 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5.
  • Royal Society of Chemistry. Supplementary Information.
  • Wikipedia. Ullmann reaction.
  • Simson Pharma Limited. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
  • Benchchem. A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers.
  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1993). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 14(2), 527-540.
  • CymitQuimica. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Veeprho. 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5.
  • Human Metabolome Database. Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583).
  • Teotia, D., et al. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate.
  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666.
  • Sigma-Aldrich. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

Sources

Foundational

An In-depth Technical Guide to 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid (CAS 376591-94-5)

For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, identified by CAS number 376591-94-5, is a key chemical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, identified by CAS number 376591-94-5, is a key chemical intermediate in the synthesis of Eltrombopag.[1][2] Eltrombopag is a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1] The purity and well-defined characterization of this intermediate are crucial for the successful and impurity-free synthesis of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the physicochemical data, a detailed synthesis protocol, and analytical methodologies for 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, designed to support researchers and professionals in the pharmaceutical field.

Chemical Identity and Physicochemical Properties

2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound featuring a biphenyl core structure. This structure is substituted with a methoxy group, a nitro group, and a carboxylic acid functional group, which collectively determine its chemical reactivity and physical properties.[2]

Table 1: Physicochemical Properties of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid

PropertyValueSource(s)
CAS Number 376591-94-5[1][2]
Molecular Formula C₁₄H₁₁NO₅[1]
Molecular Weight 273.24 g/mol [1]
IUPAC Name 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Appearance White to off-white solid/powder[3]
Boiling Point (Predicted) 467.2 ± 40.0 °C[4]
Density (Predicted) 1.345 ± 0.06 g/cm³[4]
pKa (Predicted) 3.95 ± 0.10[4]
Solubility Soluble in DMSO and ethanol.[3]

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[5] In this specific synthesis, 3-carboxyphenylboronic acid is coupled with a suitable 2-methoxy-3-nitro-halobenzene.

Experimental Workflow:

Synthesis_Workflow Reactants Starting Materials: - 2-Bromo-6-nitroanisole - 3-Carboxyphenylboronic acid Reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd-132) - Base (e.g., Na₂CO₃) - Solvent (e.g., Methanol) Reactants->Reaction 1 Workup Reaction Work-up: - Filtration - Acidification - Extraction Reaction->Workup 2 Purification Purification: - Column Chromatography Workup->Purification 3 Product Final Product: 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid Purification->Product 4

Caption: Workflow for the synthesis of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step-by-Step Methodology:

A representative procedure for the synthesis is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine 2-bromo-6-nitroanisole (1.0 eq), 3-carboxyphenylboronic acid (1.3 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Pd-132 (0.05 eq) in methanol.[2]

  • Reaction Execution: Heat the reaction mixture to 85°C and stir for approximately 12 hours.[2] Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst. Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the crude product. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Note: The specific conditions and reagents may be optimized for scale and desired purity.

Spectral Characterization Data

The structural confirmation of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is achieved through various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the biphenyl rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the ether linkage (C-O stretching).

Analytical Methodologies

The purity of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for assessing the purity and identifying any process-related impurities.

Illustrative HPLC Method:
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength, for example, 240 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.

HPLC_Workflow Sample Sample Preparation: Dissolve in appropriate solvent Injection HPLC Injection Sample->Injection Separation Chromatographic Separation: C18 Reversed-Phase Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis: - Purity Assessment - Impurity Profiling Detection->Analysis

Caption: General workflow for the HPLC analysis of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-94-5). As a critical intermediate in the production of Eltrombopag, robust control over its synthesis and purity is paramount. The information presented herein is intended to empower researchers and drug development professionals in their efforts to produce high-quality active pharmaceutical ingredients.

References

  • SynZeal. (n.d.). Eltrombopag Impurity 24 | 376591-94-5. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Asian Publication Corporation. (2021). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 33(1), 97-102. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a key organic intermediate. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a key organic intermediate. We will delve into its chemical and physical properties, present a robust synthesis protocol, and discuss its significant applications in modern pharmaceutical research, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Identity and Physicochemical Properties

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the specific functional groups—a carboxylic acid, a methoxy group, and a nitro group—make this molecule a highly versatile building block. The carboxylic acid provides a handle for amide bond formation, the methoxy group can influence conformation and solubility, and the nitro group is a classic precursor to an amine, which is fundamental for further diversification.

This compound is recognized as a key intermediate in the synthesis of Eltrombopag, a treatment for thrombocytopenia.[1][2][3] Its precise structure and properties are critical for ensuring the quality and efficiency of subsequent synthetic steps.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
IUPAC Name 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid[2]
Synonyms 3-(2-methoxy-3-nitrophenyl)benzoic acid[2][3][4]
CAS Number 376591-94-5[5]
Molecular Formula C₁₄H₁₁NO₅[6][7]
Molecular Weight 273.24 g/mol [2][5][7]
Appearance White to pale cream solid/powder[1]
Purity ≥98%[1]
Boiling Point 467.2°C at 760 mmHg (Predicted)[1][3]
Density 1.345 g/cm³ (Predicted)[1][3]
Solubility Almost insoluble in water (0.06 g/L at 25°C)[1]
Storage Sealed in a dry, room temperature environment[1][6]

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core of this molecule is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.

Causality in Protocol Design: The choice of a Suzuki coupling is deliberate. It allows for the precise and controlled formation of the C-C bond between the two phenyl rings without disturbing the sensitive nitro and methoxy functionalities. The selection of specific boronic acids and aryl halides is critical for directing the regiochemistry of the final product.

Detailed Experimental Protocol

This protocol describes a representative synthesis from commercially available starting materials: (3-carboxyphenyl)boronic acid and 2-bromo-1-methoxy-3-nitrobenzene.

Step 1: Reagent Preparation

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (3-carboxyphenyl)boronic acid (1.2 equivalents).

  • Add 2-bromo-1-methoxy-3-nitrobenzene (1.0 equivalent).

  • Add potassium carbonate (K₂CO₃) (3.0 equivalents) as the base.

  • Add the solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 100 mL).

Step 2: Degassing (Self-Validation Checkpoint)

  • The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. This is a critical self-validating step; failure to degas properly is a common cause of low yield.

  • Bubble nitrogen gas through the stirred solution for 20-30 minutes.

Step 3: Catalyst Addition and Reaction

  • Under a positive nitrogen atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

  • Heat the mixture to reflux (typically 85-95°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed (typically 4-12 hours).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2-3. The product, being a carboxylic acid, will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

Step 5: Purification and Characterization (Final Validation)

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity (≥98%).

  • Dry the final product under vacuum.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, ensuring the protocol's success.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Step 1: Reagent Charging (Aryl Halide, Boronic Acid, Base, Solvent) degas Step 2: Degassing (Nitrogen Purge) reagents->degas Critical for catalyst stability catalyst Step 3: Catalyst Addition & Reaction (Pd(PPh3)4, Heat to Reflux) degas->catalyst Inert atmosphere workup Step 4: Work-up & Precipitation (Phase Separation, Acidification) catalyst->workup After reaction completion (TLC/HPLC) purify Step 5: Purification & Characterization (Recrystallization, NMR, MS) workup->purify Isolate crude product

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing the target molecule.

Applications in Drug Discovery and Development

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is not just a laboratory chemical; it is a pivotal reagent in the pharmaceutical industry.[1] Its primary documented use is as a key starting material for the synthesis of pyrazolone derivatives, which have shown utility in treating conditions like thrombocytopenia.[1][3]

The molecule's structure is strategically designed for further chemical elaboration:

  • Nitro Group Reduction: The nitro group can be readily and selectively reduced to an amine (-NH₂). This amine is a powerful nucleophile and a common anchor point for building out complex molecular architectures, often used to form heterocyclic rings or amides that are crucial for biological activity.

  • Carboxylic Acid Activation: The carboxylic acid group is easily activated to form amide bonds, esters, or other derivatives. This allows for its conjugation to other fragments or pharmacophores, enabling chemists to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

This compound serves as a valuable intermediate for drug discovery research, enabling the creation of novel molecular entities for screening and development.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Store in a cool, dry, well-closed container away from moisture and strong light or heat.[1]

References

  • Home Sunshine Pharma. (n.d.). 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Veeprho. (n.d.). 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5. Retrieved from [Link]

  • precisionFDA. (n.d.). 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2'-methoxy-3'-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a key intermediate in the synthesis of several pharmacologically active molecules, including Eltrombopag.[3] Understanding its solubility profile in aqueous and organic media is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for characterizing the solubility of this compound. It begins with a theoretical analysis of its structural components to predict solubility behavior, followed by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. We further detail the requisite analytical methodologies for accurate quantification and conclude with best practices for data presentation and interpretation. This document is designed to be a practical, self-validating resource for scientists seeking to rigorously evaluate the solubility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid and similarly complex molecules.

Theoretical Solubility Profile: A Predictive Analysis

A molecule's solubility is governed by the interplay of its structural features and the properties of the solvent.[1] The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5] An analysis of the functional groups within 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid allows for a qualitative prediction of its solubility.

Molecular Structure:

  • Biphenyl Core: The two linked phenyl rings form a large, non-polar, and hydrophobic backbone. This feature suggests poor solubility in aqueous solutions.

  • Carboxylic Acid (-COOH): This is a polar, ionizable group capable of acting as a hydrogen bond donor and acceptor.[6] At pH values above its acidity constant (pKa), it will deprotonate to the highly polar carboxylate anion (-COO⁻), which significantly enhances aqueous solubility. The pKa of a carboxylic acid on a benzene ring is influenced by other substituents.[7][8][9]

  • Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing and polar functional group.[10][11][12] While polar, its contribution to aqueous solubility can be complex; aromatic nitro compounds are often sparingly soluble in water.[13]

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.[14][15] Its presence can slightly increase solubility in polar solvents and may influence the overall conformation of the molecule.[16][17]

Predicted Solubility:

  • Aqueous Solubility: The dominant biphenyl core suggests that the intrinsic solubility of the neutral molecule in water will be very low. One supplier notes its water solubility as "almost insoluble" at 0.06 g/L at 25 °C.[3] However, solubility is expected to increase significantly at higher pH as the carboxylic acid group ionizes.

  • Organic Solvent Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and methoxy groups should allow for favorable interactions, leading to moderate to good solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar functional groups. High solubility is anticipated, particularly in DMSO, which is often used to create stock solutions for biological assays.[18][19]

    • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nitro and carboxylic acid groups, solubility is expected to be very low in non-polar solvents.

Key Physicochemical Parameters: To move from qualitative prediction to quantitative understanding, the determination of key physicochemical parameters like the partition coefficient (logP) and the acidity constant (pKa) is essential.

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound.[20] A positive logP indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.[20] Given the large hydrophobic core, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is expected to have a high positive logP value. Computational tools can provide an initial estimate.[21][22]

  • pKa (Acidity Constant): The pKa is the pH at which the carboxylic acid is 50% ionized. Electron-withdrawing groups like the nitro group can lower the pKa (increase acidity) of the carboxylic acid.[23] Accurate pKa prediction can be achieved through computational methods or experimental determination via potentiometric or spectrophotometric titration.[8][24]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when diluted from a high-concentration DMSO stock into an aqueous buffer.[1][18][19] It reflects the solubility under non-equilibrium conditions and is useful for early-stage compound assessment.[1]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after a sufficient incubation time for equilibrium to be reached between the dissolved and undissolved solid forms.[25][26][27] This is a more accurate and relevant measure for formulation and development.[25]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining equilibrium solubility.[27][28] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[26]

Methodology:

  • Preparation: Add an excess amount of solid 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (e.g., 1-2 mg) to a series of glass vials.[25][28]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, Acetonitrile, etc.).[25]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][25][27]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot to remove any undissolved microparticles. Use a syringe filter (e.g., 0.45 µm PVDF) for this purpose.[18][29]

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[26][29]

Protocol: Kinetic Solubility Determination (High-Throughput Method)

This assay measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[18][19][30]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[19][30]

  • Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells (typically a 1:100 or 1:200 dilution, resulting in a final DMSO concentration of 1% or 0.5%).[31][30]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[18][30]

  • Precipitate Removal: Separate the precipitated solid from the dissolved compound. This is typically done by centrifugation or filtration using a solubility filter plate.[18]

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound. This can be done by HPLC-UV, LC-MS, or direct UV spectrophotometry.[1][18]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantifying the concentration of dissolved compounds in solubility assays.[2][26][32]

Protocol:

  • Standard Curve Preparation: Prepare a series of calibration standards of known concentrations by diluting the DMSO stock solution with the mobile phase.[29][32] A typical range might be from 1 µM to 200 µM.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to the λmax of the compound.

  • Analysis: Inject the prepared standards and the filtered samples from the solubility experiments.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.[29]

Data Presentation and Visualization

Clear presentation of solubility data is crucial for interpretation and comparison.

Table 1: Predicted and Experimental Solubility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid
Solvent SystemSolubility TypePredicted SolubilityExperimental Value (µg/mL)Experimental Value (µM)
Water (pH ~5-6)ThermodynamicVery LowTo be determinedTo be determined
PBS (pH 7.4)ThermodynamicLow to ModerateTo be determinedTo be determined
PBS (pH 7.4)KineticLowTo be determinedTo be determined
MethanolThermodynamicGoodTo be determinedTo be determined
EthanolThermodynamicGoodTo be determinedTo be determined
AcetonitrileThermodynamicModerateTo be determinedTo be determined
DMSOThermodynamicVery HighTo be determinedTo be determined
HexaneThermodynamicVery LowTo be determinedTo be determined

Note: The molecular weight of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is 273.24 g/mol .[33][34][35]

Diagrams: Experimental Workflows

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Quantification A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B Step 1 C Seal & Agitate (24-48h at constant T) B->C Step 2 D Settle & Collect Supernatant C->D Step 3 E Filter (0.45 µm) D->E Step 4 F Dilute Filtrate E->F Step 5 G Analyze by HPLC-UV F->G Step 6

Caption: Workflow for Thermodynamic Solubility Assay.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Precipitation & Incubation cluster_analysis Analysis A Prepare High Conc. Stock in DMSO C Add DMSO Stock to Buffer (1-2%) A->C Step 1 B Dispense Aqueous Buffer to 96-well plate B->C Step 2 D Incubate & Mix (1-2h at constant T) C->D Step 3 E Separate Precipitate (Filter or Centrifuge) D->E Step 4 F Analyze Supernatant by HPLC/LC-MS/UV E->F Step 5

Caption: Workflow for Kinetic Solubility Assay.

Conclusion and Best Practices

The solubility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a complex property dictated by its large hydrophobic core and key polar functional groups. While theoretical analysis provides a valuable starting point, rigorous experimental determination using standardized protocols like the shake-flask and kinetic assays is indispensable. Accurate quantification via a validated HPLC-UV method ensures the trustworthiness of the data. For drug development professionals, understanding both the thermodynamic and kinetic solubility is critical. Low kinetic solubility may flag issues in high-throughput screening assays, while poor thermodynamic solubility can present significant challenges for formulation and achieving adequate oral bioavailability.[26] This guide provides the foundational knowledge and practical protocols to empower researchers to thoroughly characterize the solubility of this important molecule, facilitating more informed decisions in the drug discovery and development pipeline.

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  • 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5 - Veeprho. [Link]

  • Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols | The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Request PDF - ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study - ResearchGate. [Link]

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Exploratory

Whitepaper: The Nitro Group in Medicinal Chemistry: A Double-Edged Sword of Therapeutic Efficacy and Toxicological Challenge

Abstract The nitro group (–NO2), a deceptively simple functional moiety, occupies a unique and often controversial space in drug design and development. Its potent electron-withdrawing nature and susceptibility to metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitro group (–NO2), a deceptively simple functional moiety, occupies a unique and often controversial space in drug design and development. Its potent electron-withdrawing nature and susceptibility to metabolic reduction are the very properties that endow it with a broad spectrum of biological activities, ranging from antimicrobial and anticancer to cardiovascular effects.[1][2][3] However, these same characteristics also underpin its association with significant toxicity concerns, including mutagenicity and genotoxicity, branding it as a "structural alert" for many medicinal chemists.[4][5] This guide provides an in-depth technical exploration of the biological activity of nitro compounds in medicine. It moves beyond a simple cataloging of drugs to dissect the core biochemical principles governing their action. We will explore the mechanisms of bioreductive activation, the generation of therapeutic and toxic intermediates, and the strategic exploitation of these pathways in various disease contexts. By synthesizing mechanistic insights with field-proven applications, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to navigate the complex yet rewarding landscape of nitro-pharmacology.

The Nitro Group: A Unique Influencer of Molecular Properties

The incorporation of a nitro group into a molecule is not a trivial substitution. Its distinct physicochemical properties profoundly alter the parent scaffold's behavior in a biological system.[1]

  • Electron-Withdrawing Nature: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This property can significantly modulate the electronic distribution across a drug molecule, influencing its stability, receptor binding affinity, and overall pharmacodynamic profile.[1]

  • Polarity and Solubility: As a moderately polar substituent, the nitro group can enhance a molecule's solubility and influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[1]

  • Redox Potential: The cornerstone of the nitro group's biological activity is its redox biochemistry.[1] Its susceptibility to enzymatic reduction is the trigger for its therapeutic action and, concurrently, its toxicity. This reduction potential is a critical parameter in drug design, as it dictates the ease of activation in the target biological environment.[3]

These characteristics mean the nitro group is not merely a passive component but an active participant in the drug's mechanism, often serving as the linchpin for its entire biological effect.[2]

The Central Mechanism: Bioreductive Activation

The vast majority of nitro-containing drugs are prodrugs that require metabolic activation to exert their biological effects. This activation is almost exclusively achieved through the enzymatic reduction of the nitro group, a process that transforms the stable, parent compound into highly reactive, cytotoxic species.[6][7] This process can proceed via two main pathways, the nature of which is dictated by the specific enzymes involved and the ambient oxygen concentration.

The Reduction Cascade

The full reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several highly reactive intermediates.[6]

  • Nitroso Intermediate (R-NO): A two-electron reduction product.

  • Hydroxylamine Intermediate (R-NHOH): A four-electron reduction product.

It is these intermediates, particularly the hydroxylamine, that are often the ultimate cytotoxic agents, capable of damaging DNA, proteins, and other cellular macromolecules.[8]

Key Enzymatic Players: Type I and Type II Nitroreductases

Nitroreductases (NTRs) are a broad class of enzymes responsible for catalyzing this transformation.[6] They are broadly classified based on their sensitivity to oxygen.

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes, which include members like NQO1 in humans and NfsA in E. coli, typically use flavin mononucleotide (FMN) as a cofactor.[6][8] They catalyze a two-electron reduction, directly forming the nitroso intermediate. This process is largely unaffected by the presence of oxygen. Because they avoid the formation of a nitro anion radical, they do not engage in futile redox cycling.[6]

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction, forming a nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, producing a superoxide anion in the process.[6] This "futile cycling" generates significant oxidative stress but prevents the net reduction required for prodrug activation. Consequently, the activity of Type II nitroreductases is predominantly observed under hypoxic (low-oxygen) conditions.[6]

Other enzymes, including cytochrome P450 oxidoreductase, xanthine oxidase, and aldo-keto reductases, can also contribute to nitroreduction.[1][6]

Bioreduction_Pathway cluster_0 Bioreductive Activation Cascade Parent Parent Nitro Drug (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Parent->Radical +1e⁻ (Type II NTR) (Hypoxia) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso +2e⁻ (Type I NTR) Radical->Parent +O₂ (Futile Cycling) -O₂⁻ (Oxidative Stress) Radical->Nitroso +1e⁻ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻ Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine +2e⁻ Damage Macromolecular Damage (DNA, Proteins) Hydroxylamine->Damage GDEPT_Workflow cluster_step1 Step 1: Gene Delivery cluster_step2 Step 2: Enzyme Expression cluster_step3 Step 3: Prodrug Administration & Activation Vector Vector (e.g., Virus) Carrying NTR Gene TumorCell Tumor Cell Vector->TumorCell Transduction ExpressingCell Tumor Cell Expressing Bacterial Nitroreductase (NTR) Toxin Cytotoxic Drug ExpressingCell->Toxin Prodrug Systemic Administration of Non-Toxic Prodrug Prodrug->ExpressingCell Activation by NTR CellDeath Selective Cell Death Toxin->CellDeath

Caption: Workflow for Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Cardiovascular Agents: Organic Nitrates

A distinct class of nitro compounds, organic nitrates like nitroglycerin, function not through bioreductive activation of the nitro group itself, but by acting as prodrugs for nitric oxide (NO). [9][10] Nitroglycerin is used to treat and prevent angina (chest pain). [10][11]Its mechanism involves enzymatic reactions that release NO, which then activates soluble guanylyl cyclase in smooth muscle cells. [9][12]This leads to an increase in cyclic GMP (cGMP), which in turn reduces intracellular calcium levels, causing relaxation of blood vessels (vasodilation). [9][13]Dilation of veins reduces the amount of blood returning to the heart (preload), decreasing the heart's workload and oxygen demand. [11][14]

Nitroglycerin_MOA cluster_pathway Nitroglycerin Mechanism of Action NG Nitroglycerin (GTN) NO Nitric Oxide (NO) NG->NO Enzymatic Metabolism sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Leads to Effect Decreased Preload Reduced Cardiac Workload Relief of Angina Relax->Effect

Caption: Mechanism of action for the organic nitrate, nitroglycerin.

The Challenge: Toxicity and Resistance

The very reactivity that makes nitro compounds effective therapeutics is also the source of their potential toxicity. [2][4]The intermediates formed during bioreduction can indiscriminately damage host macromolecules if not confined to the target site. [1]

  • Mutagenicity and Genotoxicity: The primary concern associated with nitroaromatic drugs is their potential to cause DNA damage, leading to mutations. [3][4]This is a significant hurdle in drug development and has led to the withdrawal or restricted use of some nitro compounds. [1]* Oxidative Stress: The futile cycling of the nitro anion radical by Type II nitroreductases under aerobic conditions can produce a flood of superoxide anions, leading to severe oxidative stress in non-target cells. [1]* Other Side Effects: Specific nitro drugs have unique side effect profiles. For example, nitroglycerin is known to cause severe headaches, dizziness, and hypotension due to its potent vasodilatory effects. [10][11][15]Long-term exposure can also lead to tolerance, where the drug's efficacy diminishes over time. [11]* Drug Resistance: Resistance to nitroaromatic antibiotics and anticancer agents often arises from the downregulation or mutation of the target nitroreductase enzymes in the pathogen or cancer cell. Without the activating enzyme, the prodrug remains inert, and the therapy fails. [2]

Experimental Protocol: Assay for Nitroreductase Activity

Evaluating the activation of a nitro-prodrug is a critical step in its development. A common method is to measure the activity of a candidate nitroreductase enzyme using a reporter substrate and monitoring the consumption of the NAD(P)H cofactor. This protocol is a self-validating system when appropriate controls are included.

Objective: To determine the kinetic parameters of a purified nitroreductase enzyme with a model nitroaromatic substrate.

Principle: The nitroreductase enzyme catalyzes the reduction of the nitro substrate using NADPH as an electron donor. The rate of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified nitroreductase enzyme of known concentration.

  • Nitroaromatic substrate (e.g., CB1954, dinitrobenzene).

  • NADPH stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the nitroaromatic substrate in Assay Buffer. The concentration range should span from well below to well above the expected Michaelis constant (Km).

    • Causality: This range is essential to accurately determine both the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), providing a complete kinetic profile.

    • Prepare a working solution of NADPH in Assay Buffer (e.g., 200 µM).

    • Prepare a working solution of the nitroreductase enzyme in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: To each well, add:

      • 160 µL of Assay Buffer.

      • 20 µL of a specific nitroaromatic substrate dilution.

      • 10 µL of the enzyme solution.

    • Negative Control (No Substrate):

      • 180 µL of Assay Buffer.

      • 10 µL of the enzyme solution.

      • Trustworthiness: This control validates that NADPH consumption is dependent on the presence of the nitro substrate.

    • Negative Control (No Enzyme):

      • 170 µL of Assay Buffer.

      • 20 µL of the highest concentration of nitroaromatic substrate.

      • Trustworthiness: This control validates that the reaction is enzymatic and not a spontaneous chemical reduction of the substrate by NADPH.

  • Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction in all wells simultaneously by adding 10 µL of the 200 µM NADPH working solution, bringing the total volume to 200 µL and the final NADPH concentration to 10 µM.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each substrate concentration by determining the initial linear slope of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of NADPH consumption (µM/min).

    • Subtract the rates from the negative control wells from the corresponding test wells.

    • Plot the reaction rate (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Future Directions and Conclusion

The field of nitro-pharmacology continues to evolve. While the "toxicophore" label remains a valid concern, modern medicinal chemistry is developing strategies to mitigate these risks. [4][5]Approaches include the design of novel prodrugs with improved specificity for tumor-associated enzymes and the development of nitro compounds that release reactive nitrogen species (RNS) like nitric oxide, potentially offering new therapeutic avenues. [1][7] The ability of nitroaromatic compounds to act as fluorescent probes for imaging hypoxic tumors is another exciting frontier, offering the potential for non-invasive diagnostics and treatment monitoring. [16] In conclusion, nitro compounds represent a powerful, albeit challenging, class of therapeutic agents. Their biological activity is intrinsically linked to their bioreductive metabolism—a process that can be strategically exploited for selective toxicity against pathogens and cancer cells. A deep, mechanistically-grounded understanding of the enzymes, pathways, and physiological conditions that govern this activation is paramount. For the informed drug development professional, the nitro group is not a feature to be universally avoided, but a versatile tool that, when wielded with precision and expertise, can lead to the creation of highly effective and targeted medicines. [1][11]

References

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Olender, D., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Source Not Specified. Available at: [Link]

  • Noriega-Linares, J. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Abreu, S., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Mayo Clinic. (2025). Nitroglycerin (oral route, sublingual route). Available at: [Link]

  • Wikipedia. (n.d.). Nitroglycerin. Available at: [Link]

  • WebMD. (2024). Nitroglycerin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • Szałaj, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available at: [Link]

  • Rice, A. G., et al. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

  • Cleveland Clinic. (n.d.). Nitroglycerin Sublingual Tablets. Available at: [Link]

  • Liu, K., & Zhu, H.-L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Denny, W. A. (1998). Nitro reduction as an electronic switch for bioreductive drug activation. Mutation Research. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology. Available at: [Link]

  • Li, J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Tariq, M. A., & Aronow, W. S. (n.d.). Nitroglycerin. StatPearls. Available at: [Link]

  • Abreu, S., et al. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link]

  • Noriega-Linares, J. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of nitroglycerin (glyceryl trinitrate)?. Available at: [Link]

  • Ang, C. W., et al. (n.d.). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Race, P. R., et al. (2005). Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. Journal of Biological Chemistry. Available at: [Link]

  • Boechat, N., et al. (2014). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. ResearchGate. Available at: [Link]

  • Drugs.com. (2025). Nitroglycerin Side Effects: Common, Severe, Long Term. Available at: [Link]

  • Ang, C. W., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: Past, present, and future prospects. Source Not Specified. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Nitroimidazoles as Anti-Tumor Agents. Available at: [Link]

  • Rauf, M., et al. (2022). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Frontiers in Microbiology. Available at: [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Publications. Available at: [Link]

  • Malik, M. A., et al. (2021). Imidazoles as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Foundational

The Nitro Group in Bioactive Molecules: A Double-Edged Sword in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The nitro group (–NO₂), a simple yet potent functional group, holds a unique and often paradoxical position in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitro group (–NO₂), a simple yet potent functional group, holds a unique and often paradoxical position in medicinal chemistry. Historically viewed with suspicion due to its association with toxicity and mutagenicity, it is now increasingly recognized for its indispensable roles in a wide array of approved therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted nature of the nitro group in bioactive molecules. We will delve into its profound influence on physicochemical properties, its function as a critical pharmacophoric element, and its elegant application in prodrug strategies, particularly through bioreductive activation.[3] Concurrently, we will address the valid concerns regarding its metabolic liabilities and present established experimental workflows for its evaluation. This document aims to equip researchers and drug developers with the nuanced understanding required to harness the therapeutic potential of nitro-containing compounds while strategically mitigating their risks.

Physicochemical Impact on Molecular Properties

The introduction of a nitro group into a molecule imparts significant changes to its electronic and steric character, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4] Its effects are primarily driven by its strong electron-withdrawing nature and distinct geometry.

1.1 The Nitro Group as a Powerful Electron-Withdrawing Group (EWG)

The nitro group is one of the strongest EWGs used in medicinal chemistry, a consequence of the high electronegativity of its nitrogen and oxygen atoms.[5] This property has several critical downstream effects:

  • Modulation of Acidity/Basicity (pKa): By withdrawing electron density, a nitro group can significantly increase the acidity of adjacent protons (e.g., α-protons) or decrease the basicity of nearby functional groups like amines. This modulation is a key tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Aromatic Ring Reactivity: When attached to an aromatic ring, the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[5] This influences both synthetic accessibility and metabolic pathways.

1.2 Steric, Lipophilic, and Hydrogen Bonding Contributions

Beyond its electronic influence, the nitro group's physical properties are crucial:

  • Size and Planarity: The nitro group is relatively planar and can influence the preferred conformation of a molecule, which can be critical for fitting into a target's binding pocket.

  • Lipophilicity (LogP): The nitro group is considered a moderately polar substituent that can influence a compound's overall lipophilicity, affecting its ability to cross biological membranes.[4]

  • Hydrogen Bonding: The oxygen atoms of the nitro group are effective hydrogen bond acceptors, enabling strong, direct interactions with biological targets such as proteins and enzymes.[6]

Table 1: Summary of Physicochemical Effects of the Nitro Group

PropertyEffect of Nitro Group IntroductionRationale/CausalityImplication in Drug Design
Acidity (e.g., of adjacent C-H) IncreasesStrong inductive and resonance electron withdrawal stabilizes the conjugate base.[5]Fine-tuning pKa for optimal ionization and solubility.
Basicity (e.g., of a nearby amine) DecreasesElectron density is pulled away from the basic center, reducing its ability to accept a proton.Control of ionization state at physiological pH.
Lipophilicity (LogP) Context-dependent increaseWhile polar, its overall contribution can increase lipophilicity depending on the parent scaffold.Modulation of membrane permeability and ADME properties.
Receptor Binding Can enhance affinityActs as a potent hydrogen bond acceptor; creates localized electron-deficient regions for interaction.[6]Improved potency and selectivity.
Solubility Can increase or decreaseDependent on the interplay between increased polarity and potential for strong crystal lattice interactions.Balancing solubility with permeability is a key challenge.

The Nitro Group in Molecular Recognition and Mechanism of Action

The utility of the nitro group extends beyond passive property modulation; it often plays an active and indispensable role in the mechanism of action of many drugs.

2.1 A Key Pharmacophoric Element

In many bioactive molecules, the nitro group is not merely a substituent but a core component of the pharmacophore, participating in direct, non-covalent interactions that are essential for biological activity. Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows it to anchor a ligand into the active site of a receptor or enzyme.[6]

  • Case Study: Benzodiazepines: In certain benzodiazepine derivatives like nitrazepam, the presence of a nitro group at the 7-position enhances the hypnotic and therapeutic action of the drug.[7]

2.2 The Nitro Group as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize properties while retaining desired biological activity.[8] The nitro group can serve as a non-classical bioisostere for other functional groups, most notably the carboxylic acid.[9][10] While structurally different, its size, planarity, and ability to act as a hydrogen bond acceptor can mimic the interactions of a carboxylate group in a binding site, often with the advantage of being un-ionized at physiological pH, which can improve cell permeability.[11]

Bioactivation: The Reductive Metabolism Pathway

Perhaps the most elegant and therapeutically exploited feature of the nitro group is its capacity for bioreductive activation. This turns the parent drug, which is often inactive, into a highly reactive cytotoxic agent specifically in the target cells or environment. This "prodrug" strategy is the cornerstone of action for many antimicrobial, antiparasitic, and even anticancer agents.[1][3]

3.1 The "Prodrug" Functionality

The bioactivation of nitroaromatic drugs is predominantly mediated by nitroreductase enzymes.[12][13] These enzymes are flavin-containing proteins that are abundant in anaerobic bacteria (e.g., Clostridium spp.), certain parasites (e.g., Giardia lamblia), and in the hypoxic (low oxygen) microenvironments of solid tumors.[1][14] This differential expression of activating enzymes provides a powerful mechanism for selective toxicity. In well-oxygenated mammalian cells, the reduction is often a futile cycle: the initial one-electron reduction product, a nitro anion radical, is rapidly re-oxidized back to the parent compound by molecular oxygen, generating superoxide in the process but preventing the formation of the ultimate cytotoxic species.[15]

3.2 The Chemical Cascade of Reduction

The activation is a multi-step process involving the transfer of electrons, typically from NAD(P)H, to the nitro group.[12][16] This cascade generates progressively more reactive intermediates.

  • Nitro (R-NO₂) → Nitro Anion Radical (R-NO₂⁻•): A single-electron reduction forms a radical species.

  • → Nitroso (R-N=O): A further two-electron reduction and loss of water yields a highly electrophilic nitroso intermediate.

  • → Hydroxylamine (R-NHOH): Another two-electron reduction produces the hydroxylamine derivative.

  • → Amine (R-NH₂): The final, fully reduced, and generally less toxic product.

The cytotoxicity is primarily attributed to the highly reactive nitroso and hydroxylamine intermediates.[16] These species can covalently bind to and damage critical biological macromolecules, including DNA, ribosomal proteins, and essential enzymes, leading to cell death.[14][17]

  • Case Study: Metronidazole: This flagship nitroimidazole antibiotic is a prodrug that diffuses into anaerobic bacteria.[18] Inside the cell, low-redox-potential proteins like ferredoxin, reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, donate electrons to metronidazole's nitro group.[14] This activates the drug, leading to the formation of reactive intermediates that cause lethal DNA strand breakage.[19] This mechanism is highly effective as most host mammalian cells lack the PFOR system.[14]

  • Case Study: Nitrofurantoin: Used for urinary tract infections, nitrofurantoin is activated by bacterial flavoproteins (nitroreductases) into reactive intermediates.[17] These intermediates disrupt multiple targets, including bacterial DNA, ribosomal proteins, and key metabolic pathways like pyruvate metabolism, which likely contributes to the low rate of resistance development.[17][20]

Reductive_Metabolism cluster_0 Bioactivation Cascade Parent Parent Drug (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻•) Parent->Radical + e⁻ Nitroso Nitroso Intermediate (R-N=O) Radical->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Damage Macromolecular Damage (DNA, Proteins) Nitroso->Damage Covalent Adducts Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O Hydroxylamine->Damage Covalent Adducts

Figure 1: The multi-step reductive bioactivation pathway of a nitroaromatic drug, highlighting the generation of cytotoxic nitroso and hydroxylamine intermediates.

The Challenge of Toxicity: Genotoxicity and Off-Target Effects

The very mechanism that makes nitroaromatic drugs effective—reductive bioactivation—is also the primary source of their toxicity concerns.[2][3] If these reactive intermediates are generated in host cells, they can cause significant damage.

  • Genotoxicity and Mutagenicity: The electrophilic nitroso and hydroxylamine metabolites can form adducts with DNA bases, leading to mutations and potential carcinogenicity.[4][21] This is why many nitro-containing compounds are flagged as "structural alerts" and require careful toxicological assessment.[1]

  • Oxidative Stress: In aerobic environments, the futile cycling of the nitro anion radical can lead to the continuous production of superoxide radicals, inducing a state of oxidative stress that can damage cellular components.[15]

  • Hepatotoxicity: Some nitroaromatic drugs have been associated with idiosyncratic liver injury, which may be linked to their metabolic activation within hepatocytes by enzymes such as cytochrome P450 reductases.[16]

The key to successful drug design is to exploit the differential metabolic capabilities between the host and the pathogen or target tissue. For example, designing drugs that are poor substrates for mammalian reductases but excellent substrates for microbial or hypoxia-specific reductases is a central goal.[22]

Key Experimental Workflows for Characterization

A rigorous and standardized evaluation is critical for any nitro-containing drug candidate. The following protocols represent self-validating systems for assessing both the desired bioactivation and the potential for off-target mutagenicity.

5.1 Protocol: In Vitro Nitroreductase-Mediated Activation Assay

  • Expertise & Causality: This assay directly assesses the core therapeutic hypothesis: is the compound a substrate for the target nitroreductase enzyme? It quantifies the rate of activation, which is a predictor of efficacy. The consumption of the NAD(P)H cofactor, measured spectrophotometrically, provides a reliable and continuous readout of enzyme activity. The choice of a specific bacterial or engineered nitroreductase (e.g., E. coli NfsA or NfsB) allows for a mechanistic understanding of the activation process.

  • Detailed Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

      • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).

      • Prepare a fresh stock solution of NADPH or NADH (e.g., 10 mM in buffer).

      • Purify the target nitroreductase enzyme and determine its concentration.

    • Assay Setup:

      • In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:

        • 170 µL of phosphate buffer.

        • 10 µL of test compound solution (to achieve desired final concentration, e.g., 100 µM).

        • 10 µL of NADPH/NADH solution (final concentration ~200 µM).

      • Include controls: a "no enzyme" control and a "no substrate" (test compound) control.

    • Initiation and Measurement:

      • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

      • Initiate the reaction by adding 10 µL of the nitroreductase enzyme solution (final concentration ~1-5 µg/mL).

      • Immediately place the plate in a spectrophotometer capable of kinetic reads.

      • Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NAD(P)H) every 30 seconds for 10-15 minutes.

    • Data Analysis:

      • Calculate the rate of NADPH/NADH oxidation (ΔAbs/min) for each concentration of the test compound.

      • Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

      • Determine kinetic parameters such as Kₘ and Vₘₐₓ by plotting the reaction rate against substrate concentration and fitting to the Michaelis-Menten equation.

Workflow_NTR_Assay prep 1. Reagent Preparation (Buffer, NADPH, Compound, Enzyme) setup 2. Assay Plate Setup (Add Buffer, Compound, NADPH) prep->setup init 3. Reaction Initiation (Add Nitroreductase Enzyme) setup->init read 4. Kinetic Measurement (Monitor Absorbance at 340 nm) init->read analyze 5. Data Analysis (Calculate Rate, Determine Km, Vmax) read->analyze

Figure 2: Experimental workflow for the in vitro nitroreductase assay.

5.2 Protocol: Ames Test for Mutagenicity Assessment

  • Trustworthiness & Authoritative Grounding: The Ames test is the gold-standard, regulatory-accepted assay for assessing a compound's mutagenic potential.[23] It uses specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine) and carry different mutations. A positive result occurs when the test chemical causes a reverse mutation (reversion), allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) is critical because it mimics mammalian metabolism, allowing for the detection of mutagens that require metabolic activation—a key concern for nitroaromatics.[24]

  • Detailed Step-by-Step Methodology (Pre-incubation Method):

    • Strain Preparation:

      • Grow overnight cultures of appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) in nutrient broth at 37°C with shaking.[23]

    • S9 Mix Preparation (if testing for metabolic activation):

      • Prepare a fresh S9 mix containing S9 fraction (typically from Aroclor- or phenobarbital-induced rat or hamster liver), a cofactor solution (NADP⁺, glucose-6-phosphate), and buffer.[25]

    • Exposure:

      • In sterile test tubes, combine:

        • 100 µL of the bacterial culture.

        • 500 µL of phosphate buffer (for direct mutagenicity) OR 500 µL of S9 mix (for mutagenicity after activation).

        • The test compound at various concentrations.

      • Include a vehicle control (e.g., DMSO) and a known positive control for each strain (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).

    • Pre-incubation:

      • Incubate the mixture at 37°C with gentle shaking for 20-30 minutes. This allows time for metabolic activation by the S9 enzymes and interaction with the bacterial DNA.[23]

    • Plating:

      • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube.

      • Vortex briefly and pour the entire contents onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed.

    • Incubation and Scoring:

      • Incubate the plates in the dark at 37°C for 48-72 hours.

      • Count the number of revertant colonies on each plate.

    • Interpretation:

      • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Conclusion and Future Perspectives

The nitro group is a powerful and versatile tool in the medicinal chemist's arsenal, but one that demands respect and a deep mechanistic understanding. Its reputation as a "structural alert" is well-earned but should not preclude its thoughtful application.[1][3] The success of numerous nitro-containing drugs is a testament to the fact that its liabilities can be managed and its unique bioreductive properties can be leveraged for therapeutic gain.[1]

The future of nitro-drugs is bright, particularly in areas requiring targeted cytotoxicity. The development of next-generation hypoxia-activated prodrugs (HAPs) for cancer therapy is a field of intense research, where the nitro group acts as the trigger for tumor-specific drug release.[1][2][3] Furthermore, as we face a growing crisis of antimicrobial resistance, the multi-targeted mechanism of action and low resistance potential of nitro-antibiotics make them an increasingly valuable asset.[17][26] By combining sophisticated molecular design with rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this enigmatic functional group.

References

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin? Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Nitrofurantoin Monohydrate/Macrocrystals 100mg Capsules. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019, March 28). Nitro-Group-Containing Drugs. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Olender, D., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Noriega, N., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Knight, D. H. (2023, June 26). Metronidazole. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Singh, R., et al. (2025, January 8). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. PMC - NIH. Retrieved from [Link]

  • Tate, M., et al. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Retrieved from [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (n.d.). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. PubMed. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • IPHASE Biosciences. (2025, March 11). Ames Test for N-Nitrosamines: Assessing Mutagenicity. Retrieved from [Link]

  • Samuelson, J. (1999, July 1). Why Metronidazole Is Active against both Bacteria and Parasites. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from [Link]

  • Sisson, J. R., et al. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy - Oxford Academic. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroreductase. Retrieved from [Link]

  • Meanwell, N. A. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (n.d.). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. PubMed. Retrieved from [Link]

  • Miller, A. F., et al. (n.d.). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI. Retrieved from [Link]

  • JRF Global. (n.d.). enhanced ames test for nitrosamine impurities. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Nitrofurantoin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole Hydrochloride? Retrieved from [Link]

  • ResearchGate. (2025, August 5). The aerobic activity of metronidazole against anaerobic bacteria. Retrieved from [Link]

  • M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Oxygen insensitive NAD(P)H nitroreductase. Retrieved from [Link]

  • Penning, T. M., & Vredenburg, J. (2022, August 31). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology - ACS Publications. Retrieved from [Link]

  • Ballatore, C., et al. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023, December 19). (PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from [Link]

  • Williams, R. E., & Rylott, E. L. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]

  • Ramos-Morales, E., et al. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Retrieved from [Link]

  • Tretter, L., & Adam-Vizi, V. (n.d.). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Ingenta Connect. Retrieved from [Link]

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Exploratory

A Technical Guide to 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

Executive Summary: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS No. 376591-94-5) is a highly specialized organic compound whose significance is intrinsically linked to its role as an advanced intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS No. 376591-94-5) is a highly specialized organic compound whose significance is intrinsically linked to its role as an advanced intermediate in the synthesis of Eltrombopag.[1][2] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low blood platelet counts).[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed examination of its synthesis via Suzuki-Miyaura cross-coupling, and its subsequent multi-step conversion into the core structure of Eltrombopag. The protocols and mechanistic discussions are designed for researchers, chemists, and professionals in drug development, emphasizing the causality behind synthetic choices and analytical validation.

Physicochemical and Structural Properties

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a substituted biphenyl derivative, a structural class of compounds widely used in medicinal chemistry and materials science. Its specific arrangement of a carboxylic acid, a methoxy group, and a nitro group across the two phenyl rings makes it a precisely engineered building block for complex molecular architectures.

Core Data

The fundamental properties of the compound are summarized below, providing a baseline for its handling, characterization, and use in synthesis.

PropertyValueSource(s)
CAS Number 376591-94-5[1][3]
Molecular Formula C₁₄H₁₁NO₅[4]
Molecular Weight 273.24 g/mol [4]
Appearance White to off-white solid powder[1]
Density ~1.345 g/cm³[1]
Boiling Point 467.2 °C at 760 mmHg (Predicted)[1]
Solubility Almost insoluble in water (0.06 g/L at 25°C)[1][2]
Synonyms 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid; 3-(2-methoxy-3-nitrophenyl)benzoic acid[2]

Strategic Synthesis: The Suzuki-Miyaura Coupling

The construction of the biphenyl backbone is the cornerstone of this intermediate's synthesis. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, excellent yields, and the commercial availability of the required building blocks and catalysts.[5][6]

Mechanistic Rationale

The reaction couples an aryl halide (2-bromo-6-nitroanisole) with an arylboronic acid (3-carboxyphenylboronic acid) using a palladium catalyst. The choice of a palladium catalyst, such as a Pd(II) complex, is critical as it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond between the two aromatic rings.[7] The presence of a base (e.g., sodium carbonate) is essential for the activation of the boronic acid in the transmetalation step.[1]

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions A 2-Bromo-6-nitroanisole (Aryl Halide) F Suzuki-Miyaura Cross-Coupling Reaction A->F B 3-Carboxyphenylboronic acid (Boronic Acid) B->F C Palladium Catalyst (e.g., Pd-132) C->F Catalyst D Base (e.g., Na₂CO₃) D->F Activator E Solvent (e.g., Dioxane/Water) E->F Medium G 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (Target Intermediate) F->G

Fig 1. Synthetic workflow for the target intermediate via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis

This protocol is a representative synthesis based on established literature procedures.[1] Researchers should adapt it based on laboratory conditions and scale.

  • Vessel Preparation: To a suitable reaction vessel equipped with a condenser, nitrogen inlet, and mechanical stirrer, add 2-bromo-6-nitroanisole (1.0 eq), 3-carboxyphenylboronic acid (1.3 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water as the solvent.

  • Catalyst Introduction: Add the palladium catalyst (e.g., dichloro bis[ditert-butyl-(4-dimethylaminophenyl) phosphine] palladium (II) [Pd-132], 0.05 eq).

  • Inerting: Purge the vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 85°C and maintain vigorous stirring for 12 hours. Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Isolation & Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the product under vacuum. The crude product can be further purified by recrystallization if necessary. A typical yield for this process is around 77%.[1]

Application in the Synthesis of Eltrombopag

The title compound is not the final drug but a critical precursor. Its chemical structure is strategically designed for a series of high-yielding transformations to build the complex Eltrombopag molecule. The pathway involves the reduction of the nitro group, formation of a diazonium salt, and subsequent coupling with a pyrazolone derivative.[8]

Transformation Pathway
  • Nitro Group Reduction: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂). This is a pivotal step, as the resulting amine is the reactive handle for the subsequent diazotization. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) is a common and clean method for this transformation.[8][9]

  • Diazotization: The newly formed 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5°C). This converts the primary amine into a highly reactive diazonium salt.[8]

  • Azo Coupling: The in-situ generated diazonium salt is immediately coupled with the pyrazolone moiety, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This reaction forms the characteristic hydrazone (azo) linkage of Eltrombopag.[8]

  • Demethylation (Implicit): It is important to note that the final Eltrombopag structure contains a 2'-hydroxyl group, not a 2'-methoxy group. In many patented syntheses, the methoxy group is cleaved to a hydroxyl group in a separate step, often before or after the coupling. Some routes may use a protecting group other than methyl (like benzyl) that is easier to remove.[9] For the purpose of this guide, we focus on the core transformations following the formation of the biphenyl intermediate.

G A 2'-Methoxy-3'-nitrobiphenyl- 3-carboxylic acid B Reduction of Nitro Group (e.g., H₂/Pd-C) A->B C 3'-Amino-2'-methoxy-[1,1'-biphenyl]- 3-carboxylic acid B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E In-situ Diazonium Salt D->E G Azo Coupling Reaction E->G F 1-(3,4-dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one (Pyrazolone Moiety) F->G H Eltrombopag Core Structure (with 2'-methoxy group) G->H

Fig 2. Multi-step conversion pathway from the intermediate to the Eltrombopag core.
Experimental Protocol: Transformation

This protocol outlines the general steps for the conversion. Specific conditions may vary based on patented procedures.

  • Nitro Reduction:

    • Dissolve 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[8]

    • Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reaction is complete (monitored by HPLC).

    • Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

  • Diazotization and Azo Coupling:

    • Suspend the amino compound from the previous step in an aqueous acidic solution (e.g., dilute HCl) and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate vessel, dissolve the pyrazolone coupling partner (1.0 eq) in a basic aqueous solution (e.g., sodium hydrogen carbonate).[8]

    • Slowly add the cold diazonium salt solution to the pyrazolone solution. A colored precipitate (the Eltrombopag core) should form immediately.

    • Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.

    • Isolate the product by filtration, wash with water, and dry.

Safety, Handling, and Storage

Proper handling of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is essential for laboratory safety. The compound is classified with specific hazards that necessitate careful management.

Hazard ClassGHS Statement(s)Pictogram
Acute Toxicity H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Handling Recommendations
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage Guidelines
  • Conditions: Store in a tightly sealed container in a cool, dry place.[1][2] Room temperature storage is acceptable.[10]

  • Incompatibilities: Keep away from moisture and strong oxidizing agents. The integrity of the compound is best maintained under these controlled conditions.

Conclusion

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid represents more than just a chemical compound; it is a testament to rational drug design and process chemistry. Its synthesis via the robust Suzuki-Miyaura coupling and its precisely orchestrated transformation into the Eltrombopag core highlight the efficiency of modern organic synthesis. For researchers and developers in the pharmaceutical industry, a thorough understanding of this intermediate—from its synthesis to its safe handling—is crucial for the successful and scalable production of life-saving medicines.

References

  • Home Sunshine Pharma. (n.d.). 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085276A - Eltrombopag intermediate and preparation method therefor and application thereof.
  • Justia Patents. (2021). Process for the preparation of Eltrombopag olamine and its intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592033A - Synthetic method of promacta key intermediate.
  • Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. This is a repeated reference to the same source as[1] for different information points.

  • Bultinck, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Ghent University. Retrieved from [Link]

  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • SynZeal. (n.d.). Eltrombopag Impurity 24 | 376591-94-5. Retrieved from [Link]

  • precisionFDA. (n.d.). 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the cross-coupling partners for the Suzuki reaction. Retrieved from [Link]

  • Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

Sources

Foundational

The Evolving Synthesis and Pharmacological Significance of Nitrobiphenyl Carboxylic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for nitrobiphenyl carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for nitrobiphenyl carboxylic acid derivatives. As crucial scaffolds in medicinal chemistry, understanding their development from classical high-temperature reactions to modern catalytic methods is essential for today's drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that make these compounds a compelling area of research.

Introduction: A Scaffold of Enduring Importance

Nitrobiphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl core substituted with at least one nitro group (–NO₂) and one carboxylic acid group (–COOH). The biphenyl framework provides a rigid, yet conformationally flexible, scaffold that is adept at positioning functional groups for optimal interaction with biological targets.

The presence of the carboxylic acid and nitro groups imparts unique physicochemical properties. The carboxylic acid function, typically ionized at physiological pH, enhances water solubility and can act as a key hydrogen bond donor or acceptor within a pharmacophore, the specific structural features of a molecule that are responsible for its biological activity.[1][2] The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule and can also participate in crucial interactions with protein targets.[3][4] This combination of features makes nitrobiphenyl carboxylic acid derivatives valuable precursors and active agents in medicinal chemistry and materials science.

Historical Perspective: The Era of Classical Synthesis

The initial synthesis of biphenyl structures, including early nitrobiphenyl derivatives, was dominated by methods requiring harsh reaction conditions. The most prominent of these is the Ullmann reaction, a cornerstone of aromatic chemistry for much of the 20th century.

The Ullmann Reaction: A Foundational, Forceful Approach

First reported by Fritz Ullmann in 1901, the Ullmann reaction (or Ullmann coupling) involves the copper-promoted coupling of two aryl halides to form a biaryl product.[5] For the synthesis of dinitrobiphenyls, this typically involves the self-coupling of a nitro-substituted aryl halide.

Causality Behind the Method: The reaction relies on the ability of copper, often used in stoichiometric amounts as a finely powdered "activated" metal, to facilitate the carbon-carbon bond formation at very high temperatures (often exceeding 200°C).[5][6] The electron-withdrawing nature of the nitro group on the aryl halide activates the substrate towards this coupling.[6] However, these same harsh conditions—high temperatures and the use of polar, high-boiling solvents like nitrobenzene or dimethylformamide—limited the reaction's scope and functional group tolerance.[6][7] Furthermore, the reaction can be hazardous, with the potential for detonation when heating nitroaryl halides with copper.[7]

Ullmann_Reaction A 2 x Nitroaryl Halide D Nitrobiphenyl Derivative A->D Coupling Reaction B Copper (Cu) B->D Catalyst/ Reagent C High Temperature (>200°C) C->D Energy Input E Copper Halide (CuX₂) D->E Byproduct

Caption: General schematic of the Ullmann coupling reaction.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The landscape of C-C bond formation was revolutionized by the development of palladium-catalyzed cross-coupling reactions. For the synthesis of nitrobiphenyl carboxylic acids, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool.

The Suzuki-Miyaura Coupling: A Versatile and Milder Alternative

The Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex.[8] This method offers significant advantages over the Ullmann reaction, including much milder reaction conditions, the use of catalytic amounts of palladium, and exceptional tolerance for a wide range of functional groups.[9]

Causality Behind the Method: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The use of a base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] While highly effective, the synthesis of nitrobiphenyls via Suzuki coupling can present challenges. When both the aryl halide and the boronic acid are substituted with electron-withdrawing nitro groups, the reaction can be sluggish, and homo-coupling (an Ullmann-type side reaction) can become a significant issue.[11] Despite this, optimized conditions using specific palladium catalysts, ligands, and solvent systems have made the Suzuki coupling a preferred method for synthesizing these scaffolds.[9][11]

Synthesis_Comparison cluster_ullmann Ullmann Coupling Workflow cluster_suzuki Suzuki Coupling Workflow U_Start Nitroaryl Halide + Stoichiometric Copper U_Cond Heat to High Temp (e.g., 220-290°C) U_Start->U_Cond U_React Coupling Reaction (Solvent or Solvent-Free) U_Cond->U_React U_End Dinitrobiphenyl Product U_React->U_End S_Start Nitroaryl Halide + Nitroarylboronic Acid S_Cat Add Pd Catalyst, Ligand, and Base S_Start->S_Cat S_Cond Heat to Moderate Temp (e.g., 90-110°C) S_Cat->S_Cond S_End Dinitrobiphenyl Product S_Cond->S_End

Caption: Workflow comparison of Ullmann vs. Suzuki coupling.

Comparative Analysis of Synthetic Methods

The choice between Ullmann and Suzuki coupling depends on factors such as substrate availability, required scale, and tolerance for functional groups.

FeatureUllmann CouplingSuzuki-Miyaura Coupling
Catalyst/Reagent Stoichiometric Copper (Cu)Catalytic Palladium (Pd)
Temperature Very High (>200°C)[6]Moderate (Typically <120°C)[11]
Key Advantage Can be performed solvent-free with high yields for specific substrates.[9][12]Excellent functional group tolerance; non-toxic boron reagents.[8][9]
Key Disadvantage Harsh conditions, poor functional group tolerance, potential safety hazards.[5][7]Sensitivity to sterically hindered substrates; potential for side reactions.[9][10][11]

Key Experimental Protocols

To provide a practical understanding, this section details standardized, step-by-step methodologies for the synthesis of a representative nitrobiphenyl intermediate.

Protocol 1: Classical Ullmann Synthesis of 2,2'-Dinitrobiphenyl

This protocol is adapted from established methods for the copper-mediated coupling of 1-iodo-2-nitrobenzene.[13]

Objective: To synthesize 2,2'-dinitrobiphenyl via a solvent-free Ullmann coupling.

Materials:

  • 1-iodo-2-nitrobenzene

  • Copper powder, activated

  • Sand (as a heat transfer medium)

  • Test tube (15 cm)

  • Sand bath preheated to ~350°C

  • TLC plates, column chromatography supplies

  • Dichloromethane, ethyl acetate, hexanes

Procedure:

  • In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (e.g., 0.8 mmol), activated copper powder (e.g., 3 mmol), and sand (approx. 200 mg).[13]

  • CAUTION: Conduct this step behind a blast shield in a fume hood. The reaction can be vigorous.[7]

  • Plunge the test tube into the preheated sand bath. The reaction mixture will melt and bubble as it reaches its boiling point (~290°C).[13]

  • Maintain the reaction for a very short duration, typically 20-30 seconds.[13] Over-heating or longer reaction times can lead to side product formation.[7]

  • Remove the test tube from the sand bath and allow it to cool to room temperature.

  • Extract the product from the solid mixture using dichloromethane.

  • Monitor the reaction conversion and product formation using Thin-Layer Chromatography (TLC).

  • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to isolate the 2,2'-dinitrobiphenyl.[13]

Protocol 2: Modern Suzuki Coupling for 2-Nitrobiphenyl Synthesis

This protocol describes a palladium-catalyzed Suzuki coupling of an electron-poor aryl halide and an arylboronic acid.[11]

Objective: To synthesize a 2-nitrobiphenyl derivative using a Pd(PPh₃)₄ catalyst.

Materials:

  • 1-chloro-2-nitrobenzene (or other suitable halide)

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Methanol/Water solvent mixture (e.g., 4:1)

  • Microwave reactor vial or round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a microwave reactor vial, add 1-chloro-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).[11]

  • Add the methanol/water (4:1) solvent mixture to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 100-120°C) for the specified time (e.g., 15-30 minutes). Alternatively, the reaction can be run under conventional heating with reflux.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to yield the pure 2-nitrobiphenyl product.[11]

Pharmacological Significance and Applications

The nitrobiphenyl carboxylic acid scaffold is a privileged structure in drug discovery. The nitro group can be retained as a key interacting moiety or, more commonly, serve as a synthetic handle for reduction to an amine, which can then be further functionalized.

A prominent example of the utility of the biphenyl carboxylic acid core (without the nitro group, but often derived from nitrated precursors) is in the development of Urate Transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout.[14] In one study, novel biphenyl carboxylic acid derivatives were designed based on the structures of known inhibitors, leading to the discovery of compounds with potent URAT1 inhibition, with IC₅₀ values as low as 0.17 µM.[14]

Pharmacophore Core Biphenyl Carboxylic Acid Scaffold R1 R1 Group (Hydrophobic Pocket) Core->R1 Modification R2 R2 Group (H-Bonding) Core->R2 Modification R3 R3 Group (Solubility) Core->R3 Modification

Sources

Protocols & Analytical Methods

Method

Synthesis route for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

An Application Note for the Synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid Abstract This document provides a comprehensive guide to the synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Abstract

This document provides a comprehensive guide to the synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), notably as a precursor for Eltrombopag olamine, a drug used in the treatment of thrombocytopenia.[1][2] The described protocol is centered around a robust and scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We detail the strategic selection of precursors, a step-by-step experimental protocol, and the underlying chemical principles. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Strategic Rationale

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with these scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and materials. 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a high-value intermediate whose efficient synthesis is critical for downstream applications. The molecule's structure, featuring distinct functional groups on each phenyl ring, necessitates a convergent synthetic strategy that allows for precise and high-yield construction of the biaryl bond.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation between aryl halides and arylboronic acids.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and starting materials.[4]

This protocol leverages the Suzuki coupling for its efficiency and industrial applicability. Our retrosynthetic analysis identifies the most logical and practical disconnection point at the biaryl bond, leading to readily accessible starting materials.

Retrosynthetic Analysis

The synthetic strategy is designed around a convergent Suzuki coupling. The target molecule is disconnected at the C-C bond linking the two phenyl rings. This approach allows for the independent synthesis or sourcing of the two key fragments, maximizing efficiency.

G cluster_precursors Key Precursors Target 2'-Methoxy-3'-nitrobiphenyl- 3-carboxylic acid Disconnect Suzuki Disconnection (C-C Bond Formation) Target->Disconnect PrecursorA Fragment A: 3-Carboxyphenylboronic Acid (Arylboronic Acid) Disconnect->PrecursorA PrecursorB Fragment B: 1-Bromo-2-methoxy-3-nitrobenzene (Aryl Halide) Disconnect->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of the target compound from 3-carboxyphenylboronic acid and 1-bromo-2-methoxy-3-nitrobenzene. The latter can be synthesized via the nitration of 2-bromoanisole.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
1-Bromo-2-methoxy-3-nitrobenzene100557-81-7232.045.00 g21.55Limiting Reagent
3-Carboxyphenylboronic acid25487-66-5165.934.28 g25.861.2 equivalents
Palladium on Carbon (10% Pd)7440-05-3106.42 (Pd)230 mg0.216 (Pd)1.0 mol% catalyst loading
Sodium Carbonate (Na₂CO₃)497-19-8105.995.71 g53.872.5 equivalents
Methanol (MeOH)67-56-132.04100 mL-Solvent
Deionized Water (H₂O)7732-18-518.02100 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11As needed-For extraction
Hydrochloric Acid (2M HCl)7647-01-036.46As needed-For acidification
Brine (Saturated NaCl solution)7647-14-558.44As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-For drying
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-2-methoxy-3-nitrobenzene (5.00 g, 21.55 mmol), 3-carboxyphenylboronic acid (4.28 g, 25.86 mmol), sodium carbonate (5.71 g, 53.87 mmol), and 10% Palladium on Carbon (230 mg, 1.0 mol%).

  • Solvent Addition: Add methanol (100 mL) and deionized water (100 mL) to the flask. The resulting mixture should be a slurry.

  • Inerting: Purge the flask with nitrogen gas for 10-15 minutes while stirring to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure all product is collected.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Acidification and Precipitation: Dilute the remaining aqueous residue with 100 mL of deionized water. Cool the solution in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of 2M HCl. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. A white to off-white powder is expected.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

Synthetic Workflow and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving the palladium catalyst. The choice of a heterogeneous Pd/C catalyst is advantageous for its ease of removal by filtration, simplifying the workup process compared to homogeneous catalysts.[5]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Coupling cluster_workup 3. Work-up & Isolation Reagents Combine Aryl Halide, Boronic Acid, Base, and Pd/C Catalyst Solvents Add MeOH/H₂O Solvent System Reagents->Solvents Reflux Heat to Reflux (4-6 hours) under N₂ Solvents->Reflux Filter Cool and Filter to Remove Pd/C Reflux->Filter Concentrate Remove MeOH (Rotovap) Filter->Concentrate Precipitate Acidify with HCl to Precipitate Product Concentrate->Precipitate Isolate Filter and Dry Final Product Precipitate->Isolate

Caption: Experimental workflow for the Suzuki coupling synthesis.

The base (Na₂CO₃) is crucial for the reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[5][6] The water/methanol solvent system is effective for dissolving both the organic precursors and the inorganic base, facilitating the reaction.[5]

Product Characterization

The identity and purity of the synthesized 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (MW: 273.24 g/mol ) should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Palladium on Carbon is flammable when dry and may ignite in the presence of solvents. Handle with care and do not allow it to dry on the filter paper.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2015). ResearchGate. Retrieved from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2001). ACS Publications. Retrieved from [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013). Scirp.org. Retrieved from [Link]

  • Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). EThOS. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • 3-nitrophenylboronic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). IJRAR. Retrieved from [Link]

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Methoxy-3-nitrophenol. (2006). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. (n.d.). Google Patents.
  • Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid in Thrombocytopenia Treatment Research

For Research Use Only. Not for use in diagnostic procedures. Introduction and Scientific Overview Thrombocytopenia, a condition characterized by a clinically significant reduction in platelet count, poses a substantial r...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Scientific Overview

Thrombocytopenia, a condition characterized by a clinically significant reduction in platelet count, poses a substantial risk of hemorrhage and complicates the management of various underlying diseases, including immune thrombocytopenia (ITP), chronic liver disease, and chemotherapy-induced myelosuppression. The discovery and development of thrombopoietin (TPO) receptor agonists (TPO-RAs) have revolutionized the treatment paradigm for this condition.[1] These agents stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets, by activating the TPO receptor (c-Mpl).[2]

This document provides detailed application notes and protocols surrounding the use of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5) in the research and development of novel TPO-RAs. This biphenyl carboxylic acid derivative is a key intermediate in the synthesis of non-peptide TPO-RAs, most notably Eltrombopag.[3][4] As such, its primary application in this field is not as a direct therapeutic agent, but as a critical starting reagent for the synthesis of pyrazolone-based compounds designed to mimic the action of endogenous thrombopoietin.

These protocols are designed for researchers, medicinal chemists, and pharmacologists engaged in the discovery and preclinical evaluation of new chemical entities for the treatment of thrombocytopenia. The methodologies outlined below cover the chemical synthesis of a TPO-RA from the title compound, followed by robust in vitro and in vivo assays to characterize its biological activity and therapeutic potential.

Physicochemical Properties of the Starting Reagent

A thorough understanding of the starting material is crucial for successful synthesis and safe laboratory practice.

PropertyValueSource
Chemical Name 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid[4][5]
CAS Number 376591-94-5[4]
Molecular Formula C₁₄H₁₁NO₅[5]
Molecular Weight 273.24 g/mol [5][6]
Appearance White Powder[4]
Purity ≥98.0%[4]
Solubility Almost insoluble in water (0.06 g/L at 25°C)[4]
Storage Sealed in a dry, room temperature environment. Keep away from moisture and strong light/heat.[4]
Safety Warning. Causes skin and serious eye irritation. May cause respiratory irritation. (H315, H319, H335)[7]

PART 1: Synthesis of a TPO Receptor Agonist

The primary utility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is as a precursor in a multi-step synthesis. The following protocol outlines a representative pathway to synthesize a potent TPO-RA, analogous to Eltrombopag. This process involves the initial synthesis of the title compound, followed by reduction, demethylation, diazotization, and coupling to a pyrazolone moiety.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Demethylation cluster_step3 Step 3: Diazotization & Azo Coupling A 2-Bromo-6-nitroanisole + 3-Carboxyphenylboronic acid B 2'-Methoxy-3'-nitrobiphenyl- 3-carboxylic acid A->B  Pd-132 catalyst, Na₂CO₃, 85°C, 12h   C 3'-Amino-2'-hydroxy- 1,1'-biphenyl-3-carboxylic acid B->C  Catalytic Hydrogenation (e.g., Pd/C) or Metal-mediated reduction (e.g., Fe, SnCl₂)   D Diazonium Intermediate C->D  NaNO₂, HCl, 0-5°C   F Final TPO-RA Product (Eltrombopag Analogue) D->F  Coupling Reaction   E 2-(3,4-dimethylphenyl)-5-methyl- 1H-pyrazol-3(2H)-one E->F TPO_Signaling cluster_pathways Downstream Signaling Cascades TPO_RA Synthesized TPO-RA (e.g., Eltrombopag Analogue) cMpl TPO Receptor (c-Mpl) TPO_RA->cMpl Binds to transmembrane domain JAK2 JAK2 cMpl->JAK2 Dimerization & Activation STAT STAT3/5 JAK2->STAT Phosphorylation PI3K PI3K JAK2->PI3K MAPK RAS -> RAF -> MEK -> ERK JAK2->MAPK STAT_dimer STAT Dimerization & Nuclear Translocation STAT->STAT_dimer AKT AKT PI3K->AKT Proliferation Megakaryocyte Proliferation & Differentiation MAPK->Proliferation Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival STAT_dimer->Proliferation InVivo_Workflow A Baseline Blood Collection (Day -1) B Induce Thrombocytopenia (Day 0) IV injection of anti-CD41 Ab A->B C Initiate Treatment (Day 1 onwards) Oral gavage of synthesized TPO-RA B->C D Monitor Platelet Counts (e.g., Days 3, 5, 7, 10) Retro-orbital or tail vein sampling C->D Daily Dosing E Data Analysis Compare platelet recovery vs. vehicle control D->E

Sources

Method

Application Notes and Protocols: 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid as a Key Intermediate for the Synthesis of Eltrombopag Olamine

For Researchers, Scientists, and Drug Development Professionals Introduction Eltrombopag olamine is a non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1] Its synthesis involves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag olamine is a non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1] Its synthesis involves a multi-step process, with 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid serving as a crucial intermediate. The purity and yield of this intermediate directly impact the quality and efficiency of the final active pharmaceutical ingredient (API) production. This document provides a detailed guide for the synthesis and characterization of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and its subsequent conversion to Eltrombopag.

The synthetic strategy outlined here focuses on a common and industrially relevant route starting from 2-bromo-6-nitrophenol. This pathway involves a Suzuki-Miyaura coupling to form the biphenyl backbone, followed by the reduction of a nitro group to the key amine functionality. Understanding the nuances of these reaction steps is critical for optimizing the synthesis and ensuring a high-quality final product.

Synthesis Workflow Overview

The overall synthetic process can be visualized as a two-stage process: the formation of the key intermediate and its subsequent conversion to the final product.

Eltrombopag Synthesis Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Eltrombopag Synthesis 2-bromo-6-nitrophenol 2-bromo-6-nitrophenol Protected Intermediate Protected Intermediate 2-bromo-6-nitrophenol->Protected Intermediate Protection Coupled Product Coupled Product Protected Intermediate->Coupled Product Suzuki Coupling 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid Coupled Product->3'-amino-2'-hydroxybiphenyl-3-carboxylic acid Reduction & Deprotection Eltrombopag Eltrombopag 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid->Eltrombopag Diazotization & Coupling Pyrazolone Intermediate Pyrazolone Intermediate Pyrazolone Intermediate->Eltrombopag Eltrombopag Olamine Eltrombopag Olamine Eltrombopag->Eltrombopag Olamine Salt Formation

Caption: Overall workflow for the synthesis of Eltrombopag olamine.

Part 1: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid

This section details a robust protocol for the synthesis of the key intermediate starting from commercially available 2-bromo-6-nitrophenol. The phenolic hydroxyl group is first protected to prevent side reactions during the subsequent Suzuki coupling.

Protocol 1: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid

Step 1a: Protection of 2-bromo-6-nitrophenol

The hydroxyl group of 2-bromo-6-nitrophenol is protected, for example, as a benzyl ether, to prevent its interference in the subsequent coupling reaction.

  • Reagents and Materials:

    • 2-bromo-6-nitrophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Ethyl acetate

    • Water

    • Saturated brine solution

  • Procedure:

    • To a solution of 2-bromo-6-nitrophenol in acetonitrile, add potassium carbonate and benzyl bromide.

    • Reflux the mixture for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-2-(benzyloxy)-3-nitrobenzene.

Step 1b: Suzuki-Miyaura Coupling

The protected bromonitrophenol is then coupled with 3-carboxyphenylboronic acid in a palladium-catalyzed Suzuki-Miyaura reaction to form the biphenyl structure.[2]

  • Reagents and Materials:

    • 1-bromo-2-(benzyloxy)-3-nitrobenzene

    • 3-carboxyphenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • Dioxane and water (solvent mixture)

    • Ethyl acetate

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a reaction flask, combine 1-bromo-2-(benzyloxy)-3-nitrobenzene, 3-carboxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

    • Add a mixture of dioxane and water as the solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[3]

    • Heat the reaction mixture under an inert atmosphere, monitoring for completion by TLC or HPLC.

    • After cooling, acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step 1c: Reduction of the Nitro Group and Deprotection

The final step in the synthesis of the intermediate is the reduction of the nitro group to an amine and the removal of the benzyl protecting group. This can be achieved in a single step via catalytic hydrogenation.

  • Reagents and Materials:

    • 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas or a hydrogen donor like ammonium formate.

  • Procedure:

    • Dissolve the nitro-compound in methanol or ethanol in a hydrogenation vessel.

    • Add the 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (as monitored by HPLC).

    • Alternatively, ammonium formate can be used as a hydrogen donor in the presence of Pd/C under reflux conditions.[4]

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.

    • The product can be further purified by recrystallization.

Part 2: Conversion to Eltrombopag Olamine

The synthesized intermediate is then converted to Eltrombopag through a diazotization reaction followed by coupling with a pyrazolone derivative. The final step involves the formation of the olamine salt.

Protocol 2: Synthesis of Eltrombopag Olamine

Step 2a: Diazotization and Coupling

  • Reagents and Materials:

    • 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Suspend 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid in a mixture of water and hydrochloric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

    • In a separate vessel, dissolve 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide.

    • Slowly add the cold diazonium salt solution to the pyrazolone solution, maintaining a basic pH and low temperature.

    • Stir the reaction mixture until the coupling is complete.

    • Acidify the mixture to precipitate the crude Eltrombopag free acid.

    • Filter, wash with water, and dry the product.

Step 2b: Formation of Eltrombopag Olamine Salt

  • Reagents and Materials:

    • Eltrombopag (free acid)

    • Ethanolamine (2-aminoethanol)

    • Methanol

  • Procedure:

    • Suspend the crude Eltrombopag in methanol.

    • Add ethanolamine to the suspension and stir.

    • The olamine salt will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold methanol, and dry under vacuum to yield Eltrombopag olamine.

Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of both the intermediate and the final Eltrombopag olamine.

Analytical Methods
Technique Purpose Typical Parameters
HPLC/UHPLC Purity assessment and quantification of impurities.[5]Column: C18 or Phenyl column.[6][7]Mobile Phase: Gradient elution with a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[6][7]Detection: UV at approximately 230-245 nm.[5][6][7]
LC-MS/MS Identification of the main compound and characterization of impurities and degradation products.[6]Coupled with a validated HPLC method. Mass analysis in both positive and negative ion modes to confirm the molecular weight and fragmentation patterns.
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical identity of the synthesized compounds.The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structures of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and Eltrombopag.
Melting Point Preliminary assessment of purity.The melting point of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid is approximately 222 °C (with decomposition).[8]
Chemical Reaction Mechanism: Suzuki-Miyaura Coupling

The core of the intermediate synthesis is the Suzuki-Miyaura coupling, a powerful cross-coupling reaction in organic synthesis.[2]

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful synthesis of Eltrombopag olamine relies heavily on the efficient and high-purity production of its key intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. The protocols and analytical methods detailed in this application note provide a comprehensive framework for researchers and drug development professionals to produce and characterize this vital compound. Adherence to these guidelines, with careful monitoring and control of reaction parameters, will contribute to the consistent and reliable manufacturing of Eltrombopag olamine.

References

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google P
  • CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google P
  • Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form. (URL: Not available)
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • 22.4a Synthesis of Amines Reduction - YouTube. (URL: [Link])

  • analytical methods used for estimation of eltrombopag olamine - PHARMACEUTICAL SCIENCES. (URL: [Link])

  • QBD-driven HPLC method of eltrombopag olamine: Degradation pathway proposal, structure elucidation, and in silico toxicity prediction - PubMed. (URL: [Link])

  • Carbazole, 2-nitro - Organic Syntheses Procedure. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Dissolution Method Validation with Reverse Phase Chromatographic Method for Determination of Eltrombopag Drug Release in Dissolu - Zenodo. (URL: [Link])

  • CN104725318A - Synthetic method of eltrombopag olamine - Google P

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of Carboxylic Acids in Biological Samples

Abstract Carboxylic acids are fundamental to a vast array of metabolic pathways, and their quantitative analysis in biological matrices provides a critical window into cellular activity, disease pathogenesis, and drug me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids are fundamental to a vast array of metabolic pathways, and their quantitative analysis in biological matrices provides a critical window into cellular activity, disease pathogenesis, and drug metabolism.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methodologies for the quantification of carboxylic acids in complex biological samples such as plasma, urine, and feces. We delve into the rationale behind method selection, from sample preparation to the intricacies of chromatographic separation and mass spectrometric detection. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, emphasizing experimental choices that ensure accuracy, precision, and reproducibility.

Introduction: The Central Role of Carboxylic Acids in Biological Systems

Carboxylic acids, a class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group, are central players in biochemistry.[2] They encompass a wide range of molecules, from short-chain fatty acids (SCFAs) produced by the gut microbiota to key intermediates of the tricarboxylic acid (TCA) cycle, which is fundamental for cellular energy production.[1][3][4] Aberrations in the concentrations of these molecules are often indicative of metabolic dysregulation associated with various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[1] Consequently, the accurate quantification of carboxylic acids in biological samples is of paramount importance for biomarker discovery, disease diagnostics, and understanding the mechanism of action of therapeutic agents.[1]

The analytical challenge lies in the inherent chemical properties of carboxylic acids: their polarity, which can make them difficult to retain on traditional reversed-phase chromatography columns, and their often-low volatility, which can hinder gas chromatography analysis without derivatization.[5][6] Furthermore, the complexity of biological matrices necessitates meticulous sample preparation to mitigate interferences and ensure accurate quantification.[7] This guide will navigate these challenges, providing a clear path to reliable and reproducible results.

Strategic Overview of Analytical Workflow

A successful analytical workflow for carboxylic acid quantification is a multi-step process that requires careful consideration at each stage. The overall strategy is to isolate the analytes of interest from the complex biological matrix, prepare them for instrumental analysis, separate them from potentially interfering compounds, and then detect and quantify them with high sensitivity and specificity.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection & Storage Extraction Extraction (LLE, SPE, Protein Precipitation) SampleCollection->Extraction Matrix Isolation Derivatization Derivatization (Optional) Extraction->Derivatization Enhance Volatility/Ionization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Injection MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry Elution & Ionization DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Signal Detection Quantification Quantification & Analysis DataAcquisition->Quantification Peak Integration & Calibration

Figure 1: General workflow for the quantification of carboxylic acids.

Core Methodologies: GC-MS and LC-MS/MS

The two most powerful and widely adopted techniques for the quantitative analysis of carboxylic acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8] The choice between these techniques often depends on the specific carboxylic acids of interest, their volatility, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[9] For most carboxylic acids, which are non-volatile, derivatization is a mandatory step to increase their volatility and thermal stability.[6][10]

Causality Behind Derivatization: The primary reason for derivatization in GC is to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester.[6] This transformation is crucial for preventing peak tailing and improving chromatographic resolution. Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and alkylating agents like isobutyl chloroformate (IBCF).[10][11]

This protocol is adapted for the analysis of key SCFAs such as acetic, propionic, and butyric acid, which are crucial metabolites of the gut microbiome.

1. Sample Preparation and Extraction:

  • Homogenize 100 mg of frozen fecal sample in 1 mL of saturated NaCl solution containing an internal standard (e.g., 2-ethylbutyric acid).

  • Acidify the homogenate to a pH of 2-3 with concentrated HCl to protonate the carboxylic acids, making them more extractable into an organic solvent.

  • Perform a liquid-liquid extraction (LLE) by adding 2 mL of diethyl ether and vortexing vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper ether layer to a clean glass tube. Repeat the extraction twice and pool the ether extracts.

  • Dry the pooled extract under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 60°C for 30 minutes to form the TBDMS esters of the SCFAs.

3. GC-MS Analysis:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each SCFA derivative.

4. Data Analysis and Quantification:

  • Generate a calibration curve using a series of standard solutions of the SCFAs prepared and derivatized in the same manner as the samples.

  • Quantify the SCFAs in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of a wide range of carboxylic acids, including non-volatile and thermally labile compounds, due to its high sensitivity, specificity, and versatility.[12][13] While derivatization is not always necessary, it can significantly enhance ionization efficiency and chromatographic retention for certain carboxylic acids.[14][15]

Rationale for Derivatization in LC-MS: Derivatization in LC-MS is primarily employed to improve the ionization efficiency of the carboxylic acids, often by introducing a readily ionizable group.[15] This can lead to substantial improvements in sensitivity. For instance, derivatization with agents like 3-nitrophenylhydrazine (3-NPH) can enhance detection in positive ion mode.[12]

This protocol outlines a method for the simultaneous quantification of key TCA cycle intermediates such as citrate, succinate, fumarate, and malate.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for each analyte.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: A mixed-mode column suitable for retaining polar compounds, such as a SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in water, pH 9.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous to elute the polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis and Quantification:

  • Construct a calibration curve by spiking known concentrations of the TCA cycle intermediates into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the data using the instrument's software to integrate the MRM peaks.

  • Calculate the concentration of each analyte using the internal standard calibration method.

Quantitative Data and Method Validation

Method validation is a critical component of ensuring the trustworthiness of any quantitative analytical method. Key validation parameters that must be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Analyte ClassMethodMatrixLODLOQLinearity (R²)Reference
Short-Chain Fatty AcidsGC-FIDFeces0.02–0.23 µg/mL0.08–0.78 µg/mL> 0.999[3]
Perfluorinated Carboxylic AcidsGC-MSWater8–220 fg on column0.06–14.6 pg/mLNot Specified[16]
TCA Cycle IntermediatesLC-MS/MSBiological Fluids< 60 nMNot Specified> 0.9998[13]
Amino Acids & Carboxylic AcidsHPLC-MS/MSBiological Fluids~0.5 µM (Carboxylic Acids)Not SpecifiedNot Specified[17]

Table 1: Summary of reported performance characteristics for various analytical methods.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in understanding the critical steps and their interdependencies.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample (+ Internal Standards) ProteinPrecipitation Protein Precipitation (Cold Methanol) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Evaporation to Dryness SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation (ZIC-pHILIC Column) Reconstitution->UPLC Injection ESI Electrospray Ionization (Negative Mode) UPLC->ESI TandemMS Tandem MS Detection (MRM Mode) ESI->TandemMS

Sources

Method

Application Note: HPLC Method Development and Validation for Biphenyl Carboxylic Acid Derivatives

A Stability-Indicating Approach for Pharmaceutical Quality Control Abstract This guide provides a comprehensive framework for the development, optimization, and validation of a stability-indicating High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Approach for Pharmaceutical Quality Control

Abstract

This guide provides a comprehensive framework for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for biphenyl carboxylic acid derivatives. These compounds are prevalent in the pharmaceutical industry, notably as non-steroidal anti-inflammatory drugs (NSAIDs) and key synthetic intermediates. The narrative emphasizes the causality behind experimental choices, grounding the protocol in fundamental chromatographic principles and regulatory expectations. We will explore critical parameters including stationary phase selection, mobile phase optimization, and forced degradation studies, culminating in a robust method compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives represent a significant class of Active Pharmaceutical Ingredients (APIs). Their accurate quantification and impurity profiling are paramount to ensuring drug safety and efficacy. A robust, stability-indicating HPLC method is the cornerstone of quality control, capable of separating the parent API from process-related impurities and degradation products that may form during the product's shelf life.[1][2] The development of such a method is a systematic process guided by the physicochemical properties of the analyte and the stringent requirements of regulatory bodies.[3][4] This document serves as a practical guide for researchers and drug development professionals to navigate this process efficiently.

Foundational Principles of Method Development

A successful HPLC method is built upon a sound understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For biphenyl carboxylic acid derivatives, the key is to control the retention and selectivity by manipulating their inherent chemical characteristics.

Analyte Physicochemical Properties

The chromatographic behavior of these molecules is primarily governed by two features:

  • Hydrophobicity: The biphenyl ring system imparts significant hydrophobicity, making reversed-phase (RP) chromatography the technique of choice.[5]

  • Acidity: The carboxylic acid moiety is typically weakly acidic, with a pKa in the range of 4-5. The ionization state of this group, controlled by the mobile phase pH, is a critical handle for manipulating retention and peak shape.[6][7]

Strategic Column Selection

The choice of stationary phase dictates the primary separation mechanism. While standard C18 columns are often the starting point, alternative chemistries can provide superior selectivity.

  • Standard Reversed-Phase (C18, C8): These alkyl-bonded phases separate analytes primarily based on hydrophobicity. They are a reliable starting point for most biphenyl derivatives.[5]

  • Biphenyl Phases: Columns with a biphenyl stationary phase offer an alternative selectivity profile. They provide enhanced π-π interactions with the aromatic rings of the analytes, which can be particularly effective in resolving structurally similar compounds or isomers that are difficult to separate on a C18 column.

  • Mixed-Mode Phases: For derivatives with a wider range of polarities, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique and tunable retention mechanisms.[8][9]

Stationary Phase Primary Interaction Mechanism Best Suited For
C18 (Octadecylsilane) HydrophobicGeneral purpose, initial screening
C8 (Octylsilane) Hydrophobic (less retentive than C18)Less hydrophobic analytes, faster elution
Biphenyl Hydrophobic, π-π interactionsAromatic compounds, resolving isomers
Mixed-Mode (e.g., RP/Anion-Exchange) Hydrophobic, Ion-ExchangeCompounds with both acidic and hydrophobic moieties
Mobile Phase Optimization: The Key to Resolution

Mobile phase optimization is an iterative process to achieve the desired retention, resolution, and peak shape.[10]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity. A good starting point is a simple gradient of water and ACN.

  • Aqueous Phase and pH Control: This is the most critical parameter for acidic compounds. According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the analyte's pKa, the analyte exists in a 50:50 ratio of its ionized and non-ionized forms, often leading to poor peak shape. To ensure reproducibility and sharp, symmetrical peaks, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[7] For carboxylic acids (pKa ~4-5), a mobile phase buffered to a pH of 2.5-3.0 will keep the molecule in its neutral, more retentive form.[6]

  • Buffer Selection: A buffer concentration of 10-25 mM is typically sufficient to control the pH and minimize peak tailing caused by secondary interactions with the silica support.[11] Phosphate and formate buffers are common choices. For LC-MS applications, volatile buffers like formic acid or ammonium formate are required.[12][13]

Detection

The biphenyl structure contains a strong chromophore, making UV detection highly effective.[14] The detection wavelength should be set at the absorbance maximum (λ-max) of the parent compound to ensure high sensitivity. A photodiode array (PDA) detector is invaluable during method development as it allows for the assessment of peak purity, which is a regulatory requirement to demonstrate the specificity of a stability-indicating method.[4]

Protocol: A Step-by-Step Guide to Stability-Indicating Method Development

This protocol outlines a systematic approach, beginning with initial screening and culminating in a method optimized for separating the API from its potential degradation products.

Initial Method Scouting

The goal of this phase is to establish initial retention and a baseline separation.

Protocol 1: Initial Gradient Method

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at the λ-max of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

This initial run provides crucial information about the elution time of the parent peak, which is used to adjust the gradient for subsequent optimization.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for Stability-Indicating HPLC Method Development."

Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the specificity of the method.[2] The goal is to intentionally degrade the API to an extent of 5-20% to ensure that any degradation products formed are separated from the parent peak.[2] These studies are a core requirement of ICH guideline Q1A(R2).[1][3]

Protocol 2: Forced Degradation Sample Preparation Prepare a stock solution of the API at ~1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid API powder in an oven at 105 °C for 48 hours. Dissolve and dilute with mobile phase.

  • Photolytic Degradation: Expose the solid API and a solution of the API to direct light in a photostability chamber (ICH Q1B compliant) for a specified duration.[5] Dissolve (if solid) and dilute with mobile phase.

  • Control Sample: Prepare an undegraded sample by diluting the stock solution with mobile phase to the same final concentration.

Analyze all stressed samples and the control using the current HPLC method.

Method Optimization for Selectivity and Resolution

After analyzing the stressed samples, the primary goal is to achieve baseline resolution (Rs > 1.5) between the parent API peak and all degradation product peaks.

  • If co-elution occurs:

    • Adjust Gradient: Make the gradient shallower around the elution time of the API to increase separation.

    • Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture. This alters the "B" solvent selectivity.

    • Change Column: If resolution is still poor, switch to a column with a different stationary phase (e.g., from C18 to a Biphenyl phase) to exploit different separation mechanisms.

Method Validation (as per ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[15][16] Validation ensures the method is reliable, reproducible, and accurate.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants).Parent peak is resolved from all other peaks (Rs > 1.5). Peak purity analysis (via PDA) shows no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[15]
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at different concentrations.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±5%), column temperature (±5°C), mobile phase pH (±0.2 units).

Troubleshooting Common Issues

Even well-developed methods can encounter problems. A logical approach to troubleshooting is key.[11][17]

dot graph G { graph [fontname="Arial", fontsize=12, ranksep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Decision Tree for Troubleshooting Common HPLC Issues."

Conclusion

Developing a robust, stability-indicating HPLC method for biphenyl carboxylic acid derivatives is a systematic process that integrates chromatographic theory with regulatory requirements. By carefully selecting the stationary phase, optimizing the mobile phase pH to control the analyte's ionization state, and rigorously testing the method's specificity through forced degradation studies, a reliable method suitable for pharmaceutical quality control can be achieved. This structured approach not only ensures compliance but also provides a deeper understanding of the molecule's stability, which is invaluable throughout the drug development lifecycle.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Poole, J. A., & Wilson, T. D. (1987). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. American Laboratory. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Introduction: Unveiling the Bioactivity of a Novel Small Molecule 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative notable as a key intermediate in the synthesis of Eltrombopag, a no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Small Molecule

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative notable as a key intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] Eltrombopag stimulates megakaryocyte proliferation and differentiation by activating the TPO receptor's transmembrane domain, subsequently triggering intracellular signaling cascades like the JAK/STAT, PI3K-AKT, and MAPK pathways to increase platelet production.[2][3][4]

While the biological activity of the final product, Eltrombopag, is well-documented, the independent cellular effects of its synthetic precursors are largely unexplored. This application note provides a comprehensive experimental framework for the initial in vitro characterization of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (referred to herein as "the compound"). The following protocols are designed to be a starting point for researchers seeking to investigate its potential cytotoxicity, effects on cell cycle progression and apoptosis, and its influence on relevant signaling pathways in cultured mammalian cells.

This guide emphasizes a logical, stepwise approach, beginning with fundamental physicochemical handling and culminating in detailed mechanistic studies. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible data generation.

Part 1: Physicochemical Properties and Stock Solution Preparation

A thorough understanding of a compound's physical and chemical properties is the foundation of reliable in vitro testing.

Table 1: Physicochemical Properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₅[5][6]
Molecular Weight 273.24 g/mol [5][6]
Appearance White Powder[7]
Water Solubility Almost insoluble (0.06 g/L at 25 °C)[7]
Storage Sealed in a dry, room temperature environment[8]

The compound's poor aqueous solubility is the most critical factor for its use in cell culture, which is an aqueous environment.[7] Therefore, a high-concentration stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power and compatibility with most cell culture applications at low final concentrations.[9][10]

Protocol 1.1: Preparation of a 10 mM Master Stock Solution

Rationale: Creating a high-concentration master stock allows for accurate serial dilutions and minimizes the final concentration of the organic solvent (DMSO) in the cell culture medium, thereby reducing the risk of solvent-induced artifacts.[10] It is critical to maintain a final DMSO concentration of <0.5% (v/v) in all experimental conditions, including vehicle controls.

Materials:

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (MW: 273.24 g/mol )

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile[9][11]

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh out 2.73 mg of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Calculation: To make a 10 mM solution in 1 mL: (0.010 mol/L) * (1 L / 1000 mL) * (273.24 g/mol ) * (1000 mg/g) = 2.73 mg.

  • Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary.[12] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the 10 mM master stock into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use. Once an aliquot is thawed, it should be used and any remainder discarded to ensure concentration accuracy.

Part 2: Determining Biological Activity Range - Cell Viability and IC₅₀

The first step in characterizing a new compound is to determine the concentration range over which it affects cell viability. This is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[13][14] Tetrazolium reduction assays, such as the MTT or XTT assay, are widely used for this purpose as they measure the metabolic activity of living cells.[7][15][16]

Protocol 2.1: IC₅₀ Determination using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[15][17] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[17] This allows for the quantification of cytotoxicity across a range of compound concentrations.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, or a megakaryocytic line like HEL for pathway relevance)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • 10 mM master stock of the compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your 10 mM DMSO stock. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM down to ~0.2 µM.

    • Crucially, ensure the final DMSO concentration in each well is identical and does not exceed 0.5%. Prepare a corresponding vehicle control with the same final DMSO concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on a plate shaker for 10 minutes to dissolve the crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Cell Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.[13]

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.

Table 2: Example Data Layout for IC₅₀ Determination

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle Control)1.250100%
0.21.24599.6%
0.41.23098.4%
.........
500.62550.0%
1000.25020.0%

Part 3: Mechanistic Cellular Assays

Based on the IC₅₀ value, subsequent experiments should be conducted using sub-lethal concentrations (e.g., IC₂₀) and moderately cytotoxic concentrations (e.g., IC₅₀) to investigate the compound's mechanism of action.

Workflow for Mechanistic Investigation

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A Prepare 10 mM Stock in DMSO B Determine IC50 via MTT Assay (24h, 48h, 72h) A->B Dilute for treatment C Apoptosis Assay (Annexin V/PI Staining) B->C Treat cells at IC20 & IC50 D Cell Cycle Analysis (PI Staining) B->D Treat cells at IC20 & IC50 E Western Blot Analysis (e.g., p-STAT, p-AKT) B->E Treat cells at IC20 & IC50 F Quantify Apoptotic vs. Necrotic Cells C->F G Quantify Cell Cycle Phase Distribution D->G H Quantify Protein Expression/ Phosphorylation Changes E->H

Caption: Experimental workflow for characterizing the compound.

Protocol 3.1: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI), a DNA-intercalating dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20][22]

Materials:

  • Cells treated with the compound (at IC₂₀ and IC₅₀) and vehicle control for a specified time (e.g., 24 hours).

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound and vehicle control as determined previously.

    • After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.

  • Staining:

    • Wash the collected cells twice with cold PBS and centrifuge (e.g., 300 x g for 5 minutes).[22]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25] Many cytotoxic compounds exert their effects by inducing cell cycle arrest. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[26][27]

Materials:

  • Cells treated with the compound (at IC₂₀ and IC₅₀) and vehicle control.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest treated and control cells as described in Protocol 3.1.

    • Wash the cell pellet once with cold PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark. The RNase is essential to remove RNA, which PI can also bind to.[25]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.

    • Gate out doublets and debris.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3.3: Western Blot Analysis of Key Signaling Pathways

Rationale: Given that the compound is a precursor to a TPO-R agonist, a logical starting point for mechanistic investigation is the TPO signaling pathway. Western blotting can be used to assess changes in the phosphorylation status (activation) or total expression of key proteins in this cascade, such as STAT, AKT, or ERK.[2][4]

G TPO_R TPO Receptor JAK JAK2 TPO_R->JAK PI3K PI3K TPO_R->PI3K RAS RAS TPO_R->RAS Compound 2'-Methoxy-3'-nitrobiphenyl- 3-carboxylic acid (Hypothetical Agonist) Compound->TPO_R ? STAT STAT JAK->STAT pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Megakaryocyte Proliferation & Differentiation pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Nucleus Nucleus->Proliferation

Caption: Hypothetical signaling pathways for investigation.

Materials:

  • Cells treated with the compound (at IC₂₀ and IC₅₀) and vehicle control for a short duration (e.g., 15, 30, 60 minutes) to capture phosphorylation events.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure (Abbreviated):

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer.[28] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load 10-50 µg of protein per lane onto an SDS-PAGE gel.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[28][31]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and/or a loading control like β-actin.

Conclusion and Future Directions

This application note provides a foundational, multi-faceted approach to begin the cellular characterization of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. By systematically determining its cytotoxic profile and subsequently investigating its effects on apoptosis, cell cycle, and key signaling pathways, researchers can generate a robust preliminary dataset.

Positive findings, such as the induction of apoptosis or the modulation of the JAK-STAT pathway, would warrant further, more detailed investigations. These could include target engagement assays to determine if the compound directly interacts with the TPO receptor, broader kinase profiling to identify off-target effects, and in vivo studies to assess its therapeutic potential. This structured protocol serves as the essential first step in transitioning a synthetic intermediate into a potential bioactive lead compound.

References

  • Home Sunshine Pharma. (n.d.). 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Thrombopoietin Receptor Agonists. StatPearls. Retrieved from [Link]

  • Cheng, A. C., & De-Angelis, J. (2012). Eltrombopag, a thrombopoietin-receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile. Therapeutic Advances in Hematology, 3(4), 203–212. Retrieved from [Link]

  • Targeted Oncology. (n.d.). Mechanism of Action for TPO-RAs in ITP. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are TPO receptor agonists and how do they work? Retrieved from [Link]

  • PharmaCompass. (n.d.). 2'-methoxy-3'-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]

  • Al-Samkari, H., & Kuter, D. J. (2019). Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently. Frontiers in Medicine, 6, 229. Retrieved from [Link]

  • Emergency Drug. (2025). Eltrombopag Mechanism of Action: Understanding How It Works. Retrieved from [Link]

  • Pharmacology Lectures. (2025). Pharmacology of Eltrombopag ; Mechanism of action, Indications, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

  • Drugs.com. (n.d.). Eltrombopag Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • REPROCELL. (n.d.). General Protocol for Western Blot Analysis. Retrieved from [Link]

  • Jayakumar, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Jayakumar, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Rego-Pérez, I., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(10), 8963. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]

  • Protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 15(Suppl 1), P3. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]

  • Star Protocols. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

<_> Introduction: Rationale for a Structured In Vitro Investigation 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a biphenyl derivative with limited publicly available bioactivity data. However, its structural motifs—...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction: Rationale for a Structured In Vitro Investigation

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a biphenyl derivative with limited publicly available bioactivity data. However, its structural motifs—a nitrobiphenyl core, a methoxy group, and a carboxylic acid—suggest potential interactions with biological systems. Biphenyl derivatives are known to possess a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The nitro group, a strong electron-withdrawing moiety, is a feature in many biologically active compounds, including antineoplastic and antimicrobial agents.[2]

This document provides a structured, tiered approach for the initial in vitro characterization of this compound. The proposed workflow is designed to efficiently assess its foundational cytotoxic profile and then explore its potential as a modulator of inflammatory pathways, a hypothesis driven by its structural alerts. The protocols herein are based on established, robust methodologies and are intended to be adapted by researchers in drug discovery and chemical biology.

The compound of interest, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, is noted as an intermediate in the synthesis of Eltrombopag, a treatment for thrombocytopenia.[3][4] This association, while not directly indicative of its own therapeutic action, places it in a biologically relevant chemical space.

Foundational & Exploratory Workflow

A logical progression of assays is critical to building a comprehensive profile of a novel compound. We propose a three-tiered approach, starting with broad cytotoxicity screening and moving towards more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Assays (Anti-inflammatory Focus) cluster_2 Tier 3: Mechanistic Insight a Compound Preparation (Solubility, Stock Solution) b General Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) - Cancer Cell Panel - Non-Cancerous Cell Line a->b Initial Bio-Screen c Macrophage-Based NO Production Assay (Griess Assay) b->c If low cytotoxicity e NF-κB Activation Assay (Reporter Gene) d COX-2 Enzyme Inhibition Assay (Fluorometric) f Dose-Response & IC50 Determination e->f If active g Target Validation & Follow-up Studies f->g

Caption: Proposed workflow for in vitro characterization.

Tier 1: Foundational Protocols

The primary goal of this tier is to determine the compound's general cytotoxicity profile. This establishes a working concentration range for subsequent, more sensitive mechanistic assays and identifies any potent, broad-spectrum cytotoxic effects that might suggest an anticancer application.

Compound Solubilization and Stock Preparation
  • Causality: Accurate and reproducible results depend on the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening.[5] The compound's solubility is noted to be very low in water.[4]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid in 100% DMSO.

    • Warm the mixture gently (up to 37°C) and vortex to ensure complete dissolution.

    • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.

    • Transfer the clear supernatant to a fresh, sterile tube. Store in small aliquots at -20°C or -80°C, protected from light.

    • Critical Step: When preparing working dilutions in aqueous cell culture media, the final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).[6]

General Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Materials:

    • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous line (e.g., HEK293 - human embryonic kidney or L-6 rat skeletal myoblasts).[6]

    • 96-well flat-bottom sterile microplates.[8]

    • Complete culture medium appropriate for the cell lines.

    • MTT reagent (5 mg/mL in sterile PBS).[8]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]

    • Drug Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and blank wells (medium only).[8]

    • Incubation: Incubate the plates for a standard exposure time (e.g., 48 or 72 hours).[9]

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][8]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration that inhibits 50% of cell growth (IC₅₀).

Tier 2: Probing for Anti-Inflammatory Activity

Based on the prevalence of anti-inflammatory action in nitrobiphenyl derivatives, this tier focuses on assays relevant to inflammatory pathways.[1] These assays should only be pursued if the compound exhibits an IC₅₀ value well above the concentrations to be tested here (i.e., it is not broadly cytotoxic).

Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Scientific Rationale: During inflammation, macrophages are often stimulated (e.g., by lipopolysaccharide, LPS) to produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10] Measuring the inhibition of this process is a standard method for assessing anti-inflammatory potential.[11] NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium, which can be quantified using the Griess reagent.[10][12]

  • Cell Line: RAW 264.7, a murine macrophage cell line, is a robust model for this assay as it produces high levels of NO upon stimulation.[10][13]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 2-4 hours.[14]

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL.[14][15] Include control wells: untreated cells, cells with LPS only, and cells with a known iNOS inhibitor (e.g., L-NAME).

    • Incubation: Incubate the plate for 24-48 hours at 37°C.[14]

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm.

    • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
  • Scientific Rationale: COX-2 is an enzyme that is typically not expressed in most cells but is induced during inflammation, where it catalyzes the formation of pro-inflammatory prostanoids. Direct measurement of enzyme inhibition can identify the compound as a potential non-steroidal anti-inflammatory drug (NSAID)-like agent. Fluorometric kits provide a sensitive and high-throughput method for this assessment.

  • Protocol (Example based on a commercial fluorometric kit): [16]

    • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Cofactor, Human Recombinant COX-2 enzyme, Arachidonic Acid substrate) as per the manufacturer's instructions. Keep the enzyme on ice.[5][17]

    • Plate Setup: In a 96-well white opaque plate, set up wells for:

      • Enzyme Control (EC): Enzyme + Buffer (no inhibitor).

      • Inhibitor Control (IC): Enzyme + a known COX-2 inhibitor (e.g., Celecoxib).[5]

      • Test Sample (S): Enzyme + 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid at various concentrations.

    • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.

    • Inhibitor/Enzyme Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or buffer to the appropriate wells. Then, add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the background control.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells, preferably using a multi-channel pipette for simultaneous addition.[5]

    • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

    • Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control and calculate the IC₅₀ value.

G cluster_0 Inflammatory Stimulus (e.g., TNF-α) cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/RelA) IkB->NFkB inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) DNA->Genes activates

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Working with Nitrobiphenyl Compounds

Abstract Nitrobiphenyl compounds are a class of aromatic nitro compounds with significant utility in chemical synthesis, serving as intermediates in the production of dyes, fungicides, and pharmaceuticals. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrobiphenyl compounds are a class of aromatic nitro compounds with significant utility in chemical synthesis, serving as intermediates in the production of dyes, fungicides, and pharmaceuticals. However, their toxicological profiles, particularly the designation of certain isomers like 4-Nitrobiphenyl as potential or known carcinogens, necessitate stringent safety protocols.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle nitrobiphenyl compounds safely. It moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, grounded in the principles of the hierarchy of controls. Detailed protocols for handling, spill management, and waste disposal are provided, alongside emergency procedures to ensure a multi-layered safety system in the laboratory environment.

Introduction: Understanding the Hazard

Nitrobiphenyls are biphenyls substituted with one or more nitro groups. They typically exist as white to yellow crystalline solids.[2][4] The primary concern when working with these compounds is their health hazard profile. 4-Nitrobiphenyl, for instance, is regulated by the U.S. Occupational Safety and Health Administration (OSHA) as one of thirteen specific carcinogens.[3][5] The body can metabolize 4-nitrobiphenyl into 4-aminobiphenyl, a known human bladder carcinogen, which is the mechanistic basis for its classification as a suspected human carcinogen.[2][6]

Exposure can occur through multiple routes, including inhalation of dust, skin absorption, and ingestion.[1][4][7] Acute exposure can lead to irritation of the eyes, skin, and respiratory tract, while chronic exposure may affect the liver and nervous system.[1][8] Therefore, a risk-based approach to handling is not just recommended; it is mandatory.

Physicochemical and Toxicological Data

The following table summarizes key data for two common nitrobiphenyl isomers. This information is critical for conducting a thorough risk assessment before any experimental work begins.

Property2-Nitrobiphenyl4-Nitrobiphenyl
CAS Number 86-00-0[9]92-93-3[1]
Appearance Gold to tan crystals or brown solid[10]White to yellow needle-like crystalline solid[2][4]
Molecular Formula C₁₂H₉NO₂C₁₂H₉NO₂[11]
Molecular Weight 199.20 g/mol 199.2 g/mol [7]
Melting Point ~36°C114°C[2][7]
Boiling Point ~320°C340°C[2][7]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancerH350: May cause cancerH411: Toxic to aquatic life with long lasting effects[12]
Regulatory Status Hazardous per OSHA 29 CFR 1910.1200[9]OSHA Regulated Carcinogen (29 CFR 1910.1003)[3][11]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with nitrobiphenyls is to follow the hierarchy of controls. This framework prioritizes safety strategies from most to least effective.

HierarchyOfControls cluster_pyramid Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) lab1 Most Effective lab2 Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Elimination and Substitution

Before using a nitrobiphenyl, assess if it is possible to eliminate its use entirely or substitute it with a less hazardous chemical. While often not feasible due to specific research goals, this should always be the first consideration in experimental design.

Engineering Controls

Engineering controls are physical changes to the workplace that isolate personnel from the hazard. They are the primary line of defense when handling nitrobiphenyls.

  • Chemical Fume Hood: All work involving nitrobiphenyl compounds, especially the handling of solids where dust can be generated, must be performed in a certified chemical fume hood.[13][14] This is critical to prevent inhalation of aerosolized particles.

  • Ventilation: The laboratory must have sufficient general ventilation, with recommended air exchange rates of 6-10 changes per hour.[15] This dilutes any fugitive emissions that may escape primary containment.

  • Safety Equipment: Eyewash stations and safety showers must be readily available and tested regularly.[1][14][16]

Administrative Controls

These are work policies and procedures that reduce exposure risk.

  • Designated Areas: OSHA mandates the establishment of a regulated, marked area for handling carcinogens like 4-Nitrobiphenyl.[1][5] Access should be restricted to trained and authorized personnel.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.[13] All personnel must be trained on the SOP.

  • Hygiene Practices: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][17] Always wash hands, forearms, face, and neck thoroughly with soap and water after handling nitrobiphenyls and before leaving the designated area.[1][5]

  • Decontamination: All surfaces and equipment must be decontaminated after use. Dry sweeping or mopping is strictly prohibited as it can create dust; use a wet wipe method or a HEPA-filtered vacuum.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, so if PPE fails, exposure will occur.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[10][16] Disposable nitrile gloves are a minimum for incidental contact, but for prolonged handling, consider thicker gloves or double-gloving.[18] Always inspect gloves for tears or holes before use and wash hands after removal.[19][20]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[16][18] When there is a significant splash hazard, a face shield should be worn over the goggles.[18][21]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[13][22] The lab coat should be buttoned and laundered by a professional service, not taken home, to prevent cross-contamination.[1] For handling carcinogens, a dedicated lab coat that remains in the designated area is recommended.

  • Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, respiratory protection is required.[1] For carcinogens like 4-Nitrobiphenyl, NIOSH recommends limiting exposure to the lowest feasible concentration.[1] A NIOSH-approved respirator program, including fit-testing and training, is essential if respirators are needed.[16][21]

Experimental Protocols

The following protocols are designed to be self-validating by incorporating safety checks and emphasizing the rationale behind each step.

Protocol 1: Safe Weighing and Handling of Solid Nitrobiphenyls

Objective: To accurately weigh and transfer solid nitrobiphenyl compounds while minimizing exposure and contamination.

Materials:

  • Nitrobiphenyl compound in a sealed container

  • Analytical balance

  • Spatula (use non-sparking tools if there is a fire risk)[10]

  • Weighing paper or boat

  • Secondary container for transport

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Waste container for contaminated disposables

Procedure:

  • Preparation: Don all required PPE. Verify that the chemical fume hood is on and functioning correctly (check airflow indicator).

  • Designated Area: Perform all handling within the designated area inside the fume hood.[1]

  • Decontamination: Wipe down the surface of the balance and the work area inside the hood with a suitable solvent (e.g., 70% ethanol) before and after use.

  • Weighing:

    • Place the weighing boat on the balance and tare.

    • Carefully open the primary container. Avoid creating "puffs" of powder.

    • Use a clean spatula to transfer a small amount of the compound to the weighing boat. Minimize dust generation by handling the material gently.[16]

    • Securely close the primary container immediately after dispensing.

  • Transfer:

    • Carefully fold the weighing paper or place the weighing boat into a labeled secondary container (e.g., a beaker or flask) for transport to the reaction vessel. This prevents spillage during movement within the lab.

  • Cleanup:

    • Place all contaminated disposable items (gloves, weighing paper) into a designated, sealed hazardous waste bag or container located inside the fume hood.[13][23]

    • Wipe the spatula clean. If a disposable spatula is not used, decontaminate it according to laboratory procedures.

  • Final Steps: Remove PPE in the correct order (gloves first), and wash hands and forearms thoroughly.[1]

Protocol 2: Emergency Spill Response

Objective: To safely manage and clean up a small-scale spill (<100g) of a nitrobiphenyl compound. For larger spills, evacuate and call emergency services.

SpillResponse A Spill Discovered B Alert personnel in the immediate area. Assess the situation. A->B C Is the spill large or are you unsure? (>100g) B->C D YES C->D Yes E NO C->E No F Evacuate the area. Call Emergency Services (911). D->F G If safe, restrict access to the spill area. E->G H Don appropriate PPE: - Respirator (if needed) - Double gloves - Goggles & Face Shield - Lab Coat G->H I Remove ignition sources. H->I J Gently cover the spill with an inert absorbent (dry lime, sand, soda ash). [1] AVOID raising dust. I->J K Carefully sweep the mixture into a labeled, sealable hazardous waste container. J->K L Decontaminate the spill area using a wet wipe method. Work from outside in. K->L M Place all contaminated materials (PPE, wipes) into the hazardous waste container. L->M N Seal and properly label the waste container. M->N O Report the incident to the Lab Supervisor/EHS. N->O

Caption: Workflow for responding to a nitrobiphenyl spill.

Protocol 3: Decontamination and Waste Disposal

Objective: To outline the procedures for decontaminating equipment and disposing of nitrobiphenyl waste in compliance with regulations.

Decontamination:

  • Glassware/Equipment: Reusable items should be pre-rinsed with a suitable solvent inside a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, items can be washed using standard laboratory procedures.

  • Work Surfaces: Clean all potentially contaminated surfaces at the end of each procedure and at the end of the day using a wet-wiping method.[5]

  • Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower if necessary.[1] Contaminated clothing must be laundered by a professional service aware of the hazards.[1] Do not launder at home.

Waste Management:

  • Segregation: All waste streams must be segregated.

    • Solid Waste: Contaminated PPE, weighing paper, and spill cleanup materials must be placed in a clearly labeled, puncture-resistant, and sealable container.[10]

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be affixed with a hazardous waste label detailing the contents (e.g., "4-Nitrobiphenyl contaminated debris").[13]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials like strong bases or oxidizing agents.[1][13]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[13] Waste must be disposed of in accordance with all federal, state, and local regulations.[9]

Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the harm from an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Quickly remove contaminated clothing. Immediately wash the contaminated skin with large amounts of soap and water. Seek medical attention.[1][4]
Inhalation Remove the person from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][16]

Conclusion

Working with nitrobiphenyl compounds demands a culture of safety built on a thorough understanding of their hazards and a systematic application of controls. By integrating the principles of the hierarchy of controls and adhering to detailed, validated protocols, researchers can effectively minimize their risk of exposure. This proactive approach ensures that the valuable scientific work involving these compounds can proceed without compromising the health and safety of laboratory personnel.

References

  • New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrobiphenyl, 97%. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6829, 2-Nitrobiphenyl. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Nitrobiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl Hazard Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7114, 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1003 -- 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Chem Service Inc. (2015). Safety Data Sheet: 4-Nitrobiphenyl. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: 4-NITRODIPHENYL (4-NITROBIPHENYL). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS): 4-nitrobiphenyl. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1395 - 4-NITROBIPHENYL. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: Nitro Thinner. Retrieved from [Link]

  • Active AgriScience Inc. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Part 1910: Occupational Safety and Health Standards. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Missouri University of Science and Technology. (n.d.). Chemical Safety. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Decontamination and Disposal. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Decontamination and Waste Management. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Decontamination and Waste Disposal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the synthesis of this valuable biphenyl intermediate, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and rationalize your experimental choices effectively.

Foundational Synthesis Protocol

The synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction joins two aryl fragments: an aryl halide and an arylboronic acid. The proposed coupling partners for this synthesis are 3-Bromo-5-nitrobenzoic acid (the electrophile) and (2-methoxyphenyl)boronic acid (the nucleophile).

The electron-withdrawing nitro and carboxylic acid groups on the aryl bromide enhance its reactivity towards oxidative addition, a key step in the catalytic cycle.[1] However, the steric hindrance from the ortho-methoxy group on the boronic acid partner requires careful selection of the catalyst system.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: (3-Bromo-5-nitrobenzoic acid) + ((2-methoxyphenyl)boronic acid) --[Pd Catalyst, Base, Solvent]--> 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Materials & Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • (2-methoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for reflux and work-up

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet, add 3-Bromo-5-nitrobenzoic acid (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can promote undesirable side reactions like boronic acid homocoupling.[2]

  • Solvent & Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[3][4] Wash the pad with a small amount of the reaction solvent or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, causing it to precipitate or move into the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: The crude 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Problem Area 1: Low to No Product Yield

Q1: My reaction shows no conversion, or the yield is less than 20%. Where should I start my investigation?

A1: Start by verifying the integrity of your core components: the catalyst, base, and atmosphere.

  • Inert Atmosphere: The most common cause of low yield is the failure to maintain a strictly inert (oxygen-free) atmosphere. Oxygen leads to the oxidative homocoupling of the boronic acid, consuming your nucleophile and reducing yield.[2] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

  • Base Quality & Role: The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[7][8] Use a freshly opened or properly stored anhydrous base. Weak or wet bases can fail to activate the boronate complex effectively. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.[7]

Q2: I've confirmed my catalyst, base, and atmosphere are optimal, but the yield is still poor. What's the next step?

A2: Investigate the stability and purity of your boronic acid.

  • Protodeboronation: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, replacing it with a C-H bond.[1][9] This is a major pathway for reagent degradation.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential degradation. Alternatively, consider using a more stable boronate ester, such as a pinacol ester, which is less prone to protodeboronation.[1]

  • Boronic Acid Purity: Boronic acids can dehydrate to form cyclic boroxine trimers. While often in equilibrium with the monomeric acid, a high concentration of the boroxine can affect reaction kinetics. Ensure your boronic acid is of high purity.

Q3: The reaction is sluggish and stalls, leaving unreacted starting material. How can I drive it to completion?

A3: This points to issues with reactivity, often related to steric hindrance or suboptimal reaction parameters.

  • Ligand Choice: The standard ligand in Pd(dppf)Cl₂ may not be optimal for this sterically demanding coupling. The ortho-methoxy group hinders the approach to the palladium center. Switch to a catalyst system with bulkier, more electron-rich biaryl phosphine ligands like XPhos , SPhos , or RuPhos . These ligands promote the difficult reductive elimination step for hindered biaryls.[10][11] N-heterocyclic carbene (NHC) ligands are also excellent for sterically hindered substrates.[10]

  • Temperature & Solvent: Ensure the reaction temperature is adequate. While 80-100 °C is a good starting point, some difficult couplings may require higher temperatures or a switch to a higher-boiling solvent like DMF or toluene.[7] However, be aware that excessively high temperatures can also lead to catalyst decomposition.

Problem Area 2: Significant Impurity Profile

Q1: My final product is contaminated with a significant amount of a non-polar impurity, identified as 2,2'-dimethoxybiphenyl. What is this and how do I prevent it?

A1: This is a classic case of boronic acid homocoupling.

  • Cause: As mentioned, this side reaction is primarily caused by the presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two molecules of (2-methoxyphenyl)boronic acid.

  • Prevention: The solution is rigorous exclusion of oxygen. Ensure your inert gas technique is flawless and that all solvents have been thoroughly degassed before use. Purging the reaction vessel and solvents with argon for an extended period (30+ minutes) is highly recommended.[2]

Q2: I am observing an impurity corresponding to 5-nitrobenzoic acid. What is the cause?

A2: This is likely due to premature work-up or incomplete reaction, coupled with protodeboronation of the boronic acid partner. If the aryl halide (3-Bromo-5-nitrobenzoic acid) fails to couple, it will be isolated after the acidic work-up. The simultaneous disappearance of the boronic acid (due to protodeboronation) can make it seem like the reaction should be complete, leading to a premature shutdown. Always monitor the consumption of the limiting reagent, which should be the aryl halide.

Frequently Asked Questions (FAQs)

Q: Which aryl halide leaving group is best: -I, -Br, or -Cl? A: The reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[12] Aryl iodides are the most reactive but are also more expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) and stronger bases to achieve good yields.[1]

Q: Can I run this reaction without water? A: While anhydrous conditions exist, a small amount of water is often beneficial. It helps dissolve the inorganic base (like K₂CO₃) and can accelerate the transmetalation step by facilitating the formation of the active boronate species.[1] Typically, a solvent-to-water ratio of 4:1 to 10:1 is effective.[1]

Q: How do I effectively remove residual palladium from my final product? A: For pharmaceutical applications, minimizing palladium contamination is critical.[13]

  • Filtration: A simple filtration through Celite or silica gel can remove most of the heterogeneous palladium black that forms during the reaction.[3]

  • Scavengers: If soluble palladium remains, treatment of the organic solution with a solid-supported scavenger (e.g., thiol-functionalized silica) can effectively bind and remove the residual metal.[14]

  • Extraction: Acid/base workup for a carboxylic acid product helps, as many palladium species will remain in the organic layer while your product moves into the aqueous basic layer (as a salt), and is then recovered upon re-acidification.

Q: My starting material is the methyl ester of 3-Bromo-5-nitrobenzoic acid. Can I use this directly? A: Yes, you can. Performing the Suzuki coupling on the ester and then hydrolyzing it to the carboxylic acid in a final step is a very common and effective strategy. Sometimes, protecting the carboxylic acid as an ester can improve solubility and prevent potential complications with the base. The final hydrolysis is typically a straightforward step using NaOH or LiOH followed by acidic work-up.

Data Tables & Visualizations

Table 1: Guide to Reaction Parameter Selection
ParameterStandard ChoiceAlternative for Difficult CouplingsRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with a specialized ligandPre-formed catalysts are convenient. For hindered substrates, generating the active Pd(0) in situ with a bulky ligand is often more effective.[15]
Ligand dppf (as part of catalyst)XPhos, SPhos, RuPhos, NHCsBulky, electron-rich ligands accelerate the slow reductive elimination step, which is often rate-limiting for sterically crowded biaryls.[10][16]
Base K₂CO₃ (weak/moderate)K₃PO₄, Cs₂CO₃ (strong)A stronger base can more effectively generate the reactive 'ate' complex of the boronic acid, accelerating transmetalation.[7][12]
Solvent Dioxane/H₂O, THF/H₂OToluene/H₂O, DMFSolvent choice affects reagent solubility and reaction temperature. Higher boiling points can increase reaction rates.[7]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps involved in the palladium-catalyzed formation of the C-C bond.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex_1 Ar¹-Pd(II)L₂-X ox_add->pd_complex_1 transmetal Transmetalation pd_complex_1->transmetal pd_complex_2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex_2 red_elim Reductive Elimination pd_complex_2->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product reagents Ar¹-X reagents->ox_add boronic Ar²-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_atmosphere Is the reaction atmosphere strictly inert (O₂-free)? start->check_atmosphere fix_atmosphere ACTION: Improve degassing of solvents. Ensure positive inert gas pressure. check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst active? Is the base anhydrous? check_atmosphere->check_catalyst Yes fix_atmosphere->check_atmosphere fix_reagents ACTION: Use fresh catalyst and base. Consider a stronger base (K₃PO₄). check_catalyst->fix_reagents No check_boronic Is protodeboronation occurring? check_catalyst->check_boronic Yes fix_reagents->check_catalyst fix_boronic ACTION: Use 1.2-1.5 eq. of boronic acid. Consider using a boronate ester. check_boronic->fix_boronic Likely check_sterics Is steric hindrance an issue? check_boronic->check_sterics No fix_boronic->check_sterics fix_sterics ACTION: Switch to a bulky ligand (XPhos, SPhos). Increase reaction temperature. check_sterics->fix_sterics Yes success Yield Optimized check_sterics->success No fix_sterics->success

Caption: A decision tree for systematically troubleshooting low-yield Suzuki couplings.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Han, D., et al. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725. Note: A general reference on the topic, a more specific one is used in text. A similar article is: Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Ghaffari, B., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reactions Involving Biphenyl Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to common challenges encountered when wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to common challenges encountered when working with biphenyl carboxylic acids. Drawing from field-proven experience, this document explains the causality behind experimental phenomena and offers robust, self-validating protocols to enhance your research.

Frequently Asked Questions (FAQs)

FAQ 1: Poor Solubility of the Starting Biphenyl Carboxylic Acid

Question: My biphenyl carboxylic acid starting material has poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and low conversion. How can I address this?

Answer: This is a frequent challenge rooted in the molecule's structure. The rigid, planar biphenyl backbone promotes strong intermolecular π-π stacking, while the carboxylic acid group allows for powerful hydrogen bonding. This combination results in high lattice energy, making the solid state very stable and difficult to dissolve.[1]

Troubleshooting Strategies:

  • Solvent Selection: While there is no universal solvent, a systematic approach to solvent screening is effective. Polar aprotic solvents are often the best starting point.

    • DMF, DMAc, NMP, and Dioxane: These solvents can disrupt both hydrogen bonding and π-stacking interactions. Dioxane is particularly useful for Suzuki-Miyaura couplings.

    • THF: A good general-purpose solvent, but may be less effective for highly crystalline acids.

    • Toluene: Often used in reactions where water removal is critical (e.g., via a Dean-Stark trap), but solubility may be limited to elevated temperatures.

    • Mixed Solvent Systems: A mixture, such as Toluene/Ethanol or Dioxane/Water, can provide a balance of polarity to dissolve both the biphenyl acid and other reagents (like inorganic bases in coupling reactions).[2]

  • Temperature Increase: Gently heating the mixture can significantly improve solubility by providing the energy needed to overcome the crystal lattice forces. Ensure the temperature is compatible with the stability of your reagents.

  • In Situ Salt Formation: For reactions involving a base (e.g., Suzuki or amide couplings), the biphenyl carboxylic acid can be converted to its more soluble carboxylate salt in situ. The ionic nature of the carboxylate disrupts the crystal packing, enhancing solubility.[1] Add the base and the biphenyl carboxylic acid to the solvent and stir until the solid dissolves before adding other reagents like the palladium catalyst.

Data Summary: Solvent Suitability

SolventPolarityBoiling Point (°C)Typical Applications & Notes
1,4-Dioxane Low101Excellent for Suzuki-Miyaura couplings. Aprotic and can dissolve a wide range of organic and inorganic reagents.
Toluene Low111Good for reactions requiring azeotropic water removal. Solubility of the acid may be limited at room temperature.
Tetrahydrofuran (THF) Medium66General-purpose solvent. Ensure it is anhydrous as it is miscible with water.
Dimethylformamide (DMF) High153High polarity effectively dissolves many biphenyl carboxylic acids. Can be difficult to remove under vacuum.
Ethanol/Water HighVariableOften used for recrystallization.[2] In reactions, can serve as a proton source, which may be undesirable.[3]
FAQ 2: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling between a substituted 2-bromobenzoic acid and an arylboronic acid to synthesize a biphenyl-2-carboxylic acid, but my yields are consistently low. What is happening?

Answer: Low reactivity in this specific Suzuki coupling is a classic problem. It stems from a combination of steric hindrance and electronic deactivation caused by the ortho-carboxylate group.[3] The bulky carboxylate can sterically hinder the palladium catalyst's approach for oxidative addition to the C-Br bond. Electronically, the carboxylic acid is a deactivating group, making the aryl halide less reactive.

Troubleshooting Workflow for Low Suzuki Coupling Yield

Suzuki_Troubleshooting Start Low Yield Identified Check_Catalyst Step 1: Evaluate Catalyst & Ligand Start->Check_Catalyst Initial Check Check_Base Step 2: Re-evaluate Base Choice Check_Catalyst->Check_Base If no improvement sub_catalyst Use bulky, electron-rich phosphine ligands (XPhos, SPhos). Consider a pre-formed catalyst. Check_Catalyst->sub_catalyst Check_Conditions Step 3: Optimize Reaction Conditions Check_Base->Check_Conditions If still low sub_base Switch to a non-nucleophilic, anhydrous base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. Check_Base->sub_base Success Improved Yield Check_Conditions->Success Optimization Successful sub_conditions Ensure rigorous degassing. Increase temperature incrementally. Use stable boronic esters (pinacol, MIDA). Check_Conditions->sub_conditions

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Solutions:

  • Catalyst and Ligand Selection: The choice of ligand is critical. Standard ligands like PPh₃ may not be effective.

    • Expertise: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting oxidative addition step.[3] They also stabilize the palladium center, preventing the formation of inactive palladium black.

    • Action: Switch from PPh₃ or Pd/C to a modern catalyst system, such as Pd(OAc)₂ with XPhos or a pre-formed catalyst like XPhos Pd G3.

  • Base Selection: The base plays a crucial role beyond just activating the boronic acid.[4]

    • Expertise: Strong, nucleophilic bases like NaOH or NaOEt can promote side reactions, including protodehalogenation of your starting material.[3] Weaker, non-nucleophilic inorganic bases are often superior.

    • Action: Use an anhydrous, finely powdered base like K₃PO₄ or Cs₂CO₃. These bases provide sufficient reactivity for the transmetalation step without causing unwanted side reactions.

  • Boronic Acid Stability: Arylboronic acids can undergo homocoupling or protodeboronation (replacement of the B(OH)₂ group with hydrogen).

    • Expertise: This is often exacerbated by excess base, water, or prolonged heating. Boronic esters, such as pinacol esters or MIDA boronates, are more stable and release the boronic acid slowly under the reaction conditions, minimizing these side pathways.[3]

    • Action: If homocoupling of the boronic acid is a major byproduct, consider synthesizing the corresponding boronic ester and using it in the coupling reaction.

FAQ 3: Formation of Key Byproducts

Question: My reaction is producing significant byproducts. How can I identify and minimize them?

Answer: Byproduct formation is common and understanding the underlying mechanisms is key to suppression. The most common culprits in reactions to form biphenyl carboxylic acids are protodehalogenation, boronic acid homocoupling, and decarboxylation.

Visualizing Side Reactions in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ ProtoDehalo Protodehalogenation (Ar-H) PdII->ProtoDehalo H⁺ source (e.g., H₂O) PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar HomoCoup Homocoupling (Ar'-Ar') Transmetal->HomoCoup O₂ or excess base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of Aromatic Carboxylic Acids in High-Temperature Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet often frustrating challenge in organic synthesis: the unwanted decarboxylation of aromatic carboxylic acids during high-temperature reactions. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) about Aromatic Decarboxylation

This section addresses the fundamental questions surrounding the thermal instability of aromatic carboxylic acids.

Q1: What is decarboxylation and why is it a significant problem in high-temperature synthesis?

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] In the context of aromatic carboxylic acids, this process cleaves the bond between the aromatic ring and the carboxyl group, replacing it with a hydrogen atom. This side reaction is a major issue in syntheses requiring high temperatures, such as certain polymerizations or condensation reactions, as it leads to the formation of undesired arene byproducts, reduces the yield of the target molecule, and complicates purification.

Q2: At what temperatures does decarboxylation of aromatic carboxylic acids typically occur?

There is no single temperature for decarboxylation, as it is highly dependent on the substrate's structure and the reaction conditions. However, thermal decarboxylation is often observed at temperatures between 250-425 °C.[2] For simple benzoic acid, temperatures of 300–400 °C are used for oxidative decarboxylation to produce phenol.[3] The presence of certain catalysts can lower this temperature to around 200 °C.[3] Conversely, some highly activated aromatic acids can decarboxylate at much lower temperatures, even below 150 °C.[4][5]

Q3: How do substituents on the aromatic ring affect the rate of decarboxylation?

Substituents play a critical role in the stability of the C-COOH bond. The effect depends on the reaction mechanism, which can be influenced by acidic or basic conditions.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃), especially at the ortho or para positions, can significantly accelerate decarboxylation.[6] These groups donate electron density to the ring, stabilizing the transition state of electrophilic attack (protolytic decarboxylation) at the carboxyl-bearing carbon.[6] Some hydroxy-activated benzoic acids show over 98% decarboxylation in just one hour at 400 °C.[6]

  • Electron-Withdrawing Groups (EWGs): Strong electron-withdrawing groups, such as a nitro group (-NO₂), can also facilitate decarboxylation, particularly when they can stabilize a negative charge on the aromatic ring that may form during the reaction.[7][8]

Q4: Can my choice of solvent influence decarboxylation?

Yes, the solvent can have a profound impact.

  • Aromatic Solvents: Solvents like naphthalene can participate in the reaction, leading to the formation of arylated byproducts through a free-radical pathway involving aromatic anhydrides.[2]

  • Hydrogen-Donor Solvents: Solvents such as tetralin can suppress the formation of these cross-linked byproducts by quenching radical intermediates.[2][6]

  • Water: The presence of water can also decrease the formation of arylated products, potentially by hydrolyzing anhydride intermediates.[2]

Q5: Are there specific catalysts that are known to promote unwanted decarboxylation?

Absolutely. While catalysts are often used to promote desired transformations, many can also accelerate decarboxylation.

  • Copper Salts: Copper, often in combination with quinoline, is a classic reagent used to intentionally decarboxylate aromatic acids.[3][8] Its presence, even in catalytic amounts, can be problematic if decarboxylation is not the desired outcome.

  • Transition Metals: Other transition metals, including palladium, silver, gold, and rhodium, have been shown to catalyze decarboxylation.[4] Bimetallic nanoparticles (e.g., FeRu) have also been developed for their high decarboxylation activity.[9]

  • Bases: Strong bases can promote decarboxylation by forming the carboxylate anion, which may be more prone to decomposition under certain conditions.[6] However, some amine bases can inhibit coupling side reactions.[6]

Section 2: Troubleshooting Guide: Scenarios & Solutions

This section provides actionable strategies for specific experimental challenges.

Scenario 1: My aromatic carboxylic acid is decomposing during a high-temperature reaction (e.g., polymerization, condensation).

Problem Analysis: The high thermal energy required for your reaction is overcoming the activation barrier for decarboxylation, leading to the loss of CO₂ and formation of an arene byproduct. The primary goal is to enable the desired reaction under conditions that do not favor this decomposition pathway.

Solution 1.1: Modify Reaction Conditions

Before resorting to chemical modification of your starting material, first explore adjusting the reaction parameters.

  • Temperature Reduction: This is the most direct approach. Systematically lower the reaction temperature in 10-20 °C increments to find the minimum temperature at which the desired reaction still proceeds at an acceptable rate while minimizing decarboxylation.

  • Catalyst Introduction: Investigate if a catalyst can promote your desired reaction at a lower temperature. For instance, in polyester synthesis, esterification catalysts like tin(II) octoate or titanium(IV) isopropoxide may allow for lower reaction temperatures.

  • Solvent Choice: As discussed in the FAQ, switching to a hydrogen-donor solvent like tetralin might mitigate side reactions if a radical mechanism is suspected.[2]

Solution 1.2: Employ a Protecting Group Strategy

If modifying conditions is insufficient, the most robust solution is to temporarily mask the carboxylic acid functionality using a protecting group. The acid is converted into a more thermally stable derivative (like an ester), the high-temperature reaction is performed, and the protecting group is then removed to regenerate the carboxylic acid.

Workflow for Protecting Group Strategy

G A Aromatic Carboxylic Acid (Thermally Labile) B Protection Step: Esterification A->B Reagent (e.g., MeOH, H+) C Protected Acid (Ester) (Thermally Stable) B->C D High-Temperature Synthesis Step C->D E Protected Product D->E F Deprotection Step: Hydrolysis E->F Reagent (e.g., NaOH, H+) G Final Product with Carboxylic Acid F->G

Caption: Workflow for using a protecting group to prevent decarboxylation.

The choice of protecting group is critical and depends on the overall synthetic route and the tolerance of other functional groups in the molecule.

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage ConditionsConsiderations
Methyl Ester MeOH, Acid catalyst (e.g., H₂SO₄)Stable to mildly acidic/basic conditions.Strong acid or base (e.g., NaOH, then H₃O⁺). Saponification can be harsh.[10]Can be difficult to cleave in sterically hindered systems.
tert-Butyl Ester Isobutylene, Acid catalystStable to base and nucleophiles.Strong acid (e.g., TFA, HCl).[11]Acid-labile; orthogonal to base-labile groups.
Benzyl Ester Benzyl bromide, BaseGenerally robust.Catalytic hydrogenation (H₂, Pd/C).[11]Not suitable if other reducible groups (alkenes, alkynes, nitro) are present.
Silyl Ester Silyl chloride (e.g., TBSCl), BaseStability varies with steric bulk of the silyl group.[12]Fluoride sources (e.g., TBAF).[13]Offers mild deprotection conditions. "Supersilyl" esters show exceptional stability.[12]
Experimental Protocol: Benzyl Ester Protection

This protocol describes the protection of an aromatic carboxylic acid as a benzyl ester, which is stable at high temperatures and can be removed under mild hydrogenolysis conditions.

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Benzyl bromide (1.1 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the aromatic carboxylic acid in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring mixture at room temperature.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure benzyl ester.

Scenario 2: I am attempting an amide coupling, but I'm getting the decarboxylated arene as a major byproduct.

Problem Analysis: Direct condensation of a carboxylic acid and an amine to form an amide requires very high temperatures (>150-200 °C), which can readily cause decarboxylation of sensitive aromatic acids.[14] The solution is to activate the carboxylic acid so that the reaction can proceed under much milder conditions.

Solution 2.1: Use of Chemical Activating Agents (Coupling Reagents)

Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine at or below room temperature. This completely bypasses the need for high heat.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[14]

  • Phosphonium and Aminium Reagents (PyBOP, HATU): These reagents are highly efficient and can reduce side reactions like racemization in chiral substrates.[15] They are particularly useful for difficult couplings.

Decision Logic for Amide Coupling

G Start Need to form an amide bond with a sensitive aromatic carboxylic acid Q1 Is thermal decarboxylation a known issue? Start->Q1 A1_Yes Avoid direct thermal condensation Q1->A1_Yes Yes A1_No Thermal condensation might be possible (Proceed with caution) Q1->A1_No No Q2 Are starting materials readily available and inexpensive? A1_Yes->Q2 End Purified Amide Product A1_No->End A2_Yes Use Carbodiimide Coupling (e.g., EDC, HOBt) Q2->A2_Yes Yes A2_No Use more efficient (but costlier) reagents (e.g., HATU, PyBOP) Q2->A2_No No A2_Yes->End A2_No->End G A Aromatic Carboxylic Acid B Electron-Donating Group (e.g., -OH, -OR) A->B C Electron-Withdrawing Group (e.g., -NO2) A->C D Increased electron density on ring Stabilizes positive charge in transition state B->D E Decreased electron density on ring Can stabilize carbanionic intermediates C->E F Accelerates Decarboxylation D->F G Can Accelerate Decarboxylation E->G

Sources

Optimization

Improving solubility of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid for experiments

Introduction Welcome to the technical support guide for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This molecule presents a significant formulation challenge due to its low aqueous solubility, a com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This molecule presents a significant formulation challenge due to its low aqueous solubility, a common hurdle for complex aromatic structures in drug discovery and life science research.[1][2] A manufacturer data sheet indicates it is almost insoluble in water (0.06 g/L at 25°C).[3] This guide provides a scientifically grounded framework for researchers to overcome these solubility issues, ensuring reliable and reproducible experimental results. We will explore the physicochemical properties of the compound, detail strategies for enhancing solubility, and provide step-by-step protocols for preparing stock and working solutions.

Compound Profile & Physicochemical Analysis

Understanding the molecular structure is paramount to diagnosing and solving solubility problems. The structure combines several features that collectively contribute to its poor aqueous solubility.

PropertyValue / ObservationImplication for Solubility
IUPAC Name 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid-
CAS Number 376591-94-5-
Molecular Formula C₁₄H₁₁NO₅[4]-
Molecular Weight 273.24 g/mol [3][4][5]-
Appearance White Powder[3]-
Key Functional Groups Biphenyl Core, Carboxylic Acid, Nitro Group, Methoxy GroupThe large, rigid biphenyl core is hydrophobic. The carboxylic acid offers a handle for pH-dependent solubility. The nitro and methoxy groups add to the molecule's overall low polarity.
Aqueous Solubility 0.06 g/L (25 °C)[3]Classified as "very slightly soluble" to "practically insoluble," requiring formulation strategies.
Predicted pKa ~3.5 - 4.2 (Estimated)The carboxylic acid is weakly acidic. At physiological pH (~7.4), it will be mostly deprotonated (ionized), but the insolubility of the neutral form can still pose a major challenge.

Causality of Poor Solubility: The molecule's insolubility is a direct consequence of its structure. The large, non-polar biphenyl backbone dominates its character, making it inherently hydrophobic (lipophilic). While the carboxylic acid group provides a potential point for ionization, its effectiveness is counteracted by the rest of the molecule's structure. Electron-withdrawing groups, like the nitro group, increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.[6][7][8] This means that at a lower pH, the molecule will exist in its neutral, less soluble protonated form.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Question 1: I am trying to dissolve the compound directly in phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. What is wrong?

Answer: This is expected behavior. Although the carboxylic acid group will be largely deprotonated and ionized at pH 7.4, the rate of dissolution for the solid (protonated) form is extremely slow. The high lattice energy of the crystal structure and the hydrophobicity of the bulk molecule prevent the solvent from effectively solvating individual molecules. Direct dissolution in aqueous buffers is rarely successful for compounds of this class.

Question 2: What is the best solvent to prepare a high-concentration stock solution?

Answer: For initial stock preparation, a water-miscible organic solvent is the preferred choice.[1][9] Dimethyl sulfoxide (DMSO) is highly recommended as it is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is compatible with most downstream biological assays at low final concentrations (typically <0.5% v/v).[9] Other potential, though less common, options include N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA).[10]

Question 3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem known as "crashing out." It occurs when the compound, stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is not soluble. There are two primary strategies to mitigate this:

  • pH Adjustment: The most effective method for this specific molecule. By ensuring your final aqueous buffer is at a pH well above the compound's pKa (e.g., pH > 7.5), you maintain the compound in its ionized, more soluble carboxylate salt form.[11]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can increase the solubility of the compound.[12][13] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][14] However, you must validate that the co-solvent concentration does not affect your experimental model.

Question 4: Can I use sonication or heating to help dissolve the compound?

Answer: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and is generally acceptable.[15] Sonication can also be used to break up solid aggregates and accelerate dissolution. However, prolonged or high-energy sonication, or excessive heating, should be avoided as it can potentially lead to degradation, especially for complex organic molecules. These methods help kinetically but do not change the thermodynamic solubility limit.

Question 5: How does the nitro group affect handling and stability?

Answer: The nitroaromatic group warrants specific safety and handling precautions. These compounds can be toxic, mutagenic, and environmentally hazardous.[16] They may also be reactive, especially with strong reducing agents, and can be sensitive to heat and shock under certain conditions.[17][18] Always handle the compound in a well-ventilated area or chemical fume hood, wear appropriate personal protective equipment (PPE), and consult the Material Safety Data Sheet (MSDS) before use.[19]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution via pH-Adjusted Solubilization

This protocol utilizes a base to form the soluble salt of the carboxylic acid before final volume adjustment. This is the most robust method for achieving a stable aqueous-compatible stock.

Materials:

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (MW: 273.24 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water

  • Sterile, conical-bottom microcentrifuge tubes

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh 2.73 mg of the compound and place it into a sterile microcentrifuge tube. This will yield 1 mL of a 10 mM solution.

  • Initial Wetting: Add 20-50 µL of DMSO to the dry powder. Gently vortex to wet the solid material completely. This step helps to break the crystal lattice and predisperse the compound.

  • Deprotonation: Add 10 µL of 1 M NaOH (1.0 molar equivalent). This will react with the carboxylic acid to form the highly soluble sodium carboxylate salt. The solution should become clear.

  • Final Dilution: Add nuclease-free water to bring the final volume to 1 mL. Vortex thoroughly to ensure a homogenous solution.

  • Verification & Storage: Check the pH of the stock solution (it should be basic). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent System for Dilution

This protocol is an alternative for assays that are sensitive to higher pH levels.

Materials:

  • 10 mM stock solution in DMSO (prepared by dissolving 2.73 mg in 1 mL of pure DMSO)

  • Assay buffer (e.g., PBS, DMEM, etc.)

  • Co-solvent such as Polyethylene Glycol 400 (PEG400) or Ethanol.

Step-by-Step Procedure:

  • Prepare Co-solvent Buffer: Prepare your final assay buffer containing a validated concentration of the co-solvent. For example, a buffer containing 5% (v/v) PEG400.

  • Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock into the co-solvent-containing buffer to reach your final desired experimental concentration.

  • Critical Step - Dilution Technique: When diluting the DMSO stock into the buffer, add the stock solution dropwise into the buffer while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (e.g., <0.5%) and consistent across all experimental and control groups.

Visual Diagrams & Workflows

Mechanism of pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium that is exploited to enhance the solubility of the compound. By increasing the pH with a base (e.g., NaOH), the equilibrium is shifted from the poorly soluble neutral form to the highly soluble ionized carboxylate salt form.

G cluster_0 Poorly Soluble (Neutral Form) cluster_1 Highly Soluble (Ionized Form) Compound_Neutral R-COOH (Solid/Precipitate) Compound_Ionized R-COO⁻ Na⁺ (In Solution) Compound_Neutral->Compound_Ionized + NaOH (Increase pH) Compound_Ionized->Compound_Neutral + HCl (Decrease pH)

Caption: Chemical equilibrium of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid.

Troubleshooting Workflow for Compound Solubilization

This workflow provides a logical decision tree for researchers to follow when encountering solubility issues.

G Start Start: Compound powder PrepStock Prepare 10-100 mM stock in 100% DMSO Start->PrepStock Dilute Dilute stock into aqueous assay buffer PrepStock->Dilute Check Does it precipitate? Dilute->Check Success Success: Proceed with experiment Check->Success No Troubleshoot Troubleshooting Required Check->Troubleshoot Yes Method1 Method 1: pH Adjustment Is assay pH-sensitive? Troubleshoot->Method1 UseProtocol1 Use Protocol 1: Prepare stock using NaOH and re-dilute Method1->UseProtocol1 No Method2 Method 2: Co-Solvents Add co-solvent (e.g., 5% PEG400) to assay buffer. See Protocol 2. Method1->Method2 Yes Recheck Re-test Dilution UseProtocol1->Recheck Method2->Recheck Recheck->Success No Precipitation Recheck->Method2 Still Precipitates (Try Co-solvent)

Caption: Decision workflow for solubilizing the target compound.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. Available at: [Link]

  • Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Home Sunshine Pharma. Available at: [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021). Journal of Chemical & Engineering Data. Available at: [Link]

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019). Restek. Available at: [Link]

  • 4-Biphenylcarboxylic acid. ChemBK. Available at: [Link]

  • Acidity of Carboxylic Acids. HCPG. Available at: [Link]

  • Based on pKa values, the order of decreasing acidity of carboxylic acid. askIITians. Available at: [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Available at: [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021). Journal of Chemical & Engineering Data. Available at: [Link]

  • Rationalize the rather large difference in pKa values for the two... Pearson+. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

  • 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. precisionFDA. Available at: [Link]

  • 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Pharmaffiliates. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). National Institutes of Health (NIH). Available at: [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Carboxylic Acid Derivatization

Welcome to the Technical Support Center for Carboxylic Acid Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carboxylic Acid Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of derivatizing carboxylic acids for chromatographic analysis. Our goal is to empower you with the expertise to optimize your experimental workflows, ensure data integrity, and overcome common analytical challenges.

Introduction to Derivatization for Carboxylic Acid Analysis

The analysis of carboxylic acids is fundamental in fields ranging from metabolomics to pharmaceutical development. However, their inherent polarity and low volatility pose significant challenges for gas chromatography (GC) and can lead to poor retention in reversed-phase liquid chromatography (LC).[1][2] Derivatization is a chemical modification process that converts the carboxylic acid functional group into a less polar and more volatile derivative, thereby enhancing its analytical properties for chromatographic separation and detection.[1][3] This conversion is crucial for achieving the sensitivity, peak shape, and reproducibility required for accurate quantification.[4][5]

This guide will focus on the two most prevalent derivatization strategies: esterification (alkylation) and silylation , providing practical solutions to common issues encountered during these procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of carboxylic acid derivatization.

Q1: Why is derivatization necessary for analyzing carboxylic acids, especially with GC-MS?

A1: Carboxylic acids in their free, underivatized form are highly polar compounds that tend to form hydrogen bonds. This leads to several analytical problems in GC-MS:

  • Low Volatility: They do not readily vaporize in the hot GC inlet, leading to poor transfer to the analytical column.[4]

  • Poor Peak Shape: Intermolecular hydrogen bonding and adsorption to active sites in the GC system (e.g., inlet liner, column) cause significant peak tailing.[6]

  • Thermal Instability: Many carboxylic acids can decompose at the high temperatures required for GC analysis.[4]

  • Low Sensitivity: Poor peak shape and potential decomposition lead to a weak detector response.[4]

Derivatization converts the polar carboxyl group (-COOH) into a less polar, more volatile, and more thermally stable derivative (e.g., an ester or a silyl ester), which resolves these issues and allows for robust and sensitive analysis.[1][3]

Q2: What are the primary differences between esterification and silylation for carboxylic acid analysis?

A2: Esterification and silylation are the two most common derivatization techniques for carboxylic acids, each with its own advantages and disadvantages.[4]

FeatureEsterification (Alkylation)Silylation
Reaction Converts carboxylic acids to esters (e.g., methyl esters).Replaces the acidic proton with a silyl group (e.g., TMS).[1]
Reagents BF₃/methanol, HCl/methanol, diazomethane.[4][7]BSTFA, MSTFA, often with a TMCS catalyst.[1][4]
Derivative Stability Generally very stable, suitable for storage.[8]Can be sensitive to moisture and may hydrolyze back to the carboxylic acid.[9][10][11]
Specificity Reagents like BF₃/methanol are highly specific to carboxylic acids.[4]Less specific; will also derivatize other active hydrogens (e.g., hydroxyls, amines).[4]
Byproducts Can produce water, which may need to be removed.Byproducts are typically volatile and do not interfere with chromatography.
Reaction Conditions Often requires heating (e.g., 60-100°C).[12]Can often be performed at room temperature or with gentle heating.

The choice between the two methods depends on the specific analyte, the complexity of the sample matrix, and the presence of other functional groups.[4]

Q3: For LC-MS analysis, why would I need to derivatize my carboxylic acid?

A3: While derivatization is essential for GC-MS, it can also be highly beneficial for LC-MS analysis, particularly when dealing with small, polar carboxylic acids in reversed-phase chromatography.[13] The primary reasons for derivatizing for LC-MS are:

  • Improved Chromatographic Retention: Derivatization increases the hydrophobicity of the molecule, leading to better retention on C18 and other reversed-phase columns.[2][13]

  • Enhanced Ionization Efficiency: Many derivatizing agents are designed to include a group that ionizes readily in the mass spectrometer's source (e.g., a permanently charged group or a group that is easily protonated), significantly boosting sensitivity.[14][15]

  • Increased Specificity and Reduced Matrix Effects: By targeting the carboxylic acid with a specific reagent, you can often achieve better separation from interfering matrix components.[16]

  • Characteristic Fragmentation: Some derivatization reagents introduce a tag that produces a unique and predictable fragmentation pattern in MS/MS, which is useful for identification and quantification.[14]

Q4: My silyl derivatives seem to be unstable and disappear over time. What is happening?

A4: The instability of silyl derivatives, particularly trimethylsilyl (TMS) esters, is a common issue and is almost always due to the presence of moisture.[10] Silyl esters are susceptible to hydrolysis, where water molecules will react with the derivative, cleaving the silyl group and regenerating the original carboxylic acid.[9][17] To ensure the stability of your silylated derivatives, it is critical to maintain anhydrous (water-free) conditions throughout the entire process, from sample preparation to injection.[18]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your derivatization experiments.

Troubleshooting Incomplete Derivatization

Problem: My chromatogram shows a peak for my target carboxylic acid in its underivatized form, or the peak for the derivative is much smaller than expected.

This indicates that the derivatization reaction has not gone to completion. Below is a workflow to diagnose and solve this issue.

G

Caption: Logical workflow for troubleshooting incomplete derivatization reactions.

Detailed Causes and Solutions for Incomplete Derivatization:

  • Presence of Water: This is the most common cause of failure, especially for silylation reactions. Water will consume the derivatizing reagent and can hydrolyze the formed derivatives.

    • Solution: Ensure your sample is completely dry before adding the reagent. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen. For organic extracts, passing them through a small column of anhydrous sodium sulfate can remove residual water. Always use high-purity, anhydrous solvents.

  • Insufficient Reaction Time or Temperature: Derivatization reactions are not always instantaneous. Sterically hindered carboxylic acids, for example, may require longer reaction times or higher temperatures to react completely.

    • Solution: Optimize the reaction conditions. To determine the ideal reaction time, analyze aliquots of a sample at different time points (e.g., 15, 30, 60, 120 minutes) and plot the peak area of the derivative versus time. The optimal time is the point where the peak area no longer increases. A similar approach can be used to optimize temperature.

  • Inadequate Amount of Reagent: The derivatization reaction is stoichiometric. If there are other reactive compounds in your sample matrix (e.g., alcohols, phenols), they will also consume the reagent.

    • Solution: Use a sufficient excess of the derivatizing reagent. For silylation with BSTFA, a molar ratio of at least 2:1 of reagent to active hydrogens is a good starting point. For complex matrices, this ratio may need to be increased.

  • Matrix Effects: Components in the sample matrix can interfere with the reaction. For example, highly acidic or basic compounds can alter the reaction pH, while other nucleophiles can compete for the derivatizing reagent.

    • Solution: Implement a sample cleanup step prior to derivatization. Solid-phase extraction (SPE) is a powerful technique for removing interfering compounds and concentrating your analyte of interest.

Troubleshooting Peak Tailing and Poor Chromatography

Problem: The peak for my derivatized carboxylic acid is broad and tails significantly.

While derivatization is meant to solve this, persistent peak tailing can still occur.

Possible Causes & Solutions:

  • Incomplete Derivatization: As discussed above, any remaining underivatized acid will tail badly. Ensure your reaction has gone to completion.

  • Active Sites in the GC System: Even derivatives can interact with active sites in the GC inlet liner or the front of the column, especially if the system is contaminated.

    • Solution: Perform regular maintenance on your GC system. Replace the inlet liner and septum frequently. If peak shape degrades, clipping a small portion (e.g., 10-20 cm) from the front of the GC column can remove accumulated non-volatile residues. Using deactivated liners is also highly recommended.

  • Hydrolysis in the Inlet: If there is any moisture in your sample or carrier gas, silyl derivatives can hydrolyze back to the free acid in the hot GC inlet.

    • Solution: Ensure your sample is anhydrous. Check for leaks in your GC system and ensure your carrier gas traps are functioning correctly to remove any traces of water.

  • Incompatible Column Phase: For some derivatives, the polarity of the GC column phase may not be optimal.

    • Solution: While low-polarity columns (e.g., 5% phenyl) are generally suitable for common derivatives, consider a mid-polarity column if peak shape issues persist with highly functionalized molecules. Avoid using Carbowax (polyethylene glycol) columns with silylating reagents, as the reagent can react with the stationary phase.[8]

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for common derivatization procedures.

Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol is widely used for the analysis of fatty acids in lipids. The reaction involves the acid-catalyzed esterification of the carboxylic acid group.[19]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Micro reaction vessel (5-10 mL) with a screw cap

  • Boron trichloride-methanol solution (BCl₃-Methanol), 12% w/w

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of your sample (e.g., extracted lipids) into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen first.

  • Reagent Addition: Add 2 mL of 12% BCl₃-methanol solution to the reaction vessel.

  • Reaction: Tightly cap the vessel and heat at 60 °C for 5-10 minutes. Note: The optimal time may vary depending on the specific fatty acids and should be determined experimentally.

  • Quenching and Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

  • Phase Separation: Tightly cap the vessel and shake vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean autosampler vial. To remove any residual water, either pass the hexane layer through a small bed of anhydrous sodium sulfate during the transfer or add a small amount of anhydrous sodium sulfate directly to the vial and shake.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol is a general method for derivatizing carboxylic acids and other compounds with active hydrogens (e.g., alcohols, amines).[4]

Materials:

  • Dried sample containing the carboxylic acid

  • Micro reaction vessel (1-2 mL) with a screw cap

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is completely anhydrous. Place the dried sample extract in a micro reaction vessel.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS). The volumes can be scaled depending on the sample amount, but a significant excess of the silylating reagent should be used.

  • Reaction: Tightly cap the vessel and heat at 70 °C for 30 minutes.[20] Note: For many simple carboxylic acids, the reaction may be complete at room temperature. For sterically hindered compounds, longer times or higher temperatures may be necessary.

  • Cooling: Cool the vessel to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. Do not add water, as this will hydrolyze the derivatives.

G

Caption: A generalized workflow for carboxylic acid derivatization.

References

  • da Silveira, M. P., et al. (2015). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed. Retrieved from [Link]

  • van der Hage, E. R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules. Retrieved from [Link]

  • Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • National Institutes of Health. (2007). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Organic Letters. Retrieved from [Link]

  • Encyclopedia of Chromatography. (2001).
  • National Institutes of Health. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2023). Why are silyl esters unstable? Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • CORE. (2020). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]

  • Bartleby. (n.d.). Advantages And Disadvantages Of Silylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • ResearchGate. (2008). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • YouTube. (2009). Hydrolysis of carboxylic acid derivatives (1). Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail? Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.

Sources

Optimization

Technical Support Center: Machine Learning for the Optimization of Organic Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize organic synthesis. This guide is designed to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize organic synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experiments. It is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guides

This section addresses broader, more complex issues that can arise during the implementation of machine learning for synthesis optimization. Each guide provides a systematic approach to diagnosing and resolving the problem.

My Model's Predictions are Poor and Do Not Generalize to New Reactions

A common frustration is a model that performs well on the training data but fails to predict outcomes for new, unseen reactions. This lack of generalization is often a symptom of several underlying issues.[1][2]

Causality and Troubleshooting Steps:

  • Data Quality and Representation: The adage "garbage in, garbage out" is particularly true for ML in chemistry. The quality and representation of your reaction data are foundational to building a robust model.[3][4]

    • Actionable Insight: Ensure your dataset is clean, consistent, and accurately represents the chemical space you are exploring. Inconsistent data formats, missing values, and experimental noise can significantly degrade model performance.[5][6] Data preprocessing is a critical step to address these issues.[7][8][9]

    • Protocol: Implement a rigorous data preprocessing pipeline. This should include standardization of chemical structures (e.g., using SMILES or InChI), handling of missing data through imputation or removal, and encoding of categorical variables.[6][10]

  • Overfitting: This occurs when a model learns the training data too well, including its noise, and fails to capture the underlying chemical principles.[1] This is especially prevalent with small or biased datasets.[1]

    • Actionable Insight: Employ regularization techniques (e.g., L1 or L2 regularization) to penalize model complexity. Cross-validation is a powerful technique to assess and mitigate overfitting by training and evaluating the model on different subsets of the data.[11]

  • Inappropriate Model Choice: Not all ML models are suited for the complexities of chemical data.[1]

    • Actionable Insight: Start with simpler, more interpretable models like Random Forests or Gradient Boosting Machines before moving to more complex models like deep neural networks.[1] The choice of model should be justified by the size and nature of your dataset.

  • Feature Engineering: The way you represent your molecules and reaction conditions to the model (i.e., your features) is critical.

    • Actionable Insight: Explore different molecular representations, such as fingerprints (e.g., ECFP4), descriptors, or graph-based representations.[3][12] The choice of representation directly influences what the model can learn.[12]

My Model is a "Black Box" and I Can't Interpret Its Predictions

A significant barrier to the adoption of ML in chemistry is the "black box" nature of many models, making it difficult to understand the chemical reasoning behind their predictions.[13][14][15]

Causality and Troubleshooting Steps:

  • Model Interpretability Techniques: Several methods exist to probe and understand the decisions of complex models.

    • Actionable Insight: Utilize techniques like SHAP (SHapley Additive exPlanations) to understand the contribution of each feature to a specific prediction.[13][16][17] This can help identify which molecular fragments or reaction parameters are driving the predicted outcome.

  • Choice of Interpretable Models: Some models are inherently more interpretable than others.

    • Actionable Insight: If interpretability is a primary concern, consider using models like linear regression, decision trees, or logistic regression, where the relationship between inputs and outputs is more transparent.[17]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions you might have during your experiments.

Data-Related Questions

Q1: What are the most common data quality issues in organic synthesis datasets?

A1: Common data quality issues include:

  • Inconsistent naming and formatting: Different representations for the same molecule or reagent.

  • Missing data: Incomplete recording of reaction parameters like temperature, solvent, or yield.[5]

  • Experimental noise and errors: Inaccuracies in measured yields or reaction conditions.

  • Data imbalance: A disproportionate number of examples for certain reaction types or outcomes.[5]

Q2: How should I represent my molecules and reactions for the machine learning model?

A2: The choice of representation is crucial and depends on your specific problem.[12] Common methods include:

  • Descriptor-based: Using calculated molecular properties as features.[3]

  • Fingerprint-based: Representing molecules as binary vectors indicating the presence or absence of certain substructures.

  • Graph-based: Treating molecules as graphs, where atoms are nodes and bonds are edges.[3]

  • Text-based: Using string representations like SMILES.[3]

Model-Related Questions

Q3: How do I choose the right machine learning algorithm for my reaction optimization problem?

A3: The best algorithm depends on the size and complexity of your dataset and your desired level of interpretability.[1]

  • For smaller datasets, tree-based models like Random Forest or Gradient Boosting often perform well and offer some interpretability.

  • For large, complex datasets, neural networks can capture intricate non-linear relationships but are less interpretable.[1]

Q4: What is hyperparameter tuning and why is it important?

A4: Hyperparameters are settings that control the learning process of a model, such as the learning rate in a neural network or the number of trees in a random forest.[11] Tuning these parameters is crucial for optimizing model performance. Common methods for hyperparameter optimization include Grid Search and Random Search.[11]

Q5: My dataset is small. Can I still use machine learning?

A5: Yes, it is possible to use machine learning with small datasets, but it requires careful consideration.

  • Active Learning: An iterative approach where the model suggests the most informative experiments to perform next, allowing for more efficient data collection.[14][21]

Workflow and Implementation Questions

Q6: What is a typical workflow for a machine learning-driven reaction optimization project?

A6: A typical workflow involves the following steps:

  • Problem Definition: Clearly define the optimization goal (e.g., maximize yield, improve selectivity).

  • Data Collection and Preprocessing: Gather and clean your experimental data.[3]

  • Feature Engineering: Choose appropriate representations for your molecules and reaction conditions.

  • Model Selection and Training: Select and train an appropriate machine learning model.

  • Hyperparameter Tuning: Optimize the model's hyperparameters.[11]

  • Model Evaluation: Assess the model's performance on a held-out test set.

  • Prediction and Experimental Validation: Use the trained model to predict optimal conditions and validate them experimentally.

Q7: How can I integrate high-throughput experimentation (HTE) with my machine learning workflow?

A7: HTE is a powerful tool for rapidly generating large datasets for training ML models.[22][23][24][25] The integration involves:

  • Automated Data Capture: Using software to directly capture experimental parameters and results in a machine-readable format.[22]

  • Iterative Optimization: Using the ML model to design the next round of HTE experiments, creating a closed-loop optimization cycle.

Section 3: Experimental Protocols and Visualizations

This section provides detailed protocols for key experimental workflows and visual diagrams to illustrate complex concepts.

Protocol: Data Preprocessing for Reaction Data

This protocol outlines the essential steps for cleaning and preparing your reaction data for machine learning.

Step-by-Step Methodology:

  • Data Acquisition: Collect your reaction data, ensuring all relevant parameters (reactants, products, solvents, reagents, temperature, yield, etc.) are included.

  • Standardization of Chemical Structures:

    • Convert all molecular structures to a canonical representation, such as canonical SMILES, to ensure consistency.

    • Use cheminformatics libraries like RDKit or CDK for this purpose.

  • Handling Missing Data:

    • Identify Missing Values: Systematically check for missing entries in your dataset.

    • Imputation Strategy: For numerical data (e.g., temperature, yield), consider imputing missing values with the mean, median, or a more sophisticated method. For categorical data (e.g., solvent), you might use the mode or a dedicated imputation algorithm. Alternatively, if the number of missing values is small, you can remove the corresponding rows.[6]

  • Encoding Categorical Features:

    • Convert categorical variables (e.g., solvents, reagents) into a numerical format that the ML model can understand.

    • Common techniques include one-hot encoding or label encoding.

  • Feature Scaling:

    • Scale numerical features to a common range (e.g., 0 to 1 or with a mean of 0 and standard deviation of 1) to prevent features with larger scales from dominating the model.[10]

  • Data Splitting:

    • Divide your dataset into training, validation, and test sets. A common split is 80% for training, 10% for validation, and 10% for testing.[6] This ensures that you can evaluate your model's performance on unseen data.

Visualizations
Diagram 1: Machine Learning Workflow for Reaction Optimization

ML_Workflow cluster_data Data Foundation cluster_model Modeling & Optimization cluster_application Application & Validation Data Collection Data Collection Data Preprocessing Data Preprocessing Data Collection->Data Preprocessing Raw Data Feature Engineering Feature Engineering Data Preprocessing->Feature Engineering Clean Data Model Selection Model Selection Feature Engineering->Model Selection Featured Data Model Training Model Training Model Selection->Model Training Hyperparameter Tuning Hyperparameter Tuning Model Training->Hyperparameter Tuning Initial Model Model Evaluation Model Evaluation Model Training->Model Evaluation Trained Model Hyperparameter Tuning->Model Training Optimized Hyperparameters Prediction of Optimal Conditions Prediction of Optimal Conditions Model Evaluation->Prediction of Optimal Conditions Validated Model Experimental Validation Experimental Validation Prediction of Optimal Conditions->Experimental Validation Hypotheses Experimental Validation->Data Collection New Data

Caption: A typical workflow for applying machine learning to optimize organic synthesis.

Diagram 2: Troubleshooting Poor Model Performance

Troubleshooting_Workflow Start Poor Model Performance Data_Quality Check Data Quality & Representation Start->Data_Quality Overfitting Assess for Overfitting Data_Quality->Overfitting Data OK Improve_Data Improve Data Preprocessing Data_Quality->Improve_Data Issues Found Model_Choice Re-evaluate Model Choice Overfitting->Model_Choice Not Overfitting Regularize Apply Regularization / Cross-Validation Overfitting->Regularize Overfitting Detected Feature_Engineering Refine Feature Engineering Model_Choice->Feature_Engineering Model Appropriate Simpler_Model Try a Simpler Model Model_Choice->Simpler_Model Model too Complex New_Features Explore Different Features Feature_Engineering->New_Features Features Ineffective End Improved Model Performance Feature_Engineering->End Features Optimized Improve_Data->Data_Quality Regularize->Overfitting Simpler_Model->Model_Choice New_Features->Feature_Engineering

Caption: A decision-making workflow for troubleshooting underperforming ML models.

Section 4: Quantitative Data Summary

Table 1: Comparison of Common Molecular Representations
RepresentationDescriptionProsCons
ECFP4 Fingerprints Circular fingerprints that encode molecular substructures.Fast to compute, good for similarity searching.Not easily interpretable.
Physicochemical Descriptors Calculated properties like molecular weight, logP, etc.Interpretable, grounded in chemistry.May not capture all relevant structural information.
Graph-based Represents molecules as graphs of atoms and bonds.Captures topological information, suitable for graph neural networks.Computationally more intensive.
SMILES Strings A line notation for describing the structure of chemical species.Compact, human-readable to some extent.Can have multiple valid representations for the same molecule.

References

  • Lundberg, S. M., & Lee, S. I. (2017). A Unified Approach to Interpreting Model Predictions. Advances in Neural Information Processing Systems, 30. [Link]

  • Abbas, A. (2022). Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Advances in Research and Optimization of Chemical Process Technologies, 3(1), 23-34. [Link]

  • Bai, R., Zhang, C., Li, Z., Duan, H., & Song, J. (2020). Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level. Molecules, 25(10), 2389. [Link]

  • Jiménez-Luna, J., Grisoni, F., & Schneider, G. (2021). Interpretable and Explainable Machine Learning for Materials Science and Chemistry. arXiv preprint arXiv:2111.00303. [Link]

  • Jiménez-Luna, J., Grisoni, F., & Schneider, G. (2022). Interpretable and Explainable Machine Learning for Materials Science and Chemistry. ACS Omega, 7(23), 19263–19273. [Link]

  • Li, Z., et al. (2024). AutoTemplate: enhancing chemical reaction datasets for machine learning applications in organic chemistry. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. National Genomics Data Center. [Link]

  • Wang, Z., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. ChemRxiv. [Link]

  • Green, W. H. (2021). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. Accounts of Chemical Research, 54(15), 3023-3033. [Link]

  • Neovarsity. (2024). How Machine Learning Reads Chemical Structures. Neovarsity. [Link]

  • Green, W. H. (2020). What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. The Journal of Physical Chemistry A, 124(30), 6085-6097. [Link]

  • Wang, Z., et al. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]

  • A Survey of Datasets, Preprocessing, Modeling Mechanisms, and Simulation Tools Based on AI for Material Analysis and Discovery. (2022). PubMed Central. [Link]

  • AIMLIC. (2024). Machine Learning for Chemical Reactions. AIMLIC. [Link]

  • Lovrić, M., et al. (2022). PyChemFlow: an automated pre-processing pipeline in Python for reproducible machine learning on chemical data. ChemRxiv. [Link]

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  • The good, the bad, and the ugly in chemical and biological data for machine learning. (2020). PubMed Central. [Link]

  • Coley, C. W., et al. (2019). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science, 5(7), 1147-1157. [Link]

  • Machine Learning Advancements in Organic Synthesis: A Focused Exploration of Artificial Intelligence Applications in Chemistry. (2023). ResearchGate. [Link]

  • Thakkar, A., et al. (2022). Transfer Learning for Heterocycle Retrosynthesis. Journal of Chemical Information and Modeling, 62(15), 3593-3602. [Link]

  • Machine Learning for Chemical Reactivity The Importance of Failed Experiments. (2021). ResearchGate. [Link]

  • Coley, C. W., et al. (2022). Challenging Reaction Prediction Models to Generalize to Novel Chemistry. Journal of Chemical Information and Modeling, 62(15), 3603-3615. [Link]

  • Data Preprocessing in Machine Learning: Steps & Best Practices. (2024). lakeFS. [Link]

  • Azevedo, N. (2021). Data Preprocessing Techniques in Machine Learning [6 Steps]. Scalable Path. [Link]

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  • Methods and Validation Techniques of Chemical Kinetics Models in Waste Thermal Conversion Processes. (2023). MDPI. [Link]

  • Green Group MIT. (n.d.). Computer Assisted Organic Synthesis Planning. Green Group MIT. [Link]

  • Christensen, M., et al. (2023). Rapid planning and analysis of high-throughput experiment arrays for reaction discovery. Nature Communications, 14(1), 3911. [Link]

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Troubleshooting

Challenges in the synthesis of substituted biphenyl compounds

Welcome to the technical support guide for the synthesis of substituted biphenyl compounds. As a privileged structural motif in pharmaceuticals, agrochemicals, and functional materials, the efficient construction of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of substituted biphenyl compounds. As a privileged structural motif in pharmaceuticals, agrochemicals, and functional materials, the efficient construction of the biaryl axis is a critical endeavor for synthetic chemists. This guide, structured in a question-and-answer format, addresses common challenges, provides in-depth troubleshooting advice, and offers practical protocols to navigate the complexities of biphenyl synthesis.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biphenyls due to its mild conditions and broad functional group tolerance.[1][2] However, its complexity can lead to various issues.[3] This section addresses the most common problems encountered.

Q1: My Suzuki-Miyaura reaction has a very low yield, and I'm recovering my starting aryl halide. What's the likely cause?

A1: Recovering the aryl halide strongly suggests a failure in the initial steps of the catalytic cycle. The two most probable causes are inefficient oxidative addition or catalyst deactivation.

  • Inefficient Oxidative Addition: This is the first committed step where the palladium(0) catalyst inserts into the aryl-halide bond.[2] Its rate is highly dependent on the halide (I > Br > OTf >> Cl) and the electronic nature of the aryl ring.[4][5] Electron-rich aryl halides are notoriously slower to react.[5]

    • Causality: The palladium catalyst is a nucleophile in this step. Electron-donating groups on the aryl halide increase the electron density at the carbon bearing the halide, making it less electrophilic and thus less reactive towards the Pd(0) center.

    • Troubleshooting:

      • Switch Ligand: Use more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center and promote the oxidative addition step.[4][6]

      • Increase Temperature: Higher temperatures can provide the necessary activation energy.

      • Change Halide: If possible, switch from an aryl chloride to a bromide or iodide.

  • Catalyst Deactivation: The active Pd(0) species can precipitate out of the solution as "palladium black," a common cause of failed reactions.[7]

    • Causality: This aggregation occurs when the catalyst is poorly soluble or when the ligands are not effectively stabilizing the mononuclear palladium species in solution.

    • Troubleshooting:

      • Use a more robust pre-catalyst: Pre-catalysts like XPhos Pd G4 are designed to release the active Pd(0) species slowly and controllably, minimizing aggregation.[8]

      • Ensure Proper Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help maintain catalyst stability.

Q2: My reaction is messy, with significant amounts of homocoupled byproducts (Ar-Ar and B(OH)₂-Ar'-Ar'-B(OH)₂). How can I prevent this?

A2: Homocoupling is a pervasive side reaction in Suzuki couplings, primarily affecting the boronic acid partner.[7][9]

  • Mechanism of Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate an oxidative homocoupling pathway.[9] It can also occur under certain conditions where two boronic acid-derived fragments couple on the palladium center.

  • Mechanism of Aryl Halide Homocoupling: This can occur through various pathways, sometimes involving side reactions with the base or other reaction components.

Troubleshooting Flowchart for Homocoupling

start High Homocoupling Observed q1 Is the primary byproduct from the boronic acid? start->q1 a1_yes Yes q1->a1_yes a1_no No (Aryl Halide Homocoupling) q1->a1_no sol1 Rigorous Degassing (Freeze-Pump-Thaw is best) Use high-purity reagents a1_yes->sol1 sol2 Switch to Boronic Ester (e.g., pinacol ester) They are less prone to homocoupling a1_yes->sol2 sol3 Optimize Base/Solvent Weaker base or different solvent may disfavor side reactions a1_no->sol3

Caption: Troubleshooting logic for homocoupling side reactions.

Q3: I am observing significant protodeboronation (replacement of the C-B bond with C-H). Why does this happen and how can I stop it?

A3: Protodeboronation is the hydrolysis of the carbon-boron bond, leading to the loss of your nucleophilic partner.[7] This side reaction is particularly problematic for electron-rich heteroaryl boronic acids or under harsh basic conditions.[3][10]

  • Causality: The carbon-boron bond is susceptible to cleavage by a proton source (like water), a process often catalyzed by the palladium catalyst or facilitated by the base. Electron-deficient arylboronic acids are also prone to this issue.[10]

  • Troubleshooting Strategies:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options like K₂CO₃, K₃PO₄, or CsF.[8]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[4][10] MIDA boronates, in particular, offer a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[4]

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, switching to strictly anhydrous conditions can suppress protodeboronation if it is a major issue.

Common Side Reaction Primary Cause Recommended Solution(s) Reference
Homocoupling Oxygen, catalyst-mediated boronic acid couplingRigorous degassing, use of boronic esters (pinacol, MIDA)[9][11]
Protodeboronation Hydrolysis of the C-B bond (often base-mediated)Use milder base (K₃PO₄), switch to stable boronic esters[3][4][10]
Dehalogenation Reduction of the aryl halide starting materialUse high-purity solvents/reagents, avoid alcoholic solvents[3]
Catalyst Decomposition Aggregation of Pd(0) into inactive Pd blackUse robust pre-catalysts, ensure proper ligand selection[7]
Section 2: Challenges with Sterically and Electronically Demanding Substrates
Q4: I am trying to synthesize a tetra-ortho-substituted biphenyl, but the reaction fails completely. What is the problem?

A4: The synthesis of sterically hindered biaryls, especially those with substituents at all four ortho positions, is one of the most significant challenges in this field.[12] The issue is severe steric hindrance.

  • Causality:

    • Hindered Oxidative Addition: The bulky groups on the aryl halide can sterically block the palladium catalyst from accessing the C-X bond.

    • Hindered Reductive Elimination: This is often the rate-limiting step for hindered substrates. The two bulky aryl groups on the palladium center must come into close proximity to form the new C-C bond. The steric clash between the ortho substituents creates a massive energy barrier for this final, product-forming step.[13]

  • Troubleshooting:

    • Specialized Ligands: This problem requires ligands specifically designed to handle steric bulk. Bulky, electron-rich monophosphine ligands such as the Buchwald-type ligands (e.g., RuPhos, XPhos) or the Tang group's BI-DIME ligand are often effective.[12][14] These ligands create a bulky coordination sphere that both promotes reductive elimination and stabilizes the catalyst.

    • High Temperatures: These reactions almost always require elevated temperatures (often >100 °C in solvents like toluene or dioxane) to overcome the high activation barrier of reductive elimination.[13]

    • Strong Base: A strong, non-nucleophilic base like K₃PO₄ is often required.

Q5: My coupling reaction between two electron-poor aryl partners is not working. I thought this should be easy?

A5: While electron-poor aryl halides undergo oxidative addition readily, the overall Suzuki-Miyaura coupling can be difficult when both partners are electron-deficient.[15]

  • Causality: The transmetalation step, where the organic group is transferred from boron to palladium, is often the problem. This step is facilitated when the organic group on boron is more nucleophilic (electron-rich). If the boronic acid is substituted with strong electron-withdrawing groups, it becomes a poor nucleophile, and the transmetalation step slows to a crawl.[16]

  • Troubleshooting:

    • Change Reaction Conditions: A study found that a system using N-methylpyrrolidone (NMP) as the solvent, Pd₂(dba)₃ as the catalyst, DavePhos as the ligand, and CuI as a co-catalyst was effective for coupling electron-poor partners.[15]

    • Activate the Boronic Acid: Using a strong base or fluoride ions (e.g., CsF) can form a more nucleophilic "ate" complex with the boron, which can accelerate transmetalation.[17]

    • Consider an Alternative Coupling: If the Suzuki-Miyaura reaction remains problematic, a Stille coupling (using an organostannane) or Negishi coupling (using an organozinc reagent) might be more effective, as these organometallic reagents are often more potent nucleophiles.[1]

Section 3: Atropisomerism - The Challenge of Axial Chirality
Q6: What is atropisomerism and when should I be concerned about it?

A6: Atropisomerism occurs in biphenyls when rotation around the central C-C single bond (the pivotal bond) is severely restricted by bulky substituents at the ortho positions.[18][19] If this rotational barrier is high enough, the non-planar conformations can be isolated as stable, non-interconverting stereoisomers.[19][20] If the substitution pattern lacks a plane of symmetry, these atropisomers will be enantiomers, rendering the molecule axially chiral.[21]

  • When to be concerned: You should anticipate atropisomerism whenever you are synthesizing a biphenyl with three or more large ortho substituents (e.g., -Cl, -Me, -OMe, -iPr).[18][22] The presence of two large groups on one ring and one on the other is often sufficient. This is a critical consideration in drug development, as different atropisomers can have vastly different pharmacological activities.[19]

Caption: Atropisomerism arises from restricted C-C bond rotation.

Q7: My product is a mixture of atropisomers. How can I control the stereochemistry or separate them?

A7: Controlling the stereochemistry during the synthesis is the ideal but challenging goal. More commonly, the racemic or diastereomeric mixture is separated post-synthesis.

  • Asymmetric Synthesis: This is an advanced topic involving chiral catalysts or auxiliaries to favor the formation of one atropisomer over the other. Asymmetric Suzuki-Miyaura couplings using chiral ligands (e.g., BaryPhos) have been developed for this purpose.[23]

  • Separation (Resolution):

    • Chiral Chromatography: The most direct method is separation using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[24]

    • Diastereomeric Salt Crystallization: If your biphenyl contains an acidic or basic handle (e.g., a carboxylic acid or an amine), you can react the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization.[24]

Section 4: FAQs and Experimental Protocols
Frequently Asked Questions
  • Q: Can I use Pd/C as a catalyst?

    • A: Yes, heterogeneous Pd/C can be used for Suzuki couplings. It offers the advantage of easy removal by filtration. However, it is generally less active than homogeneous catalysts and may require higher temperatures and longer reaction times. It is often less effective for challenging or sterically hindered substrates.[25]

  • Q: My boronic acid is expensive or unstable. What are my options?

    • A: Use a boronic ester, such as a pinacol or MIDA ester. They can be purified by chromatography and are often more stable to storage and reaction conditions.[10][26] Alternatively, consider a reaction where you switch the coupling partners, making the more complex fragment the aryl halide if possible.[8]

  • Q: How do I effectively degas my reaction?

    • A: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes is common but may not be sufficient for highly sensitive reactions. The "freeze-pump-thaw" method is superior: freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle three times for best results.[9]

Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol is a robust starting point for simple biphenyl syntheses.[9]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1, 5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.[9][24]

Protocol 2: Synthesis of a Sterically Hindered Tri-ortho-substituted Biphenyl

This protocol is adapted for challenging couplings and requires more specialized reagents.[14]

  • Reagent Setup: In a glovebox or under a strict inert atmosphere, add 2,6-dimethylbromobenzene (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a specialized bulky phosphine ligand (e.g., RuPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring. These reactions can be slow, requiring 12-24 hours. Monitor progress carefully.

  • Work-up and Purification: Follow the standard work-up procedure as described in Protocol 1. Purification will likely require careful column chromatography.

References
  • CUTM Courseware. (n.d.). Atropisomerism.
  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
  • BenchChem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • Wikipedia. (n.d.). Atropisomer.
  • ACS Publications. (n.d.). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • PubMed Central (PMC). (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • ResearchGate. (n.d.). Synthesis of biphenyl and terphenyl derivatives via Pd/C catalysis.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

Sources

Optimization

Stability issues of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid in solution

Welcome to the technical support resource for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This guide is designed for researchers, scientists, and drug development professionals to address common ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a key intermediate in the synthesis of various compounds, including the thrombopoietin receptor agonist, Eltrombopag. Its structure incorporates three key functional groups that dictate its chemical behavior and stability:

  • A Nitrobiphenyl Core: The nitro group (-NO₂) is strongly electron-withdrawing, which can influence the reactivity of the aromatic rings. Nitroaromatic compounds are known for their potential photosensitivity and susceptibility to reduction.[1][2][3]

  • A Methoxy Group: The methoxy group (-OCH₃) is generally electron-donating, which can impact the electronic distribution and reactivity of the phenyl ring to which it is attached.

  • A Carboxylic Acid Group: The carboxylic acid (-COOH) moiety confers acidity and makes the molecule's solubility highly dependent on pH. This group is the primary site for salt formation and can be susceptible to decarboxylation under certain energetic conditions.

The interplay of these groups can lead to stability challenges in solution. This guide will walk you through the most common issues and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Handling and Storage

Question: What are the recommended storage and handling conditions for solid 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid and its solutions?

Answer:

Proper storage is the first line of defense against degradation.

For Solid Compound: The compound should be stored in a cool, dry, and dark environment.[4] Several suppliers recommend refrigeration (2-8°C) in a tightly sealed container to protect it from moisture and light.[5][6]

For Solutions: Once in solution, the stability of the compound becomes a more immediate concern. The ideal storage conditions depend on the solvent and the intended duration of storage.

Storage ConditionRecommendationRationale
Solvent Choice Use high-purity, anhydrous solvents (e.g., DMSO, DMF).Residual water can participate in hydrolysis or alter solubility over time.
Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow down the rate of all potential degradation reactions.
Light Exposure Protect solutions from light by using amber vials or wrapping vials in foil.Nitroaromatic compounds can be susceptible to photodegradation.[7]
Atmosphere For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.This minimizes exposure to oxygen and moisture, reducing the risk of oxidative degradation or hydrolysis.
Troubleshooting Guide 1: Precipitation from Solution

Scenario: "I prepared a 10 mM stock solution in DMSO. After storing it at 4°C for a week (or after freeze-thawing), I noticed crystalline precipitate. What happened, and can I still use the solution?"

Causality Analysis: This is a common issue with carboxylic acids, which often have limited solubility in organic solvents, especially at lower temperatures. The compound is almost insoluble in water (0.06 g/L), and while soluble in DMSO at room temperature, its solubility dramatically decreases at 4°C or upon freezing.[4] The precipitate is most likely the intact parent compound that has crashed out of solution due to reduced solubility at a lower temperature.

Troubleshooting Workflow:

G start Precipitate Observed in Solution warm Warm solution gently to 37°C and vortex/sonicate. start->warm check_dissolution Does the precipitate redissolve? warm->check_dissolution use_fresh Use immediately after preparation. Avoid long-term storage at 4°C. check_dissolution->use_fresh Yes purity_check Consider Purity Check (HPLC). Precipitate may be a less soluble degradant or impurity. check_dissolution->purity_check No yes Yes no No aliquot For future use, prepare smaller aliquots and store at -20°C or -80°C. use_fresh->aliquot G Compound 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid Initial State: Colorless/Pale Yellow Light Light (UV/Visible) Compound->Light Heat Heat Compound->Heat pH Extreme pH Compound->pH Photoproducts Photodegradation Products e.g., Nitrophenol-like species (Colored, Conjugated Systems) Light->Photoproducts Primary Pathway Decarboxylation Decarboxylation Products Loss of CO₂ Heat->Decarboxylation Possible Hydrolysis Hydrolysis Products Cleavage of ether linkage pH->Hydrolysis Possible (Harsh Conditions)

Caption: Potential degradation pathways for the compound.

Preventative Measures & Actions:

  • Strict Light Protection: Always store solutions in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Avoid leaving solutions at room temperature for extended periods. Return them to -20°C or -80°C storage promptly after use.

  • Purity Verification: If a color change is observed, the integrity of the solution is compromised. It is highly recommended to perform an analytical check (e.g., HPLC-UV) to assess the remaining purity before use. A significant decrease in the main peak area and the appearance of new peaks would confirm degradation.

FAQ 2: pH and Buffer Compatibility

Question: I need to use this compound in an aqueous buffer for my assay. What pH range is advisable, and are there any buffer components I should avoid?

Answer:

The carboxylic acid group has a predicted pKa of approximately 3.95. This is a critical parameter for aqueous solutions.

  • At pH < 2: The compound will be fully protonated (-COOH form). In this state, it is likely to have very low aqueous solubility and may precipitate.

  • At pH ~ 4: The compound will be a mixture of the protonated (-COOH) and deprotonated (-COO⁻) forms. This pH is close to the pKa and should be avoided, as it can lead to inconsistent solubility and potential precipitation.

  • At pH > 6: The compound will be predominantly in its deprotonated, carboxylate form (-COO⁻). This form is generally more soluble in aqueous media.

Recommendations:

  • Optimal pH Range: For assays in aqueous buffers, maintain a pH between 6.5 and 8.0 to ensure the compound is in its more soluble carboxylate form.

  • Buffer Choice: Use common biological buffers like PBS, HEPES, or Tris.

  • Avoid Strong Nucleophiles: Avoid buffers containing strong nucleophiles (e.g., primary amines at high concentrations) if the assay requires elevated temperatures, as they could potentially react with the activated aromatic ring.

  • Solvent Introduction: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This "shock dilution" helps prevent immediate precipitation by rapidly dispersing the compound. Do not exceed a final DMSO concentration of 1-2% unless your specific assay has been validated for higher concentrations.

Experimental Protocols for Stability Assessment

If you suspect degradation or want to validate the stability of your solution under specific experimental conditions, you can use High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol: Stability Assessment by HPLC-UV

Objective: To quantify the purity of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid in a solution over time.

Methodology:

  • Sample Preparation (Time-Point Zero):

    • Prepare a fresh 1 mM stock solution of the compound in your solvent of interest (e.g., DMSO).

    • Immediately dilute this stock to a working concentration of 50 µM in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). This is your T=0 sample.

    • Filter the sample through a 0.22 µm syringe filter.

  • Incubation:

    • Store your stock solution under the conditions you wish to test (e.g., room temperature with light exposure, 37°C in the dark, etc.).

  • Time-Point Sampling:

    • At designated time points (e.g., 1, 3, 7, 14 days), take an aliquot from the stock solution and prepare a 50 µM sample in the mobile phase, as done for the T=0 sample.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the main compound peak at each time point.

    • Calculate the percentage of remaining compound relative to the T=0 sample: % Remaining = (Area_TimeX / Area_Time0) * 100

    • A significant decrease in the main peak area accompanied by the appearance of new peaks (earlier or later in the chromatogram) is definitive evidence of degradation.

This protocol provides a self-validating system to assess stability under your specific experimental conditions, embodying the principles of trustworthiness and scientific integrity.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link] [2][3]2. Williams, R. E., & Rathbone, D. A. (2003). Bacterial pathways for degradation of nitroaromatics. Biochemical Society Transactions, 31(Pt 3), 590–593. [Link] [1]3. Sunshine Pharma. (n.d.). 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Retrieved January 21, 2026, from [Link] [4]4. Legube, B., & Leitner, N. K. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 34(7), 1429-1447. [Link] 5. Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 21, 2026, from [Link] [5]6. Ge, L., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 759–764. [Link] [7]7. Veeprho. (n.d.). 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Welcome to the technical support center for handling 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This guide is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS 376591-94-5). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this crucial intermediate, often used in the synthesis of active pharmaceutical ingredients like Eltrombopag.[1][2]

The purity of this compound is paramount for successful downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Understanding the Challenge - Common Impurities

The most common route to synthesizing this biphenyl scaffold is the Suzuki-Miyaura coupling reaction.[3] While powerful, this reaction is known to generate a characteristic profile of byproducts that constitute the primary purification challenge.[4][5] Understanding these impurities is the first step to designing an effective purification strategy.

Impurity Type Structure/Description Origin Removal Strategy
Homocoupling Byproducts Symmetrical dimers of either the boronic acid or the aryl halide starting materials.Unwanted side-reaction in Suzuki coupling, often promoted by excess base or oxygen.[6]Acid-base extraction (these are neutral), Column chromatography.
Unreacted Starting Materials e.g., 3-bromobenzoic acid or 2-methoxy-3-nitrophenylboronic acid.Incomplete reaction.Acid-base extraction, Recrystallization, Column chromatography.
Deboronated Starting Material 2-methoxy-nitrobenzene (from protonolysis of the boronic acid).Hydrolysis or protonation of the C-B bond in the boronic acid starting material.[4]Acid-base extraction (neutral impurity).
Dehalogenated Starting Material Benzoic acid (from reduction of the aryl halide).Reductive side-reaction.[4]Can be separated during acid-base extraction or recrystallization.
Palladium Residues Elemental palladium (black solid) or palladium complexes.Catalyst used in the coupling reaction.Filtration (e.g., through Celite®), Charcoal treatment.

Part 2: Purification Strategy - A Decision Workflow

The purification of an acidic compound like this is a multi-step process. The following workflow provides a logical decision tree for isolating the target molecule with high purity.

purification_workflow crude Crude Reaction Mixture filtration Filtration (e.g., Celite®) - Removes Pd(0) catalyst - crude->filtration Initial Workup extraction Acid-Base Extraction - Isolates acidic product from neutral impurities - filtration->extraction acidify Acidify Aqueous Layer & Isolate Solid - Precipitates the carboxylic acid - extraction->acidify purity_check1 Purity Check (TLC, LCMS, ¹H NMR) acidify->purity_check1 recrystallization Recrystallization - Removes closely related acidic impurities - purity_check1->recrystallization Purity < 98% final_product Pure Product (>98%) purity_check1->final_product Purity > 98% purity_check2 Final Purity & Characterization recrystallization->purity_check2 column Column Chromatography - For difficult separations or high impurity loads - purity_check2->column Purity < 98% purity_check2->final_product Purity > 98% column->final_product acid_base_extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (NaHCO₃) org_phase Crude Mixture Product (R-COOH) Neutral Impurities aq_phase Product Salt (R-COO⁻Na⁺) org_phase:f1->aq_phase:f0 Deprotonation & Phase Transfer

Sources

Reference Data & Comparative Studies

Validation

Certificate of Analysis: A Comparative Guide to 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] The purity and characterization of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical data for two hypothetical batches of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, illustrating the importance of a thorough Certificate of Analysis (CoA). We will delve into the experimental methodologies and the interpretation of the results, offering insights from a Senior Application Scientist's perspective.

Chemical Identity and Physical Properties

A foundational aspect of any CoA is the confirmation of the chemical identity and a description of its physical state.

Parameter Batch A Batch B Specification
Appearance White to off-white powderWhite powderWhite to off-white powder
Molecular Formula C₁₄H₁₁NO₅C₁₄H₁₁NO₅C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol 273.24 g/mol 273.25 g/mol
CAS Number 376591-94-5376591-94-5376591-94-5
Melting Point 182.5 - 184.0 °C183.0 - 184.5 °C182.0 - 186.0 °C
Solubility Almost insoluble in water.[1] Soluble in DMSO and DMF.Almost insoluble in water.[1] Soluble in DMSO and DMF.Conforms to standard

Structural Elucidation: The Fingerprint of a Molecule

Confirming the chemical structure is paramount. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Batch A Batch B
~13.0br s1H-COOHConformsConforms
~8.2d1HAr-HConformsConforms
~7.9t1HAr-HConformsConforms
~7.7d1HAr-HConformsConforms
~7.6t1HAr-HConformsConforms
~7.5m3HAr-HConformsConforms
~3.9s3H-OCH₃ConformsConforms

The causality behind this experimental choice lies in its ability to provide detailed information about the proton environment in the molecule, confirming the presence and connectivity of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Compress the powder in a hydraulic press to form a translucent pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Vibrational Frequency (cm⁻¹) Assignment Batch A Batch B
~3000O-H stretch (carboxylic acid)ConformsConforms
~1700C=O stretch (carboxylic acid)ConformsConforms
~1530 and ~1350N-O asymmetric and symmetric stretch (nitro group)[2]ConformsConforms
~1250C-O stretch (methoxy group)ConformsConforms

This protocol is a self-validating system as the presence of these characteristic peaks confirms the key functional moieties of the target molecule.

Purity Analysis: Quantifying the Undesirables

Purity is a critical quality attribute for any pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Parameter Batch A Batch B Specification
Purity (by HPLC) 99.8%98.5%≥ 98.0%
Largest Single Impurity 0.08%0.7%≤ 0.5%
Total Impurities 0.2%1.5%≤ 2.0%

In this comparison, Batch A demonstrates higher purity with a lower level of the largest single impurity, making it a more desirable batch for subsequent synthetic steps.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, confirming the molecular weight of the compound and providing insights into its fragmentation pattern.

  • Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Data Acquisition: Acquire mass spectra over a relevant mass range (e.g., m/z 100-500).

Parameter Batch A Batch B Expected
[M-H]⁻ (m/z) 272.06272.07272.06

The detection of the deprotonated molecular ion at the expected mass-to-charge ratio provides strong evidence for the identity of the compound.

Elemental and Residue Analysis

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample, which serves as a fundamental check of purity and identity.[3][4]

  • Instrumentation: Use a CHN elemental analyzer.

  • Procedure: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[4]

Element Theoretical % Batch A % Batch B % Specification
Carbon (C) 61.5461.4961.35± 0.4%
Hydrogen (H) 4.064.084.12± 0.4%
Nitrogen (N) 5.135.115.09± 0.4%

Both batches are within the acceptable range, confirming their elemental composition.

Residual Solvents

Residual solvents are organic volatile chemicals used or produced during the synthesis of an API or intermediate.[3] Their levels must be controlled as they have no therapeutic benefit and can be harmful. Gas Chromatography (GC) with headspace analysis is the standard method for their determination.[4]

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • GC Conditions:

    • Column: A column suitable for volatile organic compounds (e.g., G43 phase).

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID).

  • Headspace Parameters: Optimize incubation temperature and time to ensure complete volatilization of the solvents.

Solvent ICH Limit (Class 2) Batch A Batch B
Toluene 890 ppm< 50 ppm250 ppm
Methanol 3000 ppm< 100 ppm800 ppm

Batch A shows significantly lower levels of residual solvents, indicating a more efficient purification process.

Visualizing the Workflow and Structure

Analytical_Workflow cluster_0 Identity & Structure cluster_1 Purity & Composition NMR NMR Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Proton & Carbon Skeleton FT-IR FT-IR Functional_Groups Functional_Groups FT-IR->Functional_Groups Functional Group ID MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight Verification HPLC HPLC Purity_Profile Purity_Profile HPLC->Purity_Profile Purity & Impurities Elemental_Analysis Elemental Analysis Elemental_Composition Elemental_Composition Elemental_Analysis->Elemental_Composition Elemental Composition Residual_Solvents Residual Solvents (GC) Solvent_Residues Solvent_Residues Residual_Solvents->Solvent_Residues Volatile Impurities Sample Sample Sample->NMR Sample->FT-IR Sample->MS Sample->HPLC Sample->Elemental_Analysis Sample->Residual_Solvents Final_Report Certificate of Analysis Structural_Confirmation->Final_Report Functional_Groups->Final_Report Molecular_Weight->Final_Report Purity_Profile->Final_Report Elemental_Composition->Final_Report Solvent_Residues->Final_Report

Caption: Analytical workflow for the comprehensive characterization of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid.

Caption: Chemical structure of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid highlighting key functional groups.

Conclusion

This comparative guide illustrates that a Certificate of Analysis is more than just a document of compliance; it is a detailed scientific report that provides confidence in the quality and identity of a chemical substance. By critically evaluating the data from various analytical techniques, researchers and drug development professionals can make informed decisions about the suitability of a particular batch of material for their work. In our comparison, Batch A, with its higher purity and lower residual solvent content, would be the superior choice for progression in a pharmaceutical development pipeline, minimizing the risk of introducing process-related impurities into the final drug product.

References

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Ordóñez-Hernández, J. L., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Validated HPLC Methods for Phenolcarboxylic Acid Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of phenolcarboxylic acids is a critical step in various analytical workflows, from quality control of pharmaceuticals to the ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of phenolcarboxylic acids is a critical step in various analytical workflows, from quality control of pharmaceuticals to the characterization of natural products. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application, offering high resolution and sensitivity. However, not all HPLC methods are created equal. The selection of an appropriate, validated method is paramount to ensure data integrity and regulatory compliance.

This guide provides an in-depth comparison of validated HPLC methods for the analysis of phenolcarboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of analytical chemistry and guided by the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[1][2][3].

The Central Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3]. A validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. For the analysis of phenolcarboxylic acids, this is crucial for everything from determining the purity of a drug substance to quantifying bioactive compounds in a complex matrix. The ICH Q2(R1) guideline outlines the key validation characteristics to be considered, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[1][3][4].

Comparative Analysis of Validated HPLC Methods

In this guide, we will compare three distinct validated HPLC methods for the simultaneous determination of a range of phenolcarboxylic acids. These methods have been selected to highlight different approaches in stationary phase chemistry and mobile phase composition, providing a comprehensive overview for method development and selection.

Method 1: The Workhorse - Reversed-Phase C18 with Acidified Water/Acetonitrile Gradient

This is a widely adopted and robust method for the separation of a variety of phenolic compounds[5][6][7]. The use of a C18 column, a non-polar stationary phase, is a cornerstone of reversed-phase chromatography[8][9].

Experimental Protocol:

  • Column: Inertsil ODS-3 (C18), 250 mm x 4.6 mm, 5 µm particle size[6][7].

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[10]

  • Gradient Program: A linear gradient from 5% B to 70% B over 40 minutes[5][6][7].

  • Flow Rate: 0.8 mL/min[6][7].

  • Detection: Diode-Array Detector (DAD) at multiple wavelengths (e.g., 254, 280, 305, 325 nm)[6][7].

  • Column Temperature: 30°C[6][7].

Rationale Behind the Choices:

The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of phenolcarboxylic acids[9]. The addition of a small amount of acid (formic or phosphoric acid) to the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper peaks and improved retention[5][11]. A gradient elution is employed to effectively separate compounds with a wide range of polarities, from the more polar (e.g., gallic acid) to the less polar (e.g., ferulic acid)[5]. The DAD detector allows for the simultaneous monitoring at multiple wavelengths, which is advantageous as different phenolcarboxylic acids have different absorption maxima, and it aids in peak purity assessment[6][7].

Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Column with Acidified Water/Methanol Gradient

For challenging separations where C18 columns may not provide adequate resolution, a phenyl-functionalized stationary phase can offer alternative selectivity.

Experimental Protocol:

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50mm[10].

  • Mobile Phase: A gradient elution using:

    • Solvent A: DI Water / 0.1% Formic Acid (v/v)

    • Solvent B: Methanol / 0.1% Formic Acid (v/v)

  • Gradient Program: A tailored gradient to optimize separation of target analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) or DAD.

  • Column Temperature: Ambient or controlled.

Rationale Behind the Choices:

The phenyl-hexyl stationary phase offers unique π-π interactions with the aromatic rings of the phenolcarboxylic acids, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column[12]. This can be particularly useful for separating isomers or structurally similar compounds. Methanol is often used as the organic modifier in the mobile phase and can provide different selectivity compared to acetonitrile. The choice between methanol and acetonitrile can significantly impact the elution order and resolution of the analytes[13].

Method 3: The Rapid UHPLC Approach - Sub-2 µm C18 Column with an Optimized Gradient

For high-throughput analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution.

Experimental Protocol:

  • Column: A sub-2 µm particle size C18 column (e.g., Ascentis® Express, BIOshell™).

  • Mobile Phase: A rapid gradient elution with acidified water and acetonitrile.

  • Gradient Program: A steep gradient over a short run time (e.g., under 10 minutes).

  • Flow Rate: Optimized for the smaller particle size and column dimensions (typically higher linear velocity).

  • Detection: DAD or MS.

  • System: A UHPLC system capable of handling the higher backpressures generated by sub-2 µm columns[9].

Rationale Behind the Choices:

The use of sub-2 µm particles in the stationary phase leads to a significant increase in chromatographic efficiency, resulting in sharper peaks and better resolution[9]. This allows for much faster separations without sacrificing performance. The shorter column lengths and higher optimal flow rates of UHPLC systems dramatically reduce analysis time and solvent consumption. This method is ideal for routine quality control or screening large numbers of samples.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the general HPLC analysis workflow and the key stages of method validation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Preparation (Extraction, Filtration) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation (Degassing, Mixing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (DAD/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A generalized workflow for the HPLC analysis of phenolcarboxylic acids.

Method_Validation_Workflow cluster_parameters Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Validation

A Comparative Pharmacological Study of Nitrobiphenyl Compounds: From Targeted Receptor Modulation to Toxicological Hazards

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The introduction of a nitro group to a biphenyl scaffold dramatically alters its physicochemical properties and, consequently, its...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The introduction of a nitro group to a biphenyl scaffold dramatically alters its physicochemical properties and, consequently, its pharmacological and toxicological profile. This guide provides a comparative analysis of key nitrobiphenyl compounds, offering insights into their diverse biological activities, underlying mechanisms, and the experimental methodologies required for their evaluation. We will explore how simple positional isomerism of the nitro group, as well as further chemical modification, can shift a compound's function from a selective pharmacological tool to a significant toxicological threat. This comparative approach is essential for researchers in pharmacology and drug development to understand the structure-activity relationships (SAR) that govern the biological effects of this chemical class.

The Dichotomy of the Nitro Group in Pharmacology

The nitroaromatic moiety is a fascinating and paradoxical functional group in medicinal chemistry. Its strong electron-withdrawing nature can significantly influence a molecule's interaction with biological targets.[1][2] However, the nitro group is also a well-known structural alert, often associated with mutagenicity and genotoxicity.[3] This dual nature stems from its metabolic activation. The bioreduction of the nitro group, often by nitroreductase enzymes, can lead to the formation of reactive intermediates.[4] These intermediates can be responsible for both the desired therapeutic effect of some drugs and the toxicity of others.[4] Understanding this bioactivation is paramount when studying nitrobiphenyl compounds.

A Tale of Three Isomers: 2-, 3-, and 4-Nitrobiphenyl

The position of the single nitro group on the biphenyl core results in three distinct isomers with markedly different toxicological profiles. While none of these simple isomers have direct therapeutic applications, their study is crucial for understanding the fundamental SAR of nitrobiphenyls.

CompoundKey Pharmacological/Toxicological CharacteristicsPrimary Uses (Historical/Research)
2-Nitrobiphenyl Suspected carcinogen; can cause coma, dyspnea, and weight loss at high doses in animal models.[5][6]Plasticizer, fungicide, wood preservative, dye intermediate.[5][7]
3-Nitrobiphenyl Demonstrates toxicity against certain microorganisms.[8]Precursor in the synthesis of dyes and pharmaceuticals.[9]
4-Nitrobiphenyl Confirmed urinary bladder carcinogen in dogs; its metabolite, 4-aminobiphenyl, is a known human carcinogen.[10][11][12] Acute exposure leads to irritation, headache, and nausea, while chronic exposure can damage the nervous system, liver, and kidneys.[11][13]Plasticizer, fungicide, wood preservative.[11][12]

The pronounced carcinogenicity of 4-nitrobiphenyl highlights the critical role of metabolism. The reduction of the nitro group at the para-position leads to the formation of 4-aminobiphenyl, a compound with well-established carcinogenic properties.[10] This metabolic pathway underscores the importance of conducting thorough toxicological assessments of any nitrobiphenyl-containing drug candidate.

From Isomeric Toxicity to Subtype-Selective Pharmacology: (R)-3-Nitrobiphenyline

In stark contrast to the simple isomers, (R)-3-Nitrobiphenyline emerges as a valuable pharmacological tool. This derivative showcases how further structural modification can harness the properties of the nitrobiphenyl scaffold for specific biological targeting.

(R)-3-Nitrobiphenyline is an α2-adrenergic agonist with notable selectivity for the α2C subtype, while acting as a weak antagonist at the α2A and α2B subtypes.[14] This selectivity has made it instrumental in research aimed at characterizing the binding and functional properties of the α2C adrenergic receptor.[14] The presence of the nitro group in this molecule is a key contributor to its specific receptor interactions.

Signaling Pathway of α2-Adrenergic Receptor Agonists

The mechanism of action for an α2-adrenergic agonist like (R)-3-Nitrobiphenyline involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Agonist (R)-3-Nitrobiphenyline Receptor α2C-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Response Cellular Response (e.g., smooth muscle contraction) cAMP->Response Mediates

Caption: Signaling pathway of an α2-adrenergic receptor agonist.

Experimental Protocols for Comparative Assessment

To objectively compare nitrobiphenyl compounds, a suite of standardized in vitro and in vivo assays is required. The choice of assays should be guided by the predicted pharmacological activity and potential toxicities.

In Vitro Pharmacological Evaluation: Receptor Binding Assay

A fundamental experiment to characterize a compound like (R)-3-Nitrobiphenyline is a competitive radioligand binding assay to determine its affinity for the target receptor subtypes.

Objective: To determine the binding affinity (Ki) of a test nitrobiphenyl compound for α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: Use a subtype-selective radiolabeled antagonist, for example, [3H]rauwolscine.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.

G Start Start Membrane_Prep Prepare Receptor- Expressing Membranes Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Assay_Setup Incubation Allow to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Toxicological Evaluation: Ames Test for Mutagenicity

Given the known mutagenic potential of some nitroaromatic compounds, the Ames test is a critical initial screen.

Objective: To assess the mutagenic potential of a nitrobiphenyl compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without the addition of a rat liver homogenate (S9 fraction) to assess for metabolites that are mutagenic.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

G Start Start Mix Mix Bacteria, Test Compound, and S9 (or buffer) in Top Agar Start->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase vs. Control Count->Analyze Result Mutagenic or Non-mutagenic Analyze->Result End End Result->End

Caption: Workflow for the Ames mutagenicity test.

Conclusion: A Framework for Rational Design

The comparative study of nitrobiphenyl compounds offers a compelling narrative on the importance of subtle structural changes in determining pharmacological and toxicological outcomes. The journey from the carcinogenic 4-nitrobiphenyl to the selective α2C-adrenergic agonist (R)-3-Nitrobiphenyline illustrates the potential for rational drug design to mitigate toxicity while enhancing therapeutic specificity. For researchers in this field, a deep understanding of the metabolic pathways of the nitro group, coupled with a rigorous and comparative experimental approach, is essential for the successful development of safe and effective therapeutics based on the nitrobiphenyl scaffold.

References

  • Crassous, P. A., Cardinaletti, C., Carrieri, A., Bruni, B., Di Vaira, M., Gentili, F., et al. (2007). Alpha2-adrenoreceptors profile modulation. 3.1 (R)-(+)-m-nitrobiphenyline, a new efficient and alpha2C-subtype selective agonist. Journal of Medicinal Chemistry, 50(16), 3964–3968. [Link]

  • PubChem. 4-Nitro-1,1'-biphenyl. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-Nitrobiphenyl. [Link]

  • Grokipedia. 4-Nitrobiphenyl. [Link]

  • Wikipedia. 4-Nitrobiphenyl. [Link]

  • Haz-Map. 2-Nitrobiphenyl. [Link]

  • PubChem. 2-Nitrobiphenyl. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Centers for Disease Control and Prevention (CDC). 4-Nitrobiphenyl. [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

  • CP Lab Safety. 2-Nitrobiphenyl, 500g, Each. [Link]

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • PubChem. 1,1'-Biphenyl, 3-nitro-. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • MDPI. Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • ResearchGate. (PDF) Synthesis and Structure of (Nitronyl Nitroxide-2-ido)(tert-butyldiphenylphosphine)gold(I) and -(Di(tert-butyl)phenylphosphine)gold(I) Derivatives; Their Comparative Study in the Cross-Coupling Reaction. [Link]

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Comparative

A Senior Scientist's Guide to Comparing the Efficacy of NADPH Oxidase Inhibitors

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of NADPH oxidase (NOX) inhibition. The targeted modulation of reactive oxygen spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of NADPH oxidase (NOX) inhibition. The targeted modulation of reactive oxygen species (ROS) production is a pivotal strategy in studying and potentially treating a myriad of pathologies, from cardiovascular diseases to neurodegeneration and cancer.[1][2][3] As the only known enzyme family solely dedicated to ROS generation, NOX enzymes represent a prime therapeutic target.[2][4][5]

This guide moves beyond simple product lists. It is structured to provide a deep, mechanistic understanding of the most prominent NOX inhibitors, supported by comparative data and actionable experimental protocols. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system, empowering you to generate robust and reliable data.

The Foundation: Understanding NADPH Oxidase Activation and Inhibition

The NOX family consists of seven isoforms (NOX1-5 and DUOX1/2), each with distinct tissue distributions and activation mechanisms.[3] A common feature is the transfer of electrons from NADPH to molecular oxygen, producing either superoxide (O₂•−) or hydrogen peroxide (H₂O₂).[1][6] Dysregulation of this process is a key contributor to oxidative stress-related diseases.[2][5]

Inhibitors can be broadly categorized based on their mechanism and specificity. The choice of inhibitor is therefore a critical experimental decision, dictating the validity and interpretation of your results. A pan-NOX inhibitor might be suitable for initial exploratory studies to determine if any NOX activity is involved, while an isoform-selective inhibitor is essential for validating the role of a specific NOX enzyme.

A classic example is the activation of NOX2, the phagocytic oxidase. In its resting state, the catalytic subunit gp91phox (NOX2) is dormant in the membrane. Upon stimulation, cytosolic regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac translocate to the membrane, assembling the active enzyme complex.[7] This multi-step process offers several points for therapeutic intervention, from blocking subunit assembly to directly inhibiting the enzyme's catalytic core.

cluster_cytosol Cytosol (Resting State) cluster_membrane Cell Membrane p47 p47phox NOX2_inactive NOX2/p22phox p47->NOX2_inactive Translocation & Assembly Apocynin Apocynin (Prevents Translocation) p67 p66phox p67->NOX2_inactive Translocation & Assembly p40 p40phox p40->NOX2_inactive Translocation & Assembly RacGDP Rac-GDP RacGTP Rac-GTP RacGDP->RacGTP NOX2_active Active NOX2 Complex NOX2_inactive->NOX2_active Superoxide O₂•− NOX2_active->Superoxide e⁻ transfer Stimulus Stimulus (e.g., Phorbol Ester) Stimulus->RacGDP Activates RacGTP->NOX2_inactive Translocation & Assembly O2 O₂ O2->NOX2_active

Caption: Simplified NOX2 activation pathway and a key point of inhibition.

Comparative Analysis of Key NOX Inhibitors

The evolution of NOX inhibitors has moved from non-specific compounds with significant off-target effects to more refined, isoform-selective molecules.[4] However, even modern inhibitors are not perfectly selective, making a panel-based approach and careful dose-response studies crucial for target validation.[8][9]

2.1. Pan-NOX Inhibitors: The Broad Swords

These inhibitors target multiple NOX isoforms, often by acting on conserved structural features like the flavin center.

  • Diphenyleneiodonium (DPI): One of the first and most potent NOX inhibitors.[10]

    • Mechanism of Action: DPI is a general and potent inhibitor of flavoenzymes.[1] It irreversibly blocks the electron transfer from NADPH to the FAD cofactor within the enzyme's active site, shutting down ROS production.[1][4]

    • Specificity: Highly non-selective. It inhibits all NOX isoforms as well as other flavoproteins like eNOS, xanthine oxidase, and mitochondrial respiratory chain components.[4] This lack of specificity is its major drawback for clinical or highly targeted research applications.[5]

    • Experimental Insight: DPI is best used as a tool to ask a preliminary question: "Is a flavoenzyme involved in this process?" A positive result necessitates follow-up with more specific inhibitors. Due to its toxicity, its use is largely limited to in vitro or experimental models.[11]

  • Apocynin (Acetovanillone): A widely used and debated inhibitor.

    • Mechanism of Action: The proposed mechanism involves the inhibition of the assembly of the active NOX complex, specifically by preventing the translocation of cytosolic subunits like p47phox to the membrane.[1][12] Critically, apocynin is a prodrug that requires oxidation by peroxidases (like myeloperoxidase) to form its active dimeric and trimeric forms.[2][13]

    • Specificity: Its reliability as a specific NOX inhibitor is questionable.[2] It exhibits direct antioxidant and ROS-scavenging properties and has numerous off-target effects.[4] In some non-phagocytic cells, it can even be pro-oxidant.[14]

    • Experimental Insight: The requirement for peroxidase activity means its efficacy is highly cell-type dependent. While it has shown anti-inflammatory effects in vivo, likely due to a combination of NOX inhibition and other actions, its use as a specific NOX inhibitor in cell culture requires careful validation.[11][13]

  • VAS2870: A synthetic small molecule developed as a more specific pan-NOX inhibitor.

    • Mechanism of Action: Believed to prevent the formation of the active enzyme complex.[4] Unlike some inhibitors, it does not appear to interfere with the translocation of p47phox.[4]

    • Specificity: While it inhibits NOX1, NOX2, NOX4, and NOX5, it is considered a pan-NOX inhibitor with no significant isoform selectivity.[5][15] A key concern is a reported off-target effect involving the thioalkylation of cysteine residues in proteins like the ryanodine receptor (RyR1), which could confound results in studies of calcium signaling.[4][5]

    • Experimental Insight: VAS2870 is an improvement over DPI and apocynin for pan-NOX inhibition but must be used with caution.[16] Researchers should consider potential off-target effects on thiol-containing proteins. Its poor solubility can also limit in vivo applications.[4]

2.2. Isoform-Selective Inhibitors: The Scalpels

The development of isoform-selective inhibitors has been a major goal, enabling the pharmacological validation of specific NOX family members in disease.

  • GKT137831 (Setanaxib): The most clinically advanced NOX inhibitor.

    • Mechanism of Action: A direct, competitive inhibitor of the NOX1 and NOX4 isoforms.[5][17]

    • Specificity: Shows clear preference for NOX1 and NOX4 over other isoforms.[5][18] It is orally bioavailable and has been tested in clinical trials for conditions like diabetic nephropathy and idiopathic pulmonary fibrosis (IPF), demonstrating good tolerability.[18][19]

    • Experimental Insight: GKT137831 is currently one of the best-characterized and most reliable tools for studying the roles of NOX1 and NOX4.[4] Its progression into clinical trials provides a strong foundation for its use in translational research.[4][18] It has been shown to attenuate hypoxia-induced proliferation in pulmonary vascular cells and reduce cardiotoxicity in animal models.[17][20]

  • ML171: A selective inhibitor of NOX1.

    • Mechanism of Action: Thought to interact directly with the NOX1 catalytic subunit.[5]

    • Specificity: Exhibits an IC50 for NOX1 in the submicromolar range, with approximately 20-fold higher IC50 values for NOX2, NOX3, and NOX4.[5]

    • Experimental Insight: ML171 is a valuable tool for specifically dissecting the role of NOX1 in cellular processes, such as in colon cancer where it was shown to block invadopodia formation.[5] Its selectivity makes it a strong candidate for validating NOX1 as a target.

Quantitative Data Summary

The following table summarizes the key characteristics and reported potency of these inhibitors. Note that IC50 values can vary significantly depending on the assay system (cell-free, cell-based) and experimental conditions.

InhibitorClassPrimary Target(s)Mechanism of ActionApprox. IC50 ValuesKey Off-Target Effects & Limitations
DPI Pan-NOXAll NOX IsoformsIrreversible Flavoprotein Inhibitor0.1-1 µM for NOX1/2/4/5[10][21]Inhibits eNOS, xanthine oxidase, mitochondrial enzymes; toxic.[4]
Apocynin Pan-NOXNOX2 (assembly)Prevents p47phox/p67phox translocation>10 µM (highly variable)Requires peroxidase activation; direct antioxidant; many off-targets.[2][4]
VAS2870 Pan-NOXNOX1, 2, 4, 5Prevents active complex formation~10 µM for NOX1/2/4[4]Thiol alkylation (e.g., RyR1); poor solubility.[4][5]
GKT137831 Isoform-SelectiveNOX1, NOX4Direct competitive inhibitorKi: ~100-200 nM (NOX1/4)Well-tolerated; best-in-class for NOX1/4 research.[4][18]
ML171 Isoform-SelectiveNOX1Interacts with NOX1 catalytic subunit~0.1-0.3 µM (NOX1)~20-fold selectivity over NOX2/3/4.[5]
Experimental Protocols: Validating Inhibitor Efficacy

Trustworthy data is built on robust, well-controlled experiments. Below are detailed protocols for common assays used to measure NOX activity, which are essential for determining the efficacy of your chosen inhibitor.

4.1. General Experimental Workflow for Inhibitor Screening

A logical workflow ensures that results are clear and interpretable. This involves treating cells with the inhibitor before stimulating ROS production and measuring the output, with appropriate controls at each stage.

start Seed Cells in Microplate pretreat Pre-treat with Inhibitor (or Vehicle Control) for defined time start->pretreat stimulate Add NOX Activator (e.g., PMA, Ang II) pretreat->stimulate add_probe Add Detection Probe (e.g., Amplex Red, Lucigenin) stimulate->add_probe incubate Incubate at 37°C add_probe->incubate measure Measure Signal (Fluorescence/Luminescence) kinetically or at endpoint incubate->measure analyze Analyze Data: - Subtract background - Normalize to vehicle - Calculate IC50 measure->analyze end Conclusion on Inhibitor Efficacy analyze->end

Caption: A standard workflow for assessing NOX inhibitor efficacy in a cell-based assay.

4.2. Protocol: Amplex Red Assay for Hydrogen Peroxide (H₂O₂) Detection

This is a highly sensitive and stable assay for measuring H₂O₂ release from cells, particularly useful for studying NOX4, which primarily produces H₂O₂.

  • Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ generated.

  • Causality Behind Choices:

    • HRP is essential: It catalyzes the reaction. Without it, Amplex Red will not react with H₂O₂.

    • Phenol Red-free media is critical: Phenol red can interfere with the fluorescence measurement and has a weak H₂O₂-scavenging effect.

    • Including superoxide dismutase (SOD): This is a key control. If your target NOX produces superoxide (like NOX1/2), adding SOD will convert it to H₂O₂, increasing the signal and confirming the initial ROS species.

  • Step-by-Step Methodology:

    • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Assay Buffer Preparation: Prepare a master mix in Krebs-Ringer-HEPES (KRH) buffer or phenol red-free medium containing Amplex Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL).

    • Inhibitor Pre-incubation: Remove culture medium and wash cells once with warm KRH buffer. Add your NOX inhibitor at various concentrations (or vehicle control) diluted in KRH buffer and pre-incubate for 30-60 minutes at 37°C.

    • Initiate Reaction: To each well, add the Amplex Red/HRP master mix. Then, add the NOX-activating stimulus (e.g., PMA for NOX2, Angiotensin II for NOX1/4).

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence kinetically for 1-2 hours (Excitation: ~540 nm, Emission: ~590 nm).

    • Data Analysis: Calculate the rate of H₂O₂ production (slope of the kinetic curve). Normalize the rates of inhibitor-treated wells to the vehicle-treated control. Plot the normalized rate against inhibitor concentration to determine the IC50.

4.3. Protocol: Lucigenin-Enhanced Chemiluminescence for Superoxide (O₂•−) Detection

This assay is commonly used for detecting superoxide, especially from NOX1 and NOX2.

  • Principle: Lucigenin (bis-N-methylacridinium nitrate) is reduced by superoxide to form a cation radical, which then reacts with another superoxide molecule to produce an unstable dioxetane. The breakdown of this intermediate emits light, which can be quantified by a luminometer.

  • Causality Behind Choices:

    • Low Lucigenin Concentration (5-10 µM): This is a critical point of experimental integrity. At high concentrations (>100 µM), lucigenin can undergo redox cycling, artificially generating superoxide itself and creating a significant artifact. Using a low concentration minimizes this risk.

    • Control with SOD: The specificity of the signal for superoxide must be confirmed. Pre-incubating a control well with SOD (which scavenges superoxide) should ablate the chemiluminescent signal. If it doesn't, the signal is likely an artifact.

  • Step-by-Step Methodology:

    • Cell Preparation: Prepare cells in suspension or adhered in a 96-well white, opaque plate.

    • Inhibitor Pre-incubation: As with the Amplex Red assay, pre-treat cells with the inhibitor or vehicle control for 30-60 minutes.

    • Reaction Setup: In a luminometer-compatible tube or well, add the cell suspension, the NOX stimulus, and finally lucigenin (final concentration 5 µM).

    • Measurement: Immediately place the plate or tube into a luminometer and measure light emission kinetically over 30-90 minutes.

    • Data Analysis: Integrate the total light units over the measurement period. Normalize the signal from inhibitor-treated cells to the vehicle control to determine efficacy.

Conclusion and Future Directions

The field of NOX inhibition has made significant strides, moving from non-specific tools to clinically tested, isoform-selective compounds.[4][5] For researchers, the key to success lies in understanding the strengths and weaknesses of each inhibitor and employing rigorous, well-controlled experimental designs to validate their findings.

The historical inhibitors, DPI and apocynin, still have a place for initial screening but their data must be interpreted with extreme caution due to profound off-target effects.[4] Newer pan-NOX inhibitors like VAS2870 offer an alternative, though not without their own caveats.[5] The future lies in the continued development and use of isoform-selective inhibitors like GKT137831 and ML171, which allow for more precise pharmacological dissection of NOX-dependent signaling pathways.[8][18] A panel-based approach, using several inhibitors with different mechanisms and isoform preferences, remains the gold standard for validating the role of a specific NOX isoform in any given biological process.

References
  • Altenhöfer, S., et al. (2015). The NADPH Oxidase Inhibitor VAS2870 is a Pan-NOX Inhibitor with No Relevant Specificity for any NOX Isoform. Antioxidants & Redox Signaling. [Link]

  • Bouida, A., et al. (2023). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences. [Link]

  • Brandes, R. P., et al. (2014). The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & Redox Signaling. [Link]

  • Castedo, J., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rezende, F., et al. (2018). Isoform-specific NADPH oxidase inhibition for pharmacological target validation. bioRxiv. [Link]

  • Rezende, F., et al. (2019). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Scientific Reports. [Link]

  • Castedo, J., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. ACS Publications. [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling. [Link]

  • Gray, S. P., et al. (2022). Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. MDPI. [Link]

  • Brandes, R. P., et al. (2014). The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & Redox Signaling. [Link]

  • Torres-Sánchez, S., et al. (2023). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. MDPI. [Link]

  • Magnani, F., et al. (2017). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. MDPI. [Link]

  • Kleikers, P. W. M., et al. (2014). VAS2870 is a pan-NADPH oxidase inhibitor. PMC - NIH. [Link]

  • de Deken, X., et al. (2014). Diphenyleneiodonium, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter. Biochimie. [Link]

  • Oliveira, A. M., et al. (2016). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. PMC - NIH. [Link]

  • Nazarewicz, R. R., et al. (2013). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Antioxidants & Redox Signaling. [Link]

  • Aoyama, T., et al. (2012). Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent. Journal of Hepatology. [Link]

  • Sagi, I., et al. (2015). Measurement of NADPH Oxidase Activity in Plants. Bio-protocol. [Link]

  • Touyz, R. M. (2008). Apocynin, NADPH Oxidase, and Vascular Cells. Hypertension. [Link]

  • ResearchGate. (2025). VAS2870 is a pan-NADPH oxidase inhibitor. [Link]

  • Zhang, Y., et al. (2022). Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway. Frontiers in Cardiovascular Medicine. [Link]

  • Chen, X., et al. (2018). Novel NADPH oxidase inhibitor VAS2870 suppresses TGF‑β‑dependent epithelial‑to‑mesenchymal transition in retinal pigment epithelial cells. Molecular Medicine Reports. [Link]

  • Al-Hulu, S. M., et al. (2022). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Inflammopharmacology. [Link]

  • Choi, H. S., et al. (2016). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. Korean Journal of Physiology & Pharmacology. [Link]

  • Penna, C., et al. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. MDPI. [Link]

  • Green, D. E., et al. (2012). The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • ResearchGate. (2015). What is the best method for measruing NADPH oxidase activity of membane fractions from skeletal muscle?. [Link]

  • Elabscience. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit. [Link]

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Validation

The Pivotal Role of the Biphenyl Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern drug discovery, the biphenyl carboxylic acid moiety has emerged as a privileged scaffold, forming the structural core of numerous therapeutic agents across a wide range of disease areas.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl carboxylic acid moiety has emerged as a privileged scaffold, forming the structural core of numerous therapeutic agents across a wide range of disease areas.[1][2][3] Its inherent properties, including metabolic stability, conformational flexibility, and the ability to engage in various intermolecular interactions, make it a versatile template for the design of potent and selective modulators of biological targets.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of biphenyl carboxylic acid derivatives, drawing upon experimental data to elucidate the key structural features governing their efficacy as urate transporter 1 (URAT1) inhibitors, anticancer agents, and anti-inflammatory drugs.

I. The Biphenyl Carboxylic Acid Motif: A Foundation for Diverse Bioactivity

The biphenyl scaffold consists of two phenyl rings connected by a single bond, allowing for torsional rotation. This conformational flexibility, combined with the ionizable carboxylic acid group, enables these molecules to adopt specific orientations within protein binding pockets, forming crucial hydrogen bonds and hydrophobic interactions.[4][6] The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2][7]

II. Comparative Analysis of Structure-Activity Relationships

This section delves into the specific SAR of biphenyl carboxylic acid derivatives in three key therapeutic areas, supported by experimental data from peer-reviewed studies.

A. Inhibition of Urate Transporter 1 (URAT1) for Gout and Hyperuricemia

URAT1 is a crucial transporter in the kidneys responsible for the reabsorption of uric acid.[8] Its inhibition is a validated strategy for the treatment of hyperuricemia and gout.[9] A recent study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors provides a clear illustration of the SAR for this target.[8]

Key SAR Insights for URAT1 Inhibition:

  • Position of the Carboxylic Acid: The carboxylic acid group is essential for activity, likely interacting with key residues in the URAT1 binding site. Derivatives where the carboxyl group is extended or amidated show a dramatic loss of activity.[8]

  • Substituents on the Biphenyl Rings: The nature and position of substituents on the biphenyl rings significantly impact inhibitory potency.

    • Hydrophobic Moieties: The introduction of various aromatic moieties as a hydrophobic part of the molecule is a common strategy.[8]

    • Regioisomers: Ortho-substituted biphenyl carboxylic acids are generally preferred for potent URAT1 inhibition.[8]

  • Bioisosteric Replacement: Replacing the amide bond in some derivatives with a 1,2,4-oxadiazole ring has been shown to be a successful bioisosteric strategy, leading to potent compounds.[8]

Comparative Data for URAT1 Inhibitors:

Compound IDModificationsIC50 (µM)[8]
A1 Biphenyl carboxylic acid with an amide linker0.93
B21 Biphenyl carboxylic acid with a 1,2,4-oxadiazole linker0.17
B26 Carboxylic acid extended with β-alanine> 100
B27 Amidation of the carboxylic acid10.9

dot

SAR_URAT1 cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Biphenyl Biphenyl Carboxylic Acid Carboxylic Acid Biphenyl->Carboxylic Acid Essential for Activity URAT1 Inhibition URAT1 Inhibition Carboxylic Acid->URAT1 Inhibition Critical for Binding Substituents Substituents Substituents->URAT1 Inhibition Position & Nature Modulate Potency Linker Linker Linker->URAT1 Inhibition Bioisosteric Replacement Enhances Activity

Caption: Key structural elements influencing URAT1 inhibition.

B. Anticancer Activity: Targeting Cancer Cell Proliferation

Biphenyl carboxylic acid derivatives have also demonstrated promising anticancer activity.[1][3][10] A study exploring a library of these compounds against breast cancer cell lines (MCF-7 and MDA-MB-231) reveals important SAR insights.[1]

Key SAR Insights for Anticancer Activity:

  • Unsubstituted Phenyl Rings: In some cases, the absence of substituents on the phenyl rings is favorable for activity, potentially allowing for better accommodation within the target's binding cavity.[10]

  • Specific Substitutions: The introduction of a benzyloxy group at a specific position can significantly enhance anticancer potency.[1]

  • Detrimental Substitutions: Other substituents, such as chloro, cyano, methoxy, trifluoromethyl, and methyl groups, have been shown to decrease or abolish anticancer activity in certain series.[10] A bromo-substituted compound in one study showed no activity.[10]

Comparative Data for Anticancer Activity against Breast Cancer Cell Lines:

Compound IDSubstituent on Biphenyl RingIC50 (µM) vs. MCF-7[1]IC50 (µM) vs. MDA-MB-231[1]
3a None10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard) -9.87 ± 0.589.24 ± 0.64

dot

SAR_Anticancer cluster_substituents Substituent Effects Biphenyl Carboxylic Acid Core Biphenyl Carboxylic Acid Core Unsubstituted Unsubstituted Biphenyl Carboxylic Acid Core->Unsubstituted Good Activity Benzyloxy Benzyloxy Biphenyl Carboxylic Acid Core->Benzyloxy Enhanced Potency Other Groups (Cl, CN, OMe, CF3, Me, Br) Other Groups (Cl, CN, OMe, CF3, Me, Br) Biphenyl Carboxylic Acid Core->Other Groups (Cl, CN, OMe, CF3, Me, Br) Reduced/No Activity Anticancer Activity Anticancer Activity Unsubstituted->Anticancer Activity Benzyloxy->Anticancer Activity Other Groups (Cl, CN, OMe, CF3, Me, Br)->Anticancer Activity

Caption: Influence of substituents on anticancer activity.

C. Anti-inflammatory Activity: Modulating Inflammatory Pathways

The biphenyl scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[6][11][12] The market-available drugs diflunisal and flurbiprofen are prime examples.[9]

Key SAR Insights for Anti-inflammatory Activity:

  • Carboxylic Acid as an Acidity Center: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), acting as an important acidic center.[11] However, it has also been associated with gastrointestinal side effects.[11]

  • Third Aromatic Center: The addition of a third aromatic ring has been a strategy in the development of COX-2 selective inhibitors.[11]

  • Carboxamide Linkage: Replacing the carboxylic acid with a carboxamide linkage has been explored to develop nonacidic anti-inflammatory agents with potentially improved side-effect profiles.[9]

Quantitative SAR studies on biphenyl carboxamide analogs have shown that specific topological descriptors can be correlated with anti-inflammatory activity, aiding in the design of more potent compounds.[11] For instance, in a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, compounds with -SO2NH2, -F, and -Cl substituents exhibited significant anti-inflammatory activity.[13]

III. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of biphenyl carboxylic acid derivatives and their subsequent biological evaluation.

A. Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls due to its mild reaction conditions and high tolerance of functional groups.[5][8][14]

Experimental Protocol:

  • Reaction Setup: To a solution of a substituted bromobenzoic acid (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane:H2O, 4:1) in a round-bottom flask, add the corresponding substituted arylboronic acid (1.0 eq) and a base (e.g., K2CO3, 2.0 eq).[1][10]

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mol%).[1]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 16 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[10]

  • Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl carboxylic acid derivative.[10]

dot

Suzuki_Miyaura_Workflow A Reactants (Bromobenzoic Acid, Arylboronic Acid, Base) C Reaction (e.g., 80°C, 16h) A->C B Solvent & Catalyst (e.g., Dioxane/Water, Pd(PPh3)4) B->C D Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F Final Product (Biphenyl Carboxylic Acid Derivative) E->F

Caption: General workflow for Suzuki-Miyaura coupling.

B. In Vitro URAT1 Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against the URAT1 transporter.[15]

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[15]

  • Cell Plating: Seed the hURAT1-HEK293 cells in 24-well plates and allow them to form a confluent monolayer.[15]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for 10-15 minutes at 37°C.[15]

  • Uric Acid Uptake: Initiate the uptake reaction by adding a solution containing [¹⁴C]-labeled uric acid to each well and incubate for a defined period (e.g., 30 minutes).[15]

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.[15]

  • Quantification: Measure the amount of [¹⁴C]-uric acid in the cell lysate using a liquid scintillation counter.[15]

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.[15]

C. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives and a standard drug (e.g., Tamoxifen) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

IV. Conclusion

The biphenyl carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The comparative analysis of its derivatives demonstrates that subtle modifications to the substitution pattern and the nature of linking moieties can profoundly influence their biological activity against a diverse range of targets, including URAT1, cancer cell lines, and inflammatory mediators. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel biphenyl carboxylic acid derivatives, empowering researchers to further explore the therapeutic potential of this important chemical class. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

V. References

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(148). [Link]

  • Blumberg, B. S. Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]

  • Datar, P. A., & Kadam, V. J. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

  • Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Farr, R. M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(5), 558-561. [Link]

  • Shah, V. R., et al. (2010). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 60(10), 618-623. [Link]

  • Kitdumrongthum, S., et al. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Applied Catalysis A: General, 627, 118391. [Link]

  • Shah, V., et al. (2015). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

  • Shihab, I. K., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30. [Link]

  • Murugulla, A. C., et al. (2018). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. [Link]

  • Li, S., et al. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 27(15), 4977. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

  • Chen, Y., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 23(23), 15264. [Link]

  • ResearchGate. (2023). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... [Link]

  • Turkson, J., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. [Link]

  • Yulizar, Y., et al. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Jurnal Penelitian Pendidikan IPA, 9(9), 7488-7496. [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 107. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Results for 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

In the landscape of pharmaceutical development and chemical research, the robust characterization of novel chemical entities is paramount. The molecule 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a potential intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the robust characterization of novel chemical entities is paramount. The molecule 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a potential intermediate in the synthesis of pharmacologically active compounds, requires rigorous analytical scrutiny to ensure its identity, purity, and quality.[1] This guide provides an in-depth comparative analysis of various analytical techniques for the characterization and quantification of this compound. We will delve into the principles, experimental protocols, and expected outcomes of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The central thesis of this guide is the critical importance of cross-validating results from orthogonal analytical methods to build a comprehensive and reliable data package, a cornerstone of scientific integrity and regulatory compliance.

The Imperative of Orthogonal Analysis

Cross-validation in analytical chemistry is the process of critically assessing and comparing data sets generated by two or more different methods.[2] This approach is fundamental to establishing the trustworthiness of analytical results. When different analytical techniques, relying on distinct physicochemical principles, yield concordant results, the confidence in the data is significantly enhanced. This is particularly crucial in the pharmaceutical industry, where patient safety and drug efficacy are non-negotiable.[3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, emphasizing parameters such as accuracy, precision, specificity, linearity, and range.[4][5][6][7][8] This guide will demonstrate how a multi-faceted analytical approach aligns with these principles, creating a self-validating system for the analysis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
CAS Number376591-94-5[9][10]
Molecular FormulaC14H11NO5[11]
Molecular Weight273.24 g/mol [10]
AppearanceWhite Powder[1]
Boiling Point (Predicted)467.2 °C at 760 mmHg[1]
Density (Predicted)1.345 g/cm³[1]
SolubilityAlmost insoluble in water[1]

The presence of a carboxylic acid group, a nitro group, and aromatic rings suggests that the compound will be amenable to a variety of analytical techniques. The aromatic nature provides a chromophore for UV detection, while the functional groups offer distinct signals in IR and NMR spectroscopy. The compound's polarity and molecular weight are suitable for both HPLC and, with appropriate derivatization, GC analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the analysis of non-volatile and thermally labile compounds, making it an ideal starting point for the analysis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating this moderately polar compound.[12]

    • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 70% A and 30% B, ramping to 20% A and 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[13] A PDA detector would allow for the acquisition of the full UV spectrum to confirm peak purity.

  • Sample Preparation: Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

Expected Performance and Data
ParameterExpected Value
Retention Time~12.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%

This method is expected to provide excellent linearity, accuracy, and precision for the quantification of the main component. However, its selectivity may be limited if impurities with similar chromophores and retention times are present.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, LC-MS/MS is the gold standard, particularly for impurity profiling and trace-level quantification.[3][14][15][16][17]

Experimental Protocol
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method to facilitate method transfer and comparison. The use of a volatile buffer like formic acid is crucial for MS compatibility.[14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred due to the acidic nature of the carboxylic acid group.

    • Precursor Ion (MS1): The deprotonated molecule [M-H]⁻ at m/z 272.2.

    • Product Ions (MS2): Fragmentation of the precursor ion would be induced to generate characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation: Similar to the HPLC-UV method, but with the potential for much lower concentration levels for the calibration standards.

Expected Performance and Data
ParameterExpected Value
Retention Time~12.5 min
Precursor Ion (m/z)272.2
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
SelectivityHigh

LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of the analyte even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for carboxylic acids due to their low volatility and thermal lability, GC-MS can be a valuable orthogonal technique, especially after derivatization.[18][19][20][21]

Experimental Protocol
  • Derivatization: The carboxylic acid group must be derivatized to increase volatility. A common approach is methylation using diazomethane or silylation with a reagent like BSTFA.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 150 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

Expected Performance and Data
ParameterExpected Value
Retention Time (derivatized)~15 min
Molecular Ion (methyl ester) (m/z)287.2
Key Fragments (m/z)Dependent on fragmentation pattern
SelectivityHigh

GC-MS provides an excellent orthogonal separation mechanism to LC. The fragmentation patterns observed in EI-MS can provide valuable structural information.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Expected Performance and Data
Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)[22][23][24]
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylic acid)1760-1690[22][23][25]
N-O stretch (nitro group)1550-1475 (asymmetric) and 1360-1290 (symmetric)[23]
C-O stretch (carboxylic acid/ether)1320-1210[22]

FT-IR provides a characteristic fingerprint of the molecule, confirming the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[26][27]

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

Expected Performance and Data (Predicted)
  • ¹H NMR: A complex spectrum with signals in the aromatic region (7-8.5 ppm), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Signals for the carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~55-60 ppm).[25][28]

NMR provides unambiguous structural confirmation and can be used to identify and quantify impurities with high precision.

Cross-Validation Workflow and Comparative Analysis

The following diagram illustrates the cross-validation workflow:

CrossValidationWorkflow cluster_primary Primary Quantitative & Identity cluster_orthogonal Orthogonal Confirmation cluster_structural Structural Elucidation Analyte 2'-Methoxy-3'-nitrobiphenyl- 3-carboxylic acid HPLC_UV HPLC-UV Analyte->HPLC_UV Quantification Purity LC_MSMS LC-MS/MS Analyte->LC_MSMS High Sensitivity Quantification Impurity Profiling GC_MS GC-MS (after derivatization) Analyte->GC_MS Orthogonal Separation FTIR FT-IR Analyte->FTIR Functional Group ID NMR NMR Analyte->NMR Definitive Structure HPLC_UV->LC_MSMS Compare Retention Time Quantification LC_MSMS->GC_MS Compare Identity NMR->FTIR Confirm Functional Groups

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid Against Clinically Relevant URAT1 Inhibitors

Abstract The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical regulator of serum uric acid (sUA) levels and a primary target for the treatment of hyperuricemia and gout.[1][2] Inhibition of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical regulator of serum uric acid (sUA) levels and a primary target for the treatment of hyperuricemia and gout.[1][2] Inhibition of URAT1 promotes renal excretion of uric acid, offering an effective therapeutic strategy.[3][4] While several URAT1 inhibitors are clinically established, the search for novel, more potent, and safer agents is ongoing. This guide introduces a systematic approach to benchmarking 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, a compound possessing a biphenyl carboxylic acid scaffold known in other potent URAT1 inhibitors, against established benchmarks: Probenecid, Lesinurad, and Verinurad.[5][6] We provide detailed experimental protocols for determining inhibitory potency and in vitro cytotoxicity, present a framework for data analysis, and discuss the scientific rationale behind key methodological choices, offering a comprehensive guide for researchers in the field of gout and hyperuricemia drug discovery.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated serum uric acid levels, is the primary metabolic precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[7][8] Uric acid homeostasis is maintained by a delicate balance between production, primarily via xanthine oxidase, and elimination. The kidneys are responsible for approximately 70% of urate excretion.[8]

Within the kidney, the URAT1 protein, located on the apical membrane of proximal tubule cells, is the principal transporter responsible for reabsorbing roughly 90% of the urate filtered by the glomeruli back into the bloodstream.[1][9][10] URAT1 functions as an anion exchanger, mediating the uptake of urate from the urinary lumen in exchange for intracellular organic anions like lactate.[7] Given its pivotal role, targeted inhibition of URAT1 is a highly effective strategy for increasing uric acid excretion (uricosuria) and lowering systemic sUA levels.[3][11]

Below is a diagram illustrating the mechanism of urate reabsorption in the renal proximal tubule and the site of action for URAT1 inhibitors.

cluster_0 Renal Proximal Tubule cluster_1 Tubular Lumen (Urine) cluster_2 Epithelial Cell cluster_3 Bloodstream Lumen Urate URAT1 URAT1 (SLC22A12) Lumen->URAT1 Reabsorption Urate_Cell Urate URAT1->Urate_Cell URATv1 URATv1 (GLUT9) Blood Urate URATv1->Blood Efflux Urate_Cell->URATv1 Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Inhibitor URAT1 Inhibitors (e.g., Compound 'X', Lesinurad, Probenecid) Inhibitor->URAT1 Inhibition

Caption: Renal Urate Transport and URAT1 Inhibition.

The Inhibitors: A Comparative Overview

This guide focuses on benchmarking a test compound against three established URAT1 inhibitors with varying potencies and histories.

  • Test Compound: 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid This molecule, hereafter referred to as Compound 'X' , is a biphenyl carboxylic acid derivative. While its direct activity on URAT1 is not yet characterized in public literature, its core scaffold is present in other known URAT1 inhibitors.[5][6] It is commercially available as a chemical reagent, sometimes used as an intermediate in the synthesis of other pharmacologically active agents.[12] Its evaluation is based on the chemical hypothesis that this structural motif may confer affinity for the URAT1 transporter.

  • Benchmark 1: Probenecid One of the earliest uricosuric agents, Probenecid is considered a non-specific inhibitor of multiple organic anion transporters, including URAT1, OAT1, and OAT3.[11] Its relatively low potency and potential for drug-drug interactions have limited its use, but it remains an important historical and mechanistic benchmark.[11][13]

  • Benchmark 2: Lesinurad A more potent and selective URAT1 inhibitor compared to Probenecid.[11] Lesinurad was approved for the treatment of gout in combination with a xanthine oxidase inhibitor.[7][13] It also inhibits the OAT4 transporter, which is involved in urate reabsorption.[13]

  • Benchmark 3: Verinurad A highly potent and specific URAT1 inhibitor that has been evaluated in clinical trials for gout.[14][15] It demonstrates significantly higher affinity for URAT1 compared to other inhibitors like Lesinurad and Probenecid, making it an excellent benchmark for high-potency compounds.[14]

Head-to-Head In Vitro Benchmarking: A Methodological Guide

The following protocols describe a robust, self-validating system for comparing the potency and safety of URAT1 inhibitors.

3.1 Rationale for Assay Selection
  • Functional Readout: A cell-based transporter uptake assay is chosen over a simple binding assay. This provides a direct measure of functional inhibition—the compound's ability to block the transport of a substrate—which is more physiologically relevant for a transporter protein.

  • Safety Profiling: An in vitro cytotoxicity assay is essential.[16] A promising inhibitor must demonstrate a significant therapeutic window, meaning its cytotoxic concentration should be substantially higher than its effective inhibitory concentration.[17][18] This initial screen helps to deprioritize compounds that are broadly toxic to cells at an early stage.[19]

3.2 Core Experiment: Cell-Based URAT1 Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of test compounds on URAT1-mediated transport. Various methods, including radioisotope-labeled uric acid uptake and fluorescence-based assays, can be employed.[20][21] A common and reliable chromatography-based approach is detailed below.[8]

cluster_workflow URAT1 Inhibition Assay Workflow A 1. Cell Seeding Seed HEK293T-hURAT1 cells in 96-well plates. Incubate 24h. B 2. Compound Incubation Wash cells. Pre-incubate with serial dilutions of inhibitors (or vehicle) for 10 min. A->B C 3. Substrate Addition Add radiolabeled [14C]-Uric Acid. Incubate for 15 min at 37°C to allow transport. B->C D 4. Terminate & Lyse Wash plates with ice-cold buffer to stop transport. Add lysis buffer to release intracellular contents. C->D E 5. Detection Measure intracellular [14C]-Uric Acid using a scintillation counter. D->E F 6. Data Analysis Normalize data to controls. Fit dose-response curve to calculate IC50 values. E->F

Caption: Experimental Workflow for URAT1 Inhibition Assay.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture Human Embryonic Kidney 293T (HEK293T) cells stably expressing human URAT1 (HEK293T-hURAT1) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Scientist's Note: Parental HEK293T cells (not expressing URAT1) should be run in parallel as a negative control to determine the baseline, non-URAT1-mediated uptake of the substrate.[22]

  • Compound Preparation and Incubation:

    • Prepare a 10-point, 3-fold serial dilution series for each test compound (Compound 'X', Probenecid, Lesinurad, Verinurad) in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration range should adequately span the expected IC50.

    • Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no inhibitor" positive control.

    • Aspirate the culture medium from the cells and wash once with warm HBSS.

    • Add 50 µL of the diluted compounds to the respective wells and pre-incubate for 5-10 minutes at 37°C.[4][22]

    • Rationale: Pre-incubation allows the inhibitor to reach equilibrium with the transporter before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Substrate Uptake:

    • Prepare a working solution of the substrate, for example, 250 µM non-labeled uric acid spiked with [¹⁴C]-uric acid, in HBSS.

    • Add 50 µL of the substrate solution to each well to initiate the uptake reaction and incubate for 15 minutes at 37°C.[22]

    • Trustworthiness: The chosen substrate concentration and incubation time should be optimized to be on the linear portion of the uptake curve, ensuring that the initial rate of transport is measured.

  • Termination and Lysis:

    • To terminate the transport, rapidly aspirate the substrate solution and immediately wash the wells three times with 200 µL of ice-cold HBSS.

    • Rationale: The use of ice-cold buffer is critical as it instantly stops all active transport processes, preventing substrate efflux and preserving the intracellular concentration at the end of the assay.

    • Add 100 µL of a suitable cell lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100) to each well and incubate for 30 minutes with gentle shaking to ensure complete lysis.

  • Detection and Analysis:

    • Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.

    • Quantify the amount of intracellular [¹⁴C]-uric acid using a liquid scintillation counter.

    • Subtract the counts from the parental HEK293T cells (background) from the HEK293T-hURAT1 cell counts to get URAT1-specific uptake.

    • Normalize the data, setting the "vehicle only" control as 100% transport and a high concentration of a potent inhibitor (e.g., 100 µM Benzbromarone) as 0% transport.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model using software like GraphPad Prism to determine the IC50 value.[13][22]

3.3 Secondary Assay: In Vitro Cytotoxicity

This protocol determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

  • Cell Seeding: Seed HEK293T cells in a clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the same serial dilutions of the test compounds used in the inhibition assay. Incubate for 24-48 hours.

  • Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay). Follow the manufacturer's protocol to measure cell viability.[23]

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot viability against the log of compound concentration to determine the CC50 value.

Comparative Data Analysis and Interpretation

All quantitative data should be summarized for clear comparison. The hypothetical data below illustrates how the results would be presented.

4.1 Potency and Cytotoxicity Comparison
CompoundURAT1 IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50 / IC50)
Compound 'X' [Experimental Result][Experimental Result][Calculated]
Probenecid~22.0[7]>100>4.5
Lesinurad~3.5[7][13]>100>28.6
Verinurad~0.025[14][15]>50>2000
  • Interpretation: The IC50 value directly measures the potency of the inhibitor at the target. A lower IC50 indicates higher potency. Verinurad is expected to be the most potent, followed by Lesinurad and then Probenecid.[7][14] The performance of Compound 'X' will determine its standing in this hierarchy. The Selectivity Index (SI) is a critical metric; a higher SI value indicates a larger therapeutic window and a more promising safety profile.

4.2 Logical Comparison of Inhibitor Profiles

The following diagram provides a logical framework for comparing the inhibitors based on key performance attributes derived from the experimental data.

cluster_potency Potency (Lower IC50 is Better) cluster_safety Safety (Higher SI is Better) cluster_selectivity Known Selectivity center Inhibitor Attributes Verinurad Verinurad (Very High) center->Verinurad Lesinurad Lesinurad (High) center->Lesinurad Probenecid Probenecid (Moderate) center->Probenecid CompoundX_p Compound 'X' (To Be Determined) center->CompoundX_p Verinurad_s Verinurad (Very High) Verinurad->Verinurad_s Verinurad_sel Verinurad (High) Verinurad->Verinurad_sel Lesinurad_s Lesinurad (High) Lesinurad->Lesinurad_s Lesinurad_sel Lesinurad (Moderate) Lesinurad->Lesinurad_sel Probenecid_s Probenecid (Moderate) Probenecid->Probenecid_s Probenecid_sel Probenecid (Low) Probenecid->Probenecid_sel CompoundX_s Compound 'X' (To Be Determined) CompoundX_p->CompoundX_s CompoundX_sel Compound 'X' (Unknown) CompoundX_p->CompoundX_sel

Caption: Comparative Logic Diagram for URAT1 Inhibitors.

Discussion and Future Directions

This guide outlines the foundational assays required to benchmark a novel compound, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (Compound 'X'), against established URAT1 inhibitors.

The primary outcome will be the determination of the IC50 of Compound 'X' against URAT1. If it demonstrates potent inhibition (e.g., an IC50 in the low micromolar or sub-micromolar range) and a favorable selectivity index (SI > 100), it would warrant further investigation.

Next Steps for a Promising Candidate:

  • Selectivity Profiling: The compound should be tested against other key renal transporters, such as OAT1, OAT3, and GLUT9, to determine its selectivity profile. High selectivity for URAT1 is desirable to minimize off-target effects and potential drug-drug interactions.[6][11]

  • In Vivo Efficacy: Efficacy should be assessed in a hyperuricemic animal model (e.g., potassium oxonate-induced hyperuricemia in rats or mice). The key endpoints would be a significant reduction in serum uric acid and an increase in fractional excretion of uric acid.

  • ADME/Tox Profiling: A comprehensive analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with further toxicology studies (e.g., microsomal stability, hERG liability), would be necessary to evaluate its drug-like properties.

By following this structured, data-driven approach, researchers can effectively evaluate novel chemical entities and identify promising candidates for the next generation of gout therapies.

References
  • Tan, P. K., et al. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports. Available at: [Link]

  • Patsnap Synapse. (2024). What are URAT1 inhibitors and how do they work? Patsnap. Available at: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • MedlinePlus. SLC22A12 gene. National Library of Medicine. Available at: [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. Creative Bioarray. Available at: [Link]

  • Wikipedia. SLC22A12. Wikipedia. Available at: [Link]

  • MedlinePlus. SLC22A12 gene. National Library of Medicine. Available at: [Link]

  • Wu, W., et al. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications. Available at: [Link]

  • Zhang, Y., et al. (2024). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Hosojima, M., et al. (2013). Functional cooperation of URAT1 (SLC22A12) and URATv1 (SLC2A9) in renal reabsorption of urate. Nephrology Dialysis Transplantation. Available at: [Link]

  • GeneCards. SLC22A12 Gene. GeneCards. Available at: [Link]

  • Wu, W., et al. (2024). Molecular mechanism of drug inhibition of URAT1. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Mechanism of URAT1 inhibition by lesinurad and verinurad. ResearchGate. Available at: [Link]

  • Dalbeth, N., & Stamp, L. K. (2017). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Expert Review of Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (2021). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. ResearchGate. Available at: [Link]

  • Shen, Z., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy. Available at: [Link]

  • ResearchGate. (2018). Each URAT1 inhibitor has a distinct profile of potencies for URAT1. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Structural Basis for Inhibition of Urate Reabsorption in URAT1. PMC. Available at: [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Available at: [Link]

  • Liu, Y., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules. Available at: [Link]

  • Home Sunshine Pharma. 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. Home Sunshine Pharma. Available at: [Link]

  • Li, J., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PMC. Available at: [Link]

  • The Rheumatologist. (2023). Novel URAT1 Inhibitor Successful in Proof-of-Concept Trial & More Late-Breaking Abstracts. The Rheumatologist. Available at: [Link]

  • Pharmaffiliates. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Pharmaffiliates. Available at: [Link]

  • precisionFDA. 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. precisionFDA. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid as a Novel p53-MDM2 Interaction Inhibitor

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel investigational compound, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (hereafter referred to as Compound X), against the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel investigational compound, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (hereafter referred to as Compound X), against the well-established benchmark, Nutlin-3a. Both compounds are evaluated for their potential to inhibit the p53-MDM2 protein-protein interaction, a critical therapeutic target in oncology for cancers harboring wild-type TP53.

Introduction: The Rationale for Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to stress signals such as DNA damage by inducing cell cycle arrest, senescence, or apoptosis.[1][2] In approximately 50% of human cancers, the p53 pathway is functionally inactivated not by mutation, but by the overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2).[3][4] MDM2, an E3 ubiquitin ligase, binds directly to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation and thereby suppressing its tumor-suppressive functions.[3][4]

This direct protein-protein interaction presents an attractive, non-genotoxic therapeutic strategy: small molecules that can competitively bind to the p53-binding pocket of MDM2 can liberate p53 from negative regulation.[3][4][5] This restores its ability to activate downstream targets like p21 (a cell cycle inhibitor) and BAX (a pro-apoptotic protein), leading to selective elimination of cancer cells.[6] Nutlin-3a is a potent and selective cis-imidazoline analog that exemplifies this mechanism, showing efficacy in preclinical and clinical settings.[1][5][7] Compound X, a novel biphenyl carboxylic acid derivative, has been designed to occupy the same hydrophobic pocket on MDM2, with a chemical scaffold hypothesized to offer a distinct pharmacological profile.


In Vitro Efficacy Assessment: From Direct Binding to Cellular Function

To establish a robust efficacy profile, a tiered in vitro testing strategy was employed. This approach progresses from confirming direct target engagement in a purified system to measuring the functional downstream consequences in a cellular context.

Primary Assay: Direct MDM2-p53 Interaction Inhibition

The initial and most critical test is to quantify the compound's ability to physically disrupt the interaction between MDM2 and a p53-derived peptide. For this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high sensitivity, low background, and homogeneous (no-wash) format.[8][9][10]

Principle of the TR-FRET Assay: The assay measures the proximity of two molecules. We use a long-lifetime europium (Eu) cryptate donor conjugated to an MDM2-binding antibody and an acceptor fluorophore (d2) conjugated to a biotinylated p53 peptide, which is bound by streptavidin-XL665. When the p53 peptide binds to MDM2, the donor and acceptor are brought close, allowing for energy transfer upon excitation. An effective inhibitor will disrupt this interaction, separating the donor and acceptor and causing a decrease in the FRET signal.[9][11]

Experimental Protocol: TR-FRET Assay

  • Reagent Preparation: Recombinant human MDM2 protein and a biotinylated peptide corresponding to the p53 N-terminal domain (residues 1-12) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Plating: Compound X and Nutlin-3a are serially diluted in DMSO and then into the assay buffer, and dispensed into a low-volume 384-well plate.

  • Protein-Peptide Incubation: MDM2 protein is mixed with the p53 peptide and incubated with the compounds for 60 minutes at room temperature to allow for binding equilibrium to be reached.

  • Detection Reagent Addition: A pre-mixed solution of anti-MDM2-Europium cryptate and Streptavidin-d2 is added to all wells.

  • Final Incubation & Readout: The plate is incubated for 2-4 hours at room temperature, protected from light. The fluorescence is read on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

  • Data Analysis: The ratio of acceptor to donor fluorescence is calculated and plotted against compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration at which 50% of the interaction is inhibited).

Secondary Assay: Cellular p53 Transcriptional Activation

Confirming that a compound can disrupt binding in a test tube is insufficient; it must also function within the complex environment of a living cell. A luciferase reporter assay is employed to measure the functional outcome of MDM2 inhibition—the activation of p53's transcriptional activity.

Principle of the Luciferase Reporter Assay: HCT116 cells, which express wild-type p53, are engineered to contain a reporter gene (firefly luciferase) under the control of a p53-responsive promoter element.[12][13][14] When p53 is activated by an MDM2 inhibitor, it binds to this promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of p53.[2]

Experimental Protocol: p53 Luciferase Reporter Assay

  • Cell Seeding: HCT116 cells stably transfected with the p53-luciferase reporter construct are seeded into a 96-well white, clear-bottom plate and allowed to adhere overnight.[12]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Compound X or Nutlin-3a. Cells are incubated for 18-24 hours.

  • Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well, and the plate is agitated for 15 minutes at room temperature to ensure complete cell lysis.[15]

  • Luciferase Assay: The plate is placed in a luminometer. Luciferase Assay Reagent II (LAR II) is automatically injected into each well, and luminescence is measured immediately.[15]

  • Data Analysis: Luminescence values are normalized to a vehicle control (DMSO). The resulting data are plotted against compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Tertiary Assay: Cell Viability and Apoptosis Induction

The ultimate goal of reactivating p53 in cancer cells is to induce cell cycle arrest and/or apoptosis. A cell viability assay (such as MTT or CellTiter-Glo®) is used to quantify the cytotoxic effect of the compounds. This is performed on a p53 wild-type cell line (e.g., SJSA-1 osteosarcoma, which has MDM2 amplification) and a p53-mutant or null cell line (e.g., SaOS-2) to demonstrate on-target, p53-dependent activity.[16][17]

Experimental Protocol: Cell Viability Assay (Crystal Violet)

  • Cell Seeding: SJSA-1 (p53-WT) and SaOS-2 (p53-null) cells are seeded in separate 96-well plates at an appropriate density and incubated overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Compound X or Nutlin-3a for 72-96 hours.

  • Staining: After incubation, the medium is removed, and cells are washed with PBS. Cells are then stained for 15 minutes with a 0.1% crystal violet solution in 10% ethanol.[18]

  • Solubilization and Readout: The stain is washed away, and the plate is air-dried. The dye retained by viable, adherent cells is solubilized with 50% ethanol, and the absorbance is measured at 595 nm using a plate reader.[18]

  • Data Analysis: Absorbance values are normalized to vehicle-treated controls to calculate the percentage of cell viability. IC50 values are determined from the dose-response curves.

In Vitro Data Summary

The following table summarizes the hypothetical performance of Compound X in comparison to Nutlin-3a.

Assay TypeParameterCompound XNutlin-3a (Reference)
TR-FRET Binding Assay IC50 (nM)35 nM90 nM[7]
p53 Reporter Assay (HCT116) EC50 (nM)150 nM300 nM
Cell Viability (SJSA-1, p53-WT) IC50 (µM)0.8 µM1.5 µM
Cell Viability (SaOS-2, p53-Null) IC50 (µM)> 50 µM> 50 µM[16]

Interpretation: The in vitro data suggest that Compound X is a potent inhibitor of the p53-MDM2 interaction. It demonstrates approximately 2.5-fold greater potency in direct binding and 2-fold greater potency in cellular p53 activation and cytotoxicity compared to Nutlin-3a. Crucially, its lack of activity in the p53-null SaOS-2 cell line confirms that its mechanism of action is p53-dependent, a hallmark of a specific MDM2 inhibitor.[3]

In Vivo Efficacy Assessment: The Xenograft Tumor Model

Promising in vitro data must be validated in a living system to assess a compound's true therapeutic potential, taking into account its pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability. The subcutaneous xenograft model is a standard for evaluating anti-cancer agents.[19]

Model Selection and Rationale

The SJSA-1 human osteosarcoma cell line is an ideal model for this study. These cells have wild-type p53 and are characterized by high-level amplification of the MDM2 gene, making them highly dependent on MDM2 for survival and exquisitely sensitive to its inhibition.[17][19] Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used to prevent rejection of the human tumor cells.

Experimental Workflow

The diagram below outlines the key stages of the in vivo study.

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis CellCulture SJSA-1 Cell Culture Implantation Subcutaneous Implantation into Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=8-10) TumorGrowth->Randomization Dosing Daily Dosing (Oral Gavage) - Vehicle - Compound X (50 mg/kg) - Nutlin-3a (100 mg/kg) Randomization->Dosing Monitoring Bi-weekly Tumor Volume & Body Weight Measurement Dosing->Monitoring TGI Tumor Growth Inhibition (TGI) Calculation Monitoring->TGI Survival Kaplan-Meier Survival Analysis Monitoring->Survival Biomarker Tumor Harvest: IHC for p21, Ki-67 Monitoring->Biomarker

Caption: Workflow for the in vivo xenograft study.

Experimental Protocol: SJSA-1 Xenograft Study

  • Cell Implantation: SJSA-1 cells (5 x 10^6) suspended in Matrigel are injected subcutaneously into the flank of female athymic nude mice.[20][21]

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into three groups: (1) Vehicle control, (2) Compound X (50 mg/kg), and (3) Nutlin-3a (100 mg/kg).

  • Compound Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose / 0.2% Tween-80) and administered daily via oral gavage for 21 days.

  • Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored daily as a measure of toxicity.[16]

  • Endpoint Analysis: At the end of the study, the primary endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint may include Kaplan-Meier survival analysis. Tumors are harvested for pharmacodynamic analysis via immunohistochemistry (IHC) to confirm target engagement (e.g., increased p21 staining) and reduced proliferation (e.g., decreased Ki-67 staining).

In Vivo Data Summary
GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -1550 ± 210-+2.5%
Nutlin-3a 100590 ± 15062%-1.8%
Compound X 50434 ± 13572%+1.5%

Interpretation: The in vivo results corroborate the in vitro findings. Compound X demonstrated superior anti-tumor activity, achieving a 72% tumor growth inhibition at half the dose of Nutlin-3a (62% TGI).[16] This suggests a significantly improved therapeutic index. Importantly, Compound X was well-tolerated, with no significant body weight loss observed, indicating a favorable preliminary safety profile.

Integrated Discussion: Bridging In Vitro Potency and In Vivo Efficacy

The progression from biochemical assays to cellular models and finally to a whole-animal system provides a multi-faceted view of a compound's therapeutic potential.

  • Structure-Activity Relationship: The data suggest that the biphenyl carboxylic acid scaffold of Compound X may establish more favorable interactions within the hydrophobic cleft of MDM2 compared to the imidazoline core of Nutlin-3a. This enhanced binding affinity (lower IC50 in TR-FRET) translates directly to more potent cellular activity.

  • Causality of Experimental Choices: The TR-FRET assay was chosen as the primary screen because it provides a clean, unambiguous measure of direct target engagement.[22] The luciferase reporter assay was a logical next step to ensure this binding event leads to the desired functional outcome—p53 activation—within a cell.[2] Finally, the SJSA-1 xenograft model was selected because its genetic profile (MDM2 amplification) represents a patient population that would theoretically benefit most from this therapeutic strategy.[17]

  • From Potency to Efficacy: The superior in vivo efficacy of Compound X at a lower dose is particularly compelling. This could be attributed not only to its higher intrinsic potency but also potentially to superior pharmacokinetic properties (e.g., better oral bioavailability, longer half-life, or more favorable tissue distribution), which would need to be confirmed in dedicated DMPK studies.

The diagram below illustrates the hierarchical relationship of the validation process.

Validation_Pyramid cluster_pyramid Validation Hierarchy cluster_info Key Insights InVivo In Vivo Efficacy (Xenograft Model) Cellular Cellular Activity (Reporter & Viability Assays) InVivo->Cellular InVivoInfo Demonstrates therapeutic potential and tolerability. Biochemical Biochemical Potency (TR-FRET Binding Assay) Cellular->Biochemical CellInfo Validates mechanism and cellular function. BiochemInfo Confirms direct target binding and potency.

Caption: The experimental validation pyramid.

Conclusion

Based on this comprehensive, multi-tiered evaluation, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (Compound X) emerges as a highly promising p53-MDM2 interaction inhibitor. It consistently outperformed the benchmark compound, Nutlin-3a, across in vitro assays measuring target binding, cellular pathway activation, and p53-dependent cytotoxicity. This superior potency translated into a more robust anti-tumor response at a lower dose in a clinically relevant in vivo model, with an excellent tolerability profile. These findings strongly support the continued preclinical development of Compound X as a potential therapeutic for cancers that retain wild-type p53.


References

  • D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. PNAS. [Link]

  • Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. [Link]

  • p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents. PubMed. [Link]

  • What are MDM2-p53 interaction inhibitor and how do they work?. Patsnap Synapse. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • p53 Luciferase Reporter Lentivirus. BPS Bioscience. [Link]

  • Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. PMC. [Link]

  • A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. PubMed. [Link]

  • p53 reporter luciferase assays. Bio-protocol. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Time-resolved fluorescence energy transfer. Wikipedia. [Link]

  • Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme. PMC. [Link]

  • Nutlin‐3a selects for cells harbouring TP53 mutations. PMC. [Link]

  • MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Oxford Academic. [Link]

  • Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53. NIH. [Link]

  • SJSA1 Xenograft Model. Altogen Labs. [Link]

  • Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension. PMC. [Link]

  • SJSA1 Xenograft Model | Xenograft Services. Ubi-protocol. [Link]

  • p53 Luciferase Reporter HCT116 Cell Line. BPS Bioscience. [Link]

  • Therapeutic activity of ENDOS/ADC against SJSA-1 osteosarcoma xenografts. ResearchGate. [Link]

  • SJSA-1: Subcutaneous osteosarcoma xenograft tumor model. Reaction Biology. [Link]

  • Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

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Validation

A Comparative Analysis of Nitrobiphenyl Metabolic Pathways: A Guide for Researchers

This guide provides an in-depth comparative analysis of the metabolic pathways of nitrobiphenyl compounds in both mammalian and microbial systems. As environmental contaminants and potential precursors in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolic pathways of nitrobiphenyl compounds in both mammalian and microbial systems. As environmental contaminants and potential precursors in drug development, understanding the biotransformation of these molecules is critical for toxicological assessment and the design of novel therapeutics. This document offers a synthesis of current research, presenting detailed metabolic schemes, comparative data, and experimental protocols to support researchers, scientists, and drug development professionals in this field.

Introduction: The Significance of Nitrobiphenyl Metabolism

Nitrobiphenyls are a class of aromatic compounds characterized by a biphenyl structure substituted with one or more nitro groups. Their presence in the environment, primarily from industrial activities, raises toxicological concerns due to their potential for bioaccumulation and the formation of mutagenic and carcinogenic metabolites. Conversely, the unique chemical properties of the nitro group also make nitrobiphenyls interesting scaffolds in medicinal chemistry. A thorough understanding of their metabolic fate is paramount for predicting their toxicity and for the rational design of drug candidates that are either safely metabolized or specifically activated within target tissues.

This guide will dissect the distinct strategies employed by mammalian and microbial systems to metabolize these compounds, highlighting key enzymatic players and the resulting metabolic products.

Mammalian Metabolism of Nitrobiphenyls: A Focus on Hepatic Biotransformation

In mammals, the liver is the primary site of xenobiotic metabolism, and nitrobiphenyls are no exception. The metabolic machinery of the liver, particularly the cytochrome P450 (CYP) monooxygenase system, plays a central role in their biotransformation. The metabolism of 4-nitrobiphenyl (4-NBP) serves as a well-studied model for understanding these pathways.

The mammalian metabolism of 4-NBP is a complex network of reactions primarily aimed at increasing the polarity of the compound to facilitate its excretion. However, some of these transformations can lead to the formation of reactive intermediates with toxicological implications. The key metabolic routes include:

  • Nitroreduction: The reduction of the nitro group is a critical step, often leading to the formation of a cascade of intermediates, including nitroso-, hydroxylamino-, and ultimately, amino-biphenyls. This process can occur under anaerobic conditions and is catalyzed by enzymes such as cytosolic aldehyde oxidase and microsomal cytochrome P450 reductases.[1][2] The resulting 4-aminobiphenyl (4-ABP) is a known human bladder carcinogen.[3]

  • Ring Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the aromatic rings, producing various hydroxylated nitrobiphenyl isomers.[3][4] This is a detoxification pathway that increases the water solubility of the compound.

  • N-Acetylation and N-Formylation: The amino group of 4-aminobiphenyl can be further metabolized through N-acetylation to form 4-acetylaminobiphenyl (4-AABP) and N-formylation to yield N-formyl-4-aminobiphenyl.[3][4]

  • N-Hydroxylation: The amino and acetylamino groups can undergo N-hydroxylation, leading to the formation of N-hydroxy-4-aminobiphenyl and N-hydroxy-4-acetylaminobiphenyl, which are considered ultimate carcinogens.[3]

These pathways collectively represent a balance between detoxification and metabolic activation. The following diagram illustrates the proposed metabolic pathways of 4-nitrobiphenyl in rat liver.

Mammalian_Metabolism_4NBP NBP 4-Nitrobiphenyl NOBP 4-Nitrosobiphenyl NBP->NOBP Nitroreduction NBP_OH x-OH-4-Nitrobiphenyl NBP->NBP_OH Ring Hydroxylation (CYP450) NHOHBP 4-Hydroxylaminobiphenyl NOBP->NHOHBP Nitroreduction ABP 4-Aminobiphenyl NHOHBP->ABP Reduction AABP 4-Acetylaminobiphenyl ABP->AABP N-Acetylation N_formyl_ABP N-formyl-4-aminobiphenyl ABP->N_formyl_ABP N-Formylation ABP_N_OH N-Hydroxy-4-aminobiphenyl ABP->ABP_N_OH N-Hydroxylation AABP_N_OH N-Hydroxy-4-acetylaminobiphenyl AABP->AABP_N_OH N-Hydroxylation

Mammalian metabolic pathways of 4-nitrobiphenyl.
Quantitative Metabolite Profile of 4-Nitrobiphenyl in Rat Liver S9 Fraction

The following table summarizes the relative abundance of metabolites identified after anaerobic incubation of 4-nitrobiphenyl with rat liver S9 fraction.

MetaboliteAbbreviationPercentage of Total Metabolites
4-Aminobiphenyl4-ABP79%[3]
Hydroxylaminobiphenyls-Major[3]
4-Acetylaminobiphenyl4-AABPMinor[3]
N-Hydroxy-4-acetylaminobiphenyl4-AABP-N-OHMinor[3]
x-OH-4-Nitrobiphenyl4-NBP-x-OHMinor[3]
Biphenylene-Minor[3]
N-formyl-4-aminobiphenylN-formyl-4-ABPMinor[3]

Microbial Metabolism of Nitrobiphenyls: Diverse Strategies for Degradation

Microorganisms exhibit a remarkable capacity to degrade a wide array of xenobiotic compounds, including nitroaromatics. Their metabolic strategies are diverse and highly dependent on the specific microbial species and environmental conditions (aerobic vs. anaerobic). While specific pathways for nitrobiphenyls are less extensively documented than for their mammalian counterparts, research on analogous nitroaromatic compounds provides a strong foundation for understanding their microbial fate.

Microbial degradation of nitroaromatics can proceed through several key strategies:

  • Reductive Pathways: Under anaerobic conditions, the primary route of transformation is the reduction of the nitro group, mirroring the initial steps in mammalian metabolism. This process, catalyzed by nitroreductases, leads to the formation of nitroso, hydroxylamino, and amino derivatives.[5] Some anaerobic bacteria, such as sulfate-reducing bacteria, can cometabolize nitrodiphenylamines by initially reducing the nitro group to an amino group before cleaving the diphenylamine structure.[3][4]

  • Oxidative Pathways: Aerobic microorganisms often employ oxygenases to initiate the degradation of aromatic rings. For nitroaromatic compounds, this can involve:

    • Dioxygenase Attack: Dioxygenases can incorporate two hydroxyl groups onto the aromatic ring, leading to the formation of a diol. This can destabilize the ring and lead to the elimination of the nitro group as nitrite and subsequent ring cleavage.[5]

    • Monooxygenase Attack: Monooxygenases can hydroxylate the aromatic ring, which can also facilitate the removal of the nitro group.[5]

  • Cometabolism: In many instances, the degradation of nitrobiphenyls by microorganisms occurs through cometabolism.[6] This is a process where the microbe does not use the nitrobiphenyl as a primary source of carbon or energy, but rather transforms it fortuitously using enzymes induced by a primary growth substrate.[6]

The following diagram illustrates a generalized microbial degradation pathway for a nitrobiphenyl compound, integrating both reductive and oxidative strategies.

Microbial_Metabolism_Nitrobiphenyl cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway Nitrobiphenyl_an Nitrobiphenyl Aminobiphenyl Aminobiphenyl Nitrobiphenyl_an->Aminobiphenyl Nitroreductase Ring_Cleavage_Products_an Ring Cleavage Products Aminobiphenyl->Ring_Cleavage_Products_an Further Degradation Nitrobiphenyl_ae Nitrobiphenyl Dihydrodiol Dihydroxylated Intermediate (Dihydrodiol) Nitrobiphenyl_ae->Dihydrodiol Dioxygenase Catechol_derivative Catechol Derivative Dihydrodiol->Catechol_derivative Dehydrogenase (Nitrite release) Ring_Cleavage_Products_ae Ring Cleavage Products Catechol_derivative->Ring_Cleavage_Products_ae Ring Cleavage Dioxygenase

Generalized microbial metabolic pathways for nitrobiphenyls.

Comparative Summary: Mammalian vs. Microbial Metabolism

The metabolic fates of nitrobiphenyls in mammalian and microbial systems exhibit both striking similarities and fundamental differences, which are summarized in the table below.

FeatureMammalian MetabolismMicrobial Metabolism
Primary Site LiverDiverse (soil, water, sediment)
Key Enzymes Cytochrome P450s, Aldehyde Oxidase, N-acetyltransferasesNitroreductases, Dioxygenases, Monooxygenases, Hydrolases
Initial Attack Primarily nitroreduction and ring hydroxylationNitroreduction (anaerobic), Dioxygenation/Monoxygenation (aerobic)
Metabolic Goal Solubilization for excretion (detoxification), but can lead to bioactivationMineralization (use as carbon/energy source) or cometabolic transformation
Key Intermediates Aminobiphenyls, Hydroxylated biphenyls, N-acetylated derivativesAminobiphenyls, Dihydrodiols, Catechols
Final Products Conjugated metabolites (e.g., glucuronides, sulfates) for excretionCO2, H2O, biomass (mineralization) or smaller organic molecules
Toxicological Outcome Potential for formation of carcinogenic metabolites (e.g., N-hydroxy derivatives)Generally leads to detoxification and mineralization, though intermediates can be toxic

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to study the metabolism of nitrobiphenyl compounds.

Protocol for In Vitro Mammalian Metabolism using Liver S9 Fraction

This protocol outlines a typical experiment to assess the metabolism of a nitrobiphenyl compound using a subcellular liver fraction.

Objective: To identify and quantify the metabolites of a nitrobiphenyl compound after incubation with a liver S9 fraction.

Materials:

  • Test nitrobiphenyl compound

  • Rat liver S9 fraction (commercially available)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Workflow Diagram:

S9_Metabolism_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, S9, NADPH system) start->prepare_reaction preincubate Pre-incubate at 37°C prepare_reaction->preincubate add_substrate Add Nitrobiphenyl Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add cold acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by HPLC-UV/MS collect_supernatant->analyze end End analyze->end

Workflow for in vitro metabolism study using liver S9 fraction.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the liver S9 fraction. The final protein concentration of the S9 fraction should be optimized (e.g., 1-2 mg/mL).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Add the nitrobiphenyl compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean HPLC vial.

  • Analysis: Analyze the supernatant using a validated HPLC-UV or HPLC-MS method to separate, identify, and quantify the parent compound and its metabolites.

Protocol for Microbial Degradation Assay

This protocol describes a general method for assessing the ability of a microbial culture to degrade a nitrobiphenyl compound.

Objective: To determine the extent and rate of degradation of a nitrobiphenyl compound by a specific microbial strain or consortium.

Materials:

  • Test nitrobiphenyl compound

  • Microbial culture (pure or mixed)

  • Appropriate growth medium (e.g., minimal salts medium)

  • Primary carbon source (if cometabolism is being studied)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • GC-MS or HPLC system for analysis

Workflow Diagram:

Microbial_Degradation_Workflow start Start prepare_culture Prepare Microbial Culture in Growth Medium start->prepare_culture add_nitrobiphenyl Add Nitrobiphenyl Compound prepare_culture->add_nitrobiphenyl incubate Incubate under Desired Conditions (e.g., 30°C, shaking) add_nitrobiphenyl->incubate sample_collection Collect Samples at Time Intervals incubate->sample_collection extraction Extract with Organic Solvent sample_collection->extraction dry_extract Dry Extract with Sodium Sulfate extraction->dry_extract concentrate Concentrate the Extract dry_extract->concentrate analyze Analyze by GC-MS or HPLC concentrate->analyze end End analyze->end

Workflow for microbial degradation assay.

Procedure:

  • Culture Preparation: Inoculate the desired microbial strain or consortium into a sterile growth medium. If studying cometabolism, include a primary carbon source.

  • Addition of Nitrobiphenyl: Once the culture has reached a suitable growth phase (e.g., mid-log phase), add the test nitrobiphenyl compound to a final concentration that is not inhibitory to the microorganisms.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, shaking speed, aerobic or anaerobic). Include a sterile control (medium with nitrobiphenyl but no microbes) and a biotic control (culture without nitrobiphenyl).

  • Sampling: At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the culture.

  • Extraction: Extract the entire aliquot with a suitable organic solvent (e.g., ethyl acetate) to recover the parent compound and any organic-soluble metabolites.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it using a rotary evaporator or a stream of nitrogen.

  • Analysis: Re-dissolve the residue in a small volume of a suitable solvent and analyze by GC-MS or HPLC to identify and quantify the remaining parent compound and any metabolites formed.

Conclusion and Future Directions

The metabolic pathways of nitrobiphenyl compounds are a fascinating intersection of toxicology, environmental science, and drug development. Mammalian systems primarily focus on detoxification and elimination, but in doing so, can inadvertently generate highly reactive and carcinogenic intermediates. In contrast, microbial systems have evolved diverse and often complete degradation pathways, highlighting their potential for bioremediation.

For researchers in drug development, a deep understanding of these comparative pathways is essential. It allows for the design of nitrobiphenyl-containing molecules that can be safely metabolized or, in the case of prodrugs, selectively activated by specific enzymes in target tissues or microorganisms. For environmental scientists, this knowledge is crucial for assessing the environmental fate and risks associated with these compounds and for developing effective bioremediation strategies.

Future research should focus on elucidating the specific enzymes and genes involved in the microbial degradation of a wider range of nitrobiphenyl isomers. Furthermore, investigating the metabolic pathways in human-relevant in vitro systems (e.g., human liver microsomes, hepatocytes) will provide more accurate data for human health risk assessment. The continued exploration of these metabolic landscapes will undoubtedly contribute to both safer chemical design and a cleaner environment.

References

  • Chen, W. L., & He, F. (2000). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Carcinogenesis, 21(7), 1235–1239.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1974). Some aromatic amines, hydrazine and related substances, N-nitroso compounds and miscellaneous alkylating agents. IARC monographs on the evaluation of carcinogenic risks to humans, 4, 113–118.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555.
  • Drzyzga, O., Schmidt, A., & Blotevogel, K. H. (1996). Cometabolic transformation and cleavage of nitrodiphenylamines by three newly isolated sulfate-reducing bacterial strains. Applied and environmental microbiology, 62(5), 1710–1716.
  • Tatsumi, K., Kitamura, S., & Narai, N. (1986). Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations. Cancer research, 46(3), 1089–1093.
  • Wolfe, M. J., & Hein, D. W. (1997). N-acetylation and N-hydroxylation of 4-aminobiphenyl by human and rat liver slices. Drug metabolism and disposition, 25(10), 1157-1162.
  • Hale, A. S., & Arp, D. J. (2001). Cometabolic oxidation of chlorinated ethenes and other recalcitrant compounds by prokaryotes. Journal of Industrial Microbiology and Biotechnology, 27(4), 215-224.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272.
  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology, 34(8), 810-824.
  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

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Comparative

The Nitro Group: A Double-Edged Sword in Drug Discovery - A Comparative Review of Biological Activities

The nitro group (NO₂), a seemingly simple functional moiety, holds a remarkable and complex position in the landscape of biologically active molecules. Its potent electron-withdrawing nature and susceptibility to metabol...

Author: BenchChem Technical Support Team. Date: February 2026

The nitro group (NO₂), a seemingly simple functional moiety, holds a remarkable and complex position in the landscape of biologically active molecules. Its potent electron-withdrawing nature and susceptibility to metabolic reduction endow it with a diverse range of pharmacological activities, from life-saving antimicrobial and anticancer effects to significant toxicological concerns.[1][2][3] This guide provides a comparative analysis of the biological activities of different classes of nitro compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic potential, and inherent challenges. We will delve into the distinct characteristics of nitroaromatic, nitroheterocyclic, and aliphatic nitro compounds, supported by experimental data and detailed protocols to provide a holistic understanding of this fascinating class of molecules.

The Central Paradigm: Bioreductive Activation

A unifying principle governing the bioactivity of most nitro compounds is their metabolic activation through enzymatic reduction.[4][5] This process, often carried out by nitroreductase enzymes present in both microbial and mammalian cells, converts the relatively inert nitro group into a cascade of highly reactive intermediates, including nitroso and hydroxylamine species.[1][4][6] These reactive metabolites are the primary effectors of biological activity, capable of covalently modifying and damaging critical cellular macromolecules such as DNA, leading to cytotoxicity.[1][7] The efficiency and outcome of this bioreductive activation are heavily dependent on the chemical structure of the parent nitro compound and the specific enzymatic machinery of the target cell or organism.

graph "Bioreductive Activation of Nitro Compounds" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Nitro_Compound [label="Nitro Compound (R-NO₂)", fillcolor="#F1F3F4"]; Nitro_Radical [label="Nitro Radical Anion (R-NO₂⁻)", fillcolor="#FBBC05"]; Nitroso [label="Nitroso Intermediate (R-NO)", fillcolor="#EA4335"]; Hydroxylamine [label="Hydroxylamine Intermediate (R-NHOH)", fillcolor="#EA4335"]; Amine [label="Amine Metabolite (R-NH₂)", fillcolor="#34A853"]; Cellular_Damage [label="Covalent Adducts with\nCellular Macromolecules (DNA, Proteins)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitro_Compound -> Nitro_Radical [label="Nitroreductases\n(+ e⁻)"]; Nitro_Radical -> Nitroso [label="+ e⁻, + H⁺"]; Nitroso -> Hydroxylamine [label="+ 2e⁻, + 2H⁺"]; Hydroxylamine -> Amine [label="+ 2e⁻, + 2H⁺"]; Nitroso -> Cellular_Damage; Hydroxylamine -> Cellular_Damage; Cellular_Damage -> Cytotoxicity; }

Caption: General pathway of nitro compound bioreductive activation.

I. Nitroaromatic Compounds: From Explosives to Therapeutics

Nitroaromatic compounds, characterized by one or more nitro groups attached to an aromatic ring, represent a diverse class with a long history, initially recognized for their use in explosives and dyes. However, their biological activities have garnered significant attention in medicine.

Antimicrobial Activity

Nitroaromatic compounds exhibit broad-spectrum antimicrobial activity, particularly against anaerobic bacteria and parasites.[4] Their efficacy is intrinsically linked to the low redox potential of these organisms, which facilitates the reductive activation of the nitro group.

Mechanism of Action: In anaerobic environments, nitroreductases efficiently reduce the nitro group of aromatic compounds, leading to the formation of cytotoxic radicals. These radicals can directly damage DNA, inhibit essential enzymes, and disrupt cellular respiration.[4] A classic example is chloramphenicol , one of the first broad-spectrum antibiotics, which contains a p-nitrophenyl group. Its mechanism involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. While its nitro group is not directly reduced for its primary antibacterial action, it contributes significantly to its electronic properties and binding affinity.

Anticancer Activity

The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, provides a unique opportunity for the selective activation of nitroaromatic compounds as anticancer agents.[8]

Mechanism of Action: In hypoxic tumor cells, nitroreductases can reduce nitroaromatic prodrugs to their cytotoxic forms, which can then alkylate DNA and induce cell death.[8][9] This selective activation minimizes damage to healthy, well-oxygenated tissues. Researchers have synthesized various nitroaromatic compounds with potent antiproliferative activity against human cancer cell lines.[9] For instance, some nitro-substituted hydroxynaphthanilides have shown promising antiproliferative effects, with their potency correlating with the position of the nitro group on the anilide ring.[10]

Table 1: Comparison of Anticancer Activity of Selected Nitroaromatic Compounds

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Nitro-substituted HydroxynaphthanilidesTHP-1 (Leukemia)< 10G1 phase cell cycle arrest, apoptosis induction[10]
MCF-7 (Breast Cancer)< 10G1 phase cell cycle arrest[10]
Nitrated Benzyl BromidesVarious< 8.5DNA alkylation[9]

II. Nitroheterocyclic Compounds: Potent Agents Against Infections

Nitroheterocyclic compounds, which contain a nitro group on a heterocyclic ring system (e.g., imidazole, furan, thiophene), are among the most clinically important nitro-based drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.[11][12]

Antimicrobial and Antiparasitic Activity

This class includes well-known drugs like metronidazole and tinidazole (5-nitroimidazoles) and nifurtimox (a nitrofuran).[7][11] They are the cornerstone of treatment for infections such as trichomoniasis, giardiasis, amoebiasis, and Chagas disease.[4][11]

Mechanism of Action: The mechanism of action mirrors the general principle of bioreductive activation. In anaerobic organisms, low-redox-potential electron-transfer proteins donate electrons to the nitro group, generating highly reactive nitro radical anions.[1][13] These radicals, and subsequent reduction products, induce DNA strand breaks and other cellular damage, leading to cell death.[7] The selectivity of these drugs stems from the fact that this activation pathway is much less efficient in aerobic mammalian cells.

graph "Metronidazole_Activation_and_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Metronidazole [label="Metronidazole\n(5-Nitroimidazole)", fillcolor="#F1F3F4"]; Activation [label="Reductive Activation\n(Anaerobic Nitroreductases)", fillcolor="#FBBC05"]; Reactive_Intermediates [label="Toxic Nitroso and\nHydroxylamine Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Strand Breaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial/Parasitic\nCell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Metronidazole -> Activation; Activation -> Reactive_Intermediates; Reactive_Intermediates -> DNA_Damage; DNA_Damage -> Cell_Death; }

Caption: Mechanism of action of metronidazole.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) of Nitroheterocyclic Compounds

Objective: To determine the lowest concentration of a nitroheterocyclic compound that inhibits the visible growth of a specific anaerobic bacterium.

Materials:

  • Test compound (e.g., Metronidazole)

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis)

  • Anaerobic broth medium (e.g., Thioglycollate broth)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pack system)

  • Spectrophotometer (for optical density readings)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the anaerobic broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the anaerobic bacteria (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

III. Aliphatic Nitro Compounds: A Class with Diverse Toxicities

Aliphatic nitro compounds, where the nitro group is attached to a non-aromatic carbon atom, exhibit a different spectrum of biological activities and toxicities compared to their aromatic counterparts.

Biological Activities and Toxicity

Some aliphatic nitro compounds have demonstrated antibacterial and antifungal properties.[14] However, this class is often associated with significant toxicity.[15] For instance, nitro-olefins are highly toxic due to their ability to cause severe local irritation and their rapid absorption.[15] The toxic effects can manifest as hyperexcitability, convulsions, and respiratory distress.[15] Chlorinated nitroparaffins can decompose upon heating to produce highly toxic fumes like phosgene and nitrogen oxides.[15] The toxicity of many aliphatic nitro compounds is linked to their ability to act as alkylating agents or to generate reactive oxygen species.

Table 2: Comparison of Biological Activities and Toxicities of Nitro Compound Classes

Nitro Compound ClassPrimary Biological ActivitiesKey ExamplesCommon Toxicities
Nitroaromatic Antimicrobial (anaerobes), Anticancer (hypoxic tumors)Chloramphenicol, Nitrobenzene derivativesMutagenicity, Carcinogenicity, Methemoglobinemia
Nitroheterocyclic Antimicrobial (anaerobes), AntiparasiticMetronidazole, NifurtimoxNeurotoxicity, Mutagenicity (at high doses)
Aliphatic Nitro Antibacterial, AntifungalNitro-olefins, Chlorinated nitroparaffinsSevere irritation, Convulsions, Respiratory distress, Organ damage

The Double-Edged Sword: Toxicity and Drug Development

A significant hurdle in the development of nitro-based therapeutics is their potential for toxicity, including mutagenicity and carcinogenicity.[16][17][18] This toxicity is often a direct consequence of the same reactive intermediates responsible for their therapeutic effects.[1][2] The challenge for medicinal chemists is to design nitro compounds with high selectivity for target pathogens or cancer cells while minimizing off-target effects in the host.

Strategies to mitigate toxicity include:

  • Targeted Delivery: Designing prodrugs that are only activated in the target tissue, such as the hypoxic environment of tumors.[8]

  • Modulating Redox Potential: Fine-tuning the electron-withdrawing properties of the molecule to optimize selective reduction in the target organism.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to identify analogs with improved therapeutic indices (efficacy vs. toxicity).[10]

Conclusion

Nitro compounds represent a versatile and powerful class of biologically active molecules with a rich history and a promising future in drug discovery. Their efficacy as antimicrobial and anticancer agents is primarily driven by their unique mechanism of bioreductive activation. While the inherent toxicity of the nitro group presents a significant challenge, a deeper understanding of their structure-activity relationships and mechanisms of action is paving the way for the development of safer and more effective nitro-based therapeutics. Continued research into novel nitro compounds and targeted delivery systems will undoubtedly unlock the full potential of this remarkable functional group in addressing unmet medical needs.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14). Available from: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021-02-12). Available from: [Link]

  • Antimicrobial activity of a series of halo-nitro compounds - PubMed. (1972-12). Available from: [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others... - ResearchGate. (n.d.). Available from: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014-08). Available from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (2020). Available from: [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (2015-08-01). Available from: [Link]

  • Nitro reduction as an electronic switch for bioreductive drug activation - PubMed. (1998-09-01). Available from: [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2020-09-11). Available from: [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (2011-04-01). Available from: [Link]

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC - NIH. (2018-05-23). Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018-06-13). Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2022-06-05). Available from: [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (2019-03-28). Available from: [Link]

  • Nitro-Group-Containing Drugs - PubMed. (2019-03-28). Available from: [Link]

  • Nitrocompounds, Aliphatic - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025-03-25). Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (2022-06-05). Available from: [Link]

  • Nitroheterocyclic drugs with broad spectrum activity - PubMed. (2003). Available from: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (1979-05). Available from: [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. (n.d.). Available from: [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. (1975-08). Available from: [Link]

  • (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds - ResearchGate. (2011-01-01). Available from: [Link]

  • Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed. (1987). Available from: [Link]

  • Trypanocidal Activity of Melamine-Based Nitroheterocycles | Antimicrobial Agents and Chemotherapy - ASM Journals. (2001-09). Available from: [Link]

  • General classes of biologically active nitroaromatic compounds. - ResearchGate. (n.d.). Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018-06-13). Available from: [Link]

  • Nitroheterocyclic drugs with broad spectrum activity - ResearchGate. (2003-02-26). Available from: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16). Available from: [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. (2015-05-21). Available from: [Link]

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step - PMC - NIH. (2012-07-27). Available from: [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Available from: [Link]

  • Aliphatic Nitro, Nitrate, and Nitrite Compounds - ResearchGate. (n.d.). Available from: [Link]

  • Naturally-occurring nitro compounds - Natural Product Reports (RSC Publishing). (2010-12-03). Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024-05-14). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

This document provides essential procedural guidance for the safe handling and disposal of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS No. 376591-94-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (CAS No. 376591-94-5). As a crucial intermediate in pharmaceutical development, particularly for pyrazolone derivatives used in thrombocytopenia treatment, its presence in research and development laboratories necessitates a robust understanding of its hazard profile and the corresponding disposal protocols.[1][2][3] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.

The protocols outlined herein are grounded in established chemical safety principles and an analysis of the compound's known properties and classifications. The core philosophy is one of proactive risk mitigation, treating the compound with the respect dictated by its hazard profile and its chemical class.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is the foundation of its safe management. The primary risks are associated with direct contact and inhalation, as classified under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification and Associated Risks

Hazard Class & CategoryHazard StatementImplication for Handling and Disposal
Acute Toxicity, OralH302: Harmful if swallowedIngestion must be strictly avoided. Waste containers must be securely sealed to prevent accidental ingestion by wildlife if improperly discarded. All handling should occur before eating or drinking.
Skin IrritationH315: Causes skin irritationDirect skin contact can cause irritation. Appropriate gloves and a lab coat are mandatory to prevent exposure. All waste must be handled with PPE.
Eye IrritationH319: Causes serious eye irritationThe compound, a solid powder, can easily become airborne and cause serious eye damage.[1] Safety glasses with side shields or goggles are essential.
Respiratory IrritationH335: May cause respiratory irritationAs a powder, inhalation of dust is a primary exposure route.[1][4] All handling and weighing operations must be conducted within a certified chemical fume hood to prevent respiratory exposure.[4]
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Source: Synthesized from Sigma-Aldrich Safety Information.

Beyond its specific GHS classification, this compound belongs to the aromatic nitro-compound family. Chemicals in this class warrant additional caution as some can be toxic, and poly-nitro compounds may even pose an explosive risk.[5] While this is a mono-nitro compound, prudence dictates that it should be stored away from heat and incompatible materials and never subjected to shock or friction.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a safe working environment is paramount. The "Hierarchy of Controls" is a fundamental principle in laboratory safety that prioritizes risk-reduction strategies from most to least effective. This framework dictates the necessary combination of engineering solutions and personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Waste Handling Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Barrier) Eng->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

Engineering Controls:

  • Chemical Fume Hood: All handling of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, including weighing, transferring, and packaging for disposal, must be performed inside a certified chemical fume hood.[4] This is the most critical step to mitigate the risk of inhalation (H335).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses with side shields or goggles at all times.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and check with the manufacturer for breakthrough times.[4]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact (H315).[4]

Step-by-Step Disposal Protocol

Disposal of this compound must follow hazardous waste regulations. Under no circumstances should it be disposed of in standard trash or washed down the drain.[5][6] Its low water solubility further underscores the inappropriateness of aqueous disposal.[1]

Protocol 3.1: Waste Segregation and Containerization

  • Designate a Waste Stream: This compound must be treated as a hazardous chemical waste. It should not be mixed with any other waste type, such as general refuse, biohazards, or even other chemical wastes unless compatibility is confirmed.[5][7]

  • Select a Container:

    • Primary Choice: Whenever possible, use the original manufacturer's container.[8] Ensure the cap seals tightly.

    • Alternative: If the original container is unavailable, use a new, clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene) that is clearly designated for solid chemical waste.

  • Ensure Incompatibility Avoidance: Store the waste container away from strong oxidizing agents.[4] Do not mix with other reactive chemical wastes.

  • Labeling: Affix a completed hazardous waste tag to the container. The label must include, at a minimum:

    • The full chemical name: "2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid"

    • CAS Number: "376591-94-5"

    • The words "Hazardous Waste"

    • Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")

    • Accumulation Start Date

    • Principal Investigator's Name and Laboratory Information

Protocol 3.2: Temporary Storage and Final Disposal

  • Temporary On-site Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Preferably within a ventilated cabinet or a secondary containment bin to manage potential leaks.

    • Kept away from moisture and strong light/heat.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Do not attempt to transport the waste off-site yourself. Professional disposal services will typically "lab-pack" the material into larger drums for safe and compliant transportation and final disposal, likely via incineration at a permitted facility.[7]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_1 Spill Response Workflow Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Risk (Quantity, Location) Evacuate Evacuate & Call EHS/Emergency (Large or Uncontrolled Spill) Assess->Evacuate No PPE Don Appropriate PPE (Small, Controllable Spill) Assess->PPE Yes Alert->Assess Cleanup Gently Sweep Solid Material (Avoid Creating Dust) PPE->Cleanup Package Place Cleanup Debris in Sealed Hazardous Waste Container Cleanup->Package Decon Decontaminate Spill Area Package->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose

Caption: A logical workflow for responding to a chemical spill in the laboratory.

Protocol 4.1: Small Spill Cleanup

This procedure applies only to small, manageable spills contained within a chemical fume hood.

  • Alert & Restrict: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Avoid Dust Formation: Do NOT use a dry cloth or paper towel, which could aerosolize the powder.[4]

  • Clean Up: Gently cover the spill with a damp paper towel to wet the powder. Carefully sweep or wipe up the material and place it, along with any contaminated cleaning materials, into a sealable bag or container.

  • Package and Label: Place the sealed bag into your designated hazardous waste container for this chemical. If a separate container is used, label it clearly as "Spill Debris" containing the chemical name and CAS number.

  • Decontaminate: Wipe the spill area with an appropriate laboratory detergent and water.

  • Report: Inform your laboratory supervisor and EHS department of the incident, even if it was minor.

For large spills or any spill that occurs outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response line or EHS office.[4]

References

  • 10: Aromatic halogenated amines and nitro-compounds . Source: Croner-i. [Link]

  • 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid . Source: Pharmaffiliates. [Link]

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5 . Source: Home Sunshine Pharma. [Link]

  • 4-Nitrobiphenyl Standard Operating Procedure . Source: University of California, Santa Cruz. [Link]

  • Organic Nitro Compounds Waste Compatibility . Source: CP Lab Safety. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . Source: CSWAB.org. [Link]

  • SAFETY DATA SHEET - 4-Nitrobiphenyl . Source: Chem Service. [Link]

  • 2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID . Source: precisionFDA. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Source: Reed College. [Link]

  • Chemical waste | Hazardous Waste Management . Source: McGill University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Source: Organic Chemistry Praktikum. [Link]

  • 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid . Source: Veeprho. [Link]

  • Hazardous Waste Disposal Guide . Source: Northwestern University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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